6-fluoro-1-hexanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluorohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCOWLWBOYGUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCF)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190753 | |
| Record name | Hexanol, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373-32-0 | |
| Record name | Hexanol, 6-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanol, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluorohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Fluoro-1-hexanol: Chemical Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-fluoro-1-hexanol, a valuable fluorinated building block in organic synthesis and medicinal chemistry. The strategic introduction of a fluorine atom into an aliphatic chain can significantly alter the physicochemical properties of a molecule, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets. This document serves as a detailed resource for professionals engaged in chemical research and the development of novel therapeutics.
Core Chemical and Physical Data
This compound is a colorless liquid with the molecular formula C₆H₁₃FO. The presence of the highly electronegative fluorine atom at the terminal position of the hexyl chain imparts unique characteristics to the molecule. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃FO | [1] |
| Molecular Weight | 120.17 g/mol | |
| CAS Number | 373-32-0 | [1] |
| Density | 0.92 g/cm³ | [1] |
| Boiling Point | 158.2 °C at 760 mmHg | [1] |
| Flash Point | 77.9 °C | [1] |
| Refractive Index | 1.398 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective utilization in research. The following sections provide plausible experimental protocols based on established organic chemistry principles.
Synthesis of this compound from 1,6-Hexanediol
A common and effective method for the synthesis of this compound is the selective monofluorination of 1,6-hexanediol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). DAST is a versatile reagent for converting primary alcohols to their corresponding alkyl fluorides under mild conditions.
Reaction:
HO-(CH₂)₆-OH + (C₂H₅)₂NSF₃ → F-(CH₂)₆-OH + (C₂H₅)₂NSOF + HF
Procedure:
-
Reaction Setup: A solution of 1,6-hexanediol (1 equivalent) in anhydrous dichloromethane is prepared in a dry, inert atmosphere (e.g., nitrogen or argon) in a flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Diethylaminosulfur trifluoride (DAST) (1.1 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the cooled solution of 1,6-hexanediol over a period of 30 minutes. The reaction mixture is stirred at -78 °C for one hour.
-
Reaction Progression: The reaction is allowed to slowly warm to room temperature and is stirred for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the acidic byproducts.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A standard GC-MS system equipped with a capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
-
Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 120, although it may be weak. Key fragments would likely include [M-H₂O]⁺ (m/z 102), [M-HF]⁺ (m/z 100), and fragments resulting from C-C bond cleavage.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the number and connectivity of hydrogen atoms. Key expected signals include a triplet corresponding to the methylene group adjacent to the fluorine atom (CH₂F), a triplet for the methylene group next to the hydroxyl group (CH₂OH), and multiplets for the other methylene groups in the chain.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the fluorine atom. A single signal, likely a triplet of triplets due to coupling with the adjacent methylene protons, is expected.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant.
Potential Applications in Drug Development and Research
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. This compound serves as a versatile building block for introducing a fluorinated hexyl chain into a variety of molecular scaffolds.
While specific drugs containing the this compound moiety are not yet prevalent in the market, its potential lies in its ability to be incorporated into lead compounds to fine-tune their pharmacokinetic and pharmacodynamic properties. For example, it can be used to synthesize fluorinated analogs of existing drugs to investigate the impact of terminal fluorination on their biological activity.
Hypothetical Metabolic Pathway
Caption: Plausible metabolic fate of this compound.
The initial oxidation of the primary alcohol to an aldehyde, and subsequently to a carboxylic acid, is a common metabolic pathway for primary alcohols. The presence of the fluorine atom may influence the rate of these transformations. Additionally, direct conjugation of the hydroxyl group with glucuronic acid or sulfate is another possible metabolic route, leading to more water-soluble metabolites that can be readily excreted. The stability of the C-F bond suggests that defluorination is likely to be a minor metabolic pathway for monofluorinated alkanes.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a combustible liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).
This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The unique properties conferred by the terminal fluorine atom make it a valuable tool for the design and synthesis of novel molecules with potential therapeutic applications.
References
Synthesis of 6-Fluoro-1-hexanol from 1,6-Hexanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 6-fluoro-1-hexanol from the readily available starting material, 1,6-hexanediol. The selective introduction of a single fluorine atom into a symmetrical diol presents a unique synthetic challenge, requiring careful control of reactivity. This document outlines two primary, robust methodologies to achieve this transformation: a direct halogen exchange route and a protection-based strategy.
Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows are provided to aid researchers in the practical application of these methods. The information compiled is intended to serve as a valuable resource for chemists engaged in the synthesis of fluorinated building blocks for applications in medicinal chemistry, materials science, and agrochemicals.
Synthetic Strategies and Core Concepts
The synthesis of this compound from 1,6-hexanediol necessitates a strategy to differentiate the two equivalent hydroxyl groups. This can be accomplished either by controlling the stoichiometry and reaction conditions of a direct functionalization reaction or by temporarily protecting one of the hydroxyl groups.
Route A outlines a direct approach involving the selective monobromination of 1,6-hexanediol, followed by a nucleophilic fluoride exchange. This method is atom-economical but can be challenging in terms of selectivity, as the formation of the difunctionalized byproduct is a competing reaction.
Route B employs a more controlled, albeit longer, protection-based strategy. This involves the selective monoprotection of one hydroxyl group, followed by fluorination of the remaining free alcohol, and concluding with a deprotection step to unveil the desired this compound. This route often provides higher selectivity and is amenable to a wider range of fluorinating agents.
Experimental Protocols
Route A: Halogen Exchange Pathway
This two-step route first converts 1,6-hexanediol to an intermediate, 6-bromo-1-hexanol, which is then subjected to a halide exchange reaction to introduce the fluorine atom.
Step 1: Synthesis of 6-Bromo-1-hexanol
The selective monobromination of 1,6-hexanediol can be achieved using hydrobromic acid. However, careful control of the reaction conditions is crucial to minimize the formation of the 1,6-dibromohexane byproduct. The use of milder, more selective brominating agents can offer improved yields of the desired monobrominated product.[1]
| Parameter | Value |
| Reactants | 1,6-Hexanediol, 48% Hydrobromic Acid |
| Solvent | Toluene |
| Temperature | Reflux (approx. 110 °C) |
| Reaction Time | 24 hours |
| Work-up | Vacuum removal of solvent, high vacuum distillation |
| Yield | ~45% |
| Purity | ~97% (with ~2% 1,6-dibromohexane) |
Experimental Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of 1,6-hexanediol (1.0 eq) and 48% hydrobromic acid (1.2 eq) is dissolved in toluene.
-
The reaction mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material and the formation of the product.
-
Upon completion, the toluene is removed under reduced pressure.
-
The crude product is purified by high vacuum distillation to yield 6-bromo-1-hexanol.
Step 2: Synthesis of this compound via Halide Exchange
The conversion of 6-bromo-1-hexanol to this compound is accomplished through a nucleophilic substitution reaction using a fluoride salt. The efficiency of this reaction is highly dependent on the reactivity of the fluoride source and the reaction conditions. The use of spray-dried potassium fluoride and a phase-transfer catalyst, such as a crown ether, can significantly enhance the rate and yield of the fluorination.[2][3]
| Parameter | Value |
| Reactants | 6-Bromo-1-hexanol, Spray-dried Potassium Fluoride (KF) |
| Catalyst | 18-Crown-6 |
| Solvent | Acetonitrile |
| Temperature | 82 °C |
| Reaction Time | 6 - 18 hours |
| Work-up | Filtration, extraction, and distillation |
| Yield | Moderate to good (dependent on substrate and conditions) |
Experimental Procedure:
-
To a stirred suspension of spray-dried potassium fluoride (2.0 eq) and 18-crown-6 (0.1 eq) in anhydrous acetonitrile is added 6-bromo-1-hexanol (1.0 eq).
-
The reaction mixture is heated to 82 °C and stirred vigorously.
-
The progress of the reaction is monitored by GC-MS or 19F NMR spectroscopy.
-
Once the reaction is complete, the solid KF is filtered off.
-
The filtrate is concentrated, and the residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any remaining salts and the crown ether.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by fractional distillation under reduced pressure to afford this compound.
Route B: Protection-Fluorination-Deprotection Pathway
This three-step route offers greater control over selectivity by differentiating the two hydroxyl groups through the use of a protecting group.
Step 1: Selective Monobenzylation of 1,6-Hexanediol
The selective monoprotection of a symmetrical diol can be achieved using various methods. One effective method is the use of silver(I) oxide to mediate the monobenzylation.
| Parameter | Value |
| Reactants | 1,6-Hexanediol, Benzyl bromide, Silver(I) oxide (Ag₂O) |
| Solvent | Dichloromethane or Toluene |
| Temperature | Room Temperature |
| Reaction Time | Varies (typically several hours) |
| Work-up | Filtration, extraction, and column chromatography |
| Yield | Good to excellent for monoprotected product |
Experimental Procedure:
-
To a solution of 1,6-hexanediol (1.0 eq) in dichloromethane is added silver(I) oxide (1.5 eq).
-
Benzyl bromide (1.1 eq) is added dropwise to the stirred suspension at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove silver salts.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
After filtration and concentration, the crude product is purified by column chromatography on silica gel to yield 6-benzyloxy-1-hexanol.
Step 2: Fluorination of 6-Benzyloxy-1-hexanol
The free hydroxyl group of the monoprotected diol is then converted to a fluoride using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).
| Parameter | Value |
| Reactants | 6-Benzyloxy-1-hexanol, Diethylaminosulfur trifluoride (DAST) |
| Solvent | Dichloromethane |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 2 hours |
| Work-up | Quenching with NaHCO₃, extraction, and column chromatography |
| Yield | Good |
Experimental Procedure:
-
A solution of 6-benzyloxy-1-hexanol (1.0 eq) in anhydrous dichloromethane is cooled to -78 °C under a nitrogen atmosphere.
-
DAST (1.2 eq) is added dropwise to the solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product, 1-benzyloxy-6-fluorohexane, is purified by column chromatography.
Step 3: Deprotection of 1-Benzyloxy-6-fluorohexane
The final step is the removal of the benzyl protecting group to yield the target molecule, this compound. This is typically achieved by catalytic hydrogenation.
| Parameter | Value |
| Reactants | 1-Benzyloxy-6-fluorohexane, Hydrogen gas (H₂) |
| Catalyst | Palladium on carbon (Pd/C) |
| Solvent | Ethanol or Trifluoroethanol |
| Temperature | Room Temperature |
| Pressure | 1 atm (balloon) or higher |
| Reaction Time | Overnight |
| Work-up | Filtration of catalyst, solvent evaporation |
| Yield | High to quantitative |
Experimental Procedure:
-
To a solution of 1-benzyloxy-6-fluorohexane (1.0 eq) in ethanol is added a catalytic amount of 10% Pd/C.
-
The reaction vessel is evacuated and backfilled with hydrogen gas (this process is repeated three times).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon) at room temperature overnight.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield this compound. Further purification by distillation may be performed if necessary.
Data Presentation
Table 1: Summary of Reagents and Conditions for Route A
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| A1 | Monobromination | 1,6-Hexanediol, HBr | Toluene | Reflux | ~45% |
| A2 | Fluoride Exchange | 6-Bromo-1-hexanol, KF, 18-Crown-6 | Acetonitrile | 82 °C | Moderate-Good |
Table 2: Summary of Reagents and Conditions for Route B
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| B1 | Monobenzylation | 1,6-Hexanediol, BnBr, Ag₂O | Dichloromethane | Room Temp. | Good-Excellent |
| B2 | Fluorination | 6-Benzyloxy-1-hexanol, DAST | Dichloromethane | -78 °C to RT | Good |
| B3 | Debenzylation | 1-Benzyloxy-6-fluorohexane, H₂, Pd/C | Ethanol | Room Temp. | High-Quantitative |
Mandatory Visualizations
Caption: Synthetic workflow for Route A: Halogen Exchange Pathway.
Caption: Synthetic workflow for Route B: Protection-Fluorination-Deprotection Pathway.
References
An In-depth Technical Guide to 6-fluoro-1-hexanol (CAS Number: 373-32-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-fluoro-1-hexanol is a halogenated aliphatic alcohol that holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the available technical data on this compound, including its properties, proposed synthesis, and a hypothetical metabolic pathway.
Physicochemical Properties
The known and predicted physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 373-32-0 | N/A |
| Molecular Formula | C6H13FO | N/A |
| Molecular Weight | 120.17 g/mol | N/A |
| Appearance | Colorless liquid (presumed) | N/A |
| Boiling Point | 158.2 °C at 760 mmHg | N/A |
| Density | 0.92 g/cm³ | N/A |
| Flash Point | 77.9 °C | N/A |
| Refractive Index | 1.398 | N/A |
| LogP | 1.50860 | N/A |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~4.45 (tt, J = 47.5, 6.2 Hz) | H-6 (CHF) |
| ~3.64 (t, J = 6.6 Hz) | H-1 (CH₂OH) |
| ~1.75 (m) | H-5 (CH₂) |
| ~1.56 (m) | H-2 (CH₂) |
| ~1.38 (m) | H-3, H-4 (CH₂) |
Note: Predicted data should be confirmed by experimental analysis.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) of 1-Hexanol (Experimental)
The following data for 1-hexanol can be used as a reference for the expected spectral features of this compound. The presence of the C-F bond in this compound would be expected to show a strong absorption in the IR spectrum in the region of 1000-1400 cm⁻¹.
| 1-Hexanol IR Data | 1-Hexanol MS Data (m/z) |
| Wavenumber (cm⁻¹) | Assignment |
| ~3330 (broad) | O-H stretch |
| ~2930, 2860 | C-H stretch |
| ~1465 | C-H bend |
| ~1058 | C-O stretch |
Proposed Synthesis of this compound
Experimental Protocol
Step 1: Synthesis of 6-bromo-1-hexanol from 1,6-hexanediol (Adapted from literature procedures for similar transformations)[1][2][3][4][5]
-
To a stirred solution of 1,6-hexanediol (1 equivalent) in a suitable solvent such as toluene, add 48% hydrobromic acid (excess).
-
Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 6-bromo-1-hexanol.
Step 2: Synthesis of this compound from 6-bromo-1-hexanol (This is a proposed adaptation of a general fluorination procedure)[6][7][8][9]
-
Caution: Diethylaminosulfur trifluoride (DAST) is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.
-
Dissolve 6-bromo-1-hexanol (1 equivalent) in anhydrous dichloromethane in a flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound from 1,6-hexanediol.
Hypothetical Metabolic Pathway
There is no specific data on the metabolic fate of this compound in biological systems. However, based on the known metabolism of primary alcohols and other fluoroaliphatic compounds, a plausible metabolic pathway can be hypothesized. The primary route of metabolism is likely the sequential oxidation of the alcohol functionality.[10][11][12][13]
Enzymatic Oxidation
The initial and rate-limiting step in the metabolism of primary alcohols is their oxidation to aldehydes, a reaction catalyzed by alcohol dehydrogenase (ADH) in the liver. The resulting aldehyde, 6-fluorohexanal, is then rapidly oxidized to the corresponding carboxylic acid, 6-fluorohexanoic acid, by aldehyde dehydrogenase (ALDH).
Potential for Further Metabolism and Toxicity
Omega-fluorinated fatty acids can be further metabolized through β-oxidation, which can lead to the formation of toxic metabolites such as fluoroacetate and fluorocitrate. These metabolites can inhibit key enzymes in the citric acid cycle, leading to cellular toxicity. Therefore, the potential for this compound to be metabolized to toxic downstream products warrants further investigation.[14][15][16][17][18]
Hypothetical Metabolic Pathway Diagram
Caption: Hypothetical metabolic pathway of this compound via oxidation.
Applications in Research and Drug Development
The unique properties imparted by the fluorine atom make this compound an attractive building block for:
-
Medicinal Chemistry: Incorporation into drug candidates to enhance metabolic stability, modulate lipophilicity, and improve binding interactions with target proteins.
-
Materials Science: Synthesis of fluorinated polymers and surfactants with unique surface properties.
-
¹⁹F NMR Probes: Development of molecules for use in ¹⁹F NMR spectroscopy to study biological systems and processes.
Safety and Handling
Based on the hazard statements for similar compounds, this compound should be handled with care. It is presumed to be a combustible liquid and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory safety procedures, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. All handling should be performed in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical compound with significant potential in various scientific and industrial fields. While experimental data on this specific molecule is limited, this guide provides a comprehensive summary of its known and predicted properties, a plausible synthetic route, and a hypothetical metabolic pathway based on current scientific understanding. Further experimental investigation is necessary to fully elucidate its spectroscopic characteristics, reactivity, and biological activity, which will be crucial for its successful application in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Sciencemadness Discussion Board - 6-Bromo-1-hexanol synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 6-Bromo-1-hexanol | C6H13BrO | CID 77970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-ブロモ-1-ヘキサノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 11. Alcohol oxidation by flavoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Amination of ω-Functionalized Aliphatic Primary Alcohols by a Biocatalytic Oxidation–Transamination Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dhaomega3.org [dhaomega3.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Novel regulatory roles of omega-3 fatty acids in metabolic pathways: a proteomics approach [ouci.dntb.gov.ua]
- 17. Metabolic effects of omega-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel regulatory roles of omega-3 fatty acids in metabolic pathways: a proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
physical properties of 6-fluoro-1-hexanol (boiling point, density)
An In-depth Technical Guide to the Physical Properties of 6-Fluoro-1-Hexanol
This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise data and methodologies for handling and characterizing this compound.
Core Physical Properties
This compound is a halogenated alcohol with a molecular formula of C6H13FO. Its physical characteristics are crucial for its application in various chemical processes, including reaction condition optimization and product purification.
Data Summary
The experimentally determined physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in different environments and for designing experimental setups.
| Physical Property | Value | Units | Conditions |
| Boiling Point | 158.2 | °C | at 760 mmHg[1][2] |
| Density | 0.92 | g/cm³ | Not Specified |
Experimental Protocols
While the specific experimental records for the determination of the physical properties of this compound are not publicly detailed, standard methodologies for determining the boiling point and density of liquid compounds are well-established. The following sections describe the likely protocols used.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, this can be accurately determined using a distillation method or a micro-boiling point apparatus.
Protocol: Distillation Method
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample Preparation: The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated in a heating mantle.
-
Temperature Reading: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses.[3]
Protocol: Capillary Method (for small quantities)
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
-
Heating: The fusion tube is attached to a thermometer and heated in a liquid bath.
-
Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed. The boiling point is the temperature at which the liquid re-enters the capillary tube.[4][5]
Determination of Density
Density is a fundamental physical property defined as the mass per unit volume of a substance.[6][7] For liquids like this compound, density can be determined using a pycnometer or by direct mass and volume measurements.
Protocol: Mass and Volume Measurement
-
Mass Measurement: The mass of a clean, dry graduated cylinder or volumetric flask is measured using an analytical balance.
-
Volume Measurement: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Combined Measurement: The mass of the graduated cylinder with the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[8][9]
Visualized Workflows
The following diagrams illustrate the generalized experimental workflows for determining the boiling point and density of a liquid compound.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Determination of Boiling Point of Ethanol by Distillation Method - STEMart [ste-mart.com]
- 4. jeplerts.wordpress.com [jeplerts.wordpress.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. uoanbar.edu.iq [uoanbar.edu.iq]
- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 8. youtube.com [youtube.com]
- 9. homesciencetools.com [homesciencetools.com]
19F NMR Chemical Shift of 6-fluoro-1-hexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The 19F NMR chemical shift of a nucleus is highly sensitive to its local electronic environment. For 6-fluoro-1-hexanol, the fluorine atom is attached to a primary carbon in an aliphatic chain. Based on typical chemical shift ranges for organofluorine compounds, an estimated value can be provided.
| Compound | Functional Group | Expected 19F Chemical Shift Range (ppm) | Reference Standard |
| This compound | -CH₂F (Aliphatic) | -200 to -220 | CFCl₃ (Trichlorofluoromethane) |
Note: The expected chemical shift range is relative to the standard reference compound, trichlorofluoromethane (CFCl₃), at 0 ppm. The actual experimental value may vary depending on the solvent, concentration, and temperature.
Experimental Protocols
Acquiring a high-resolution 19F NMR spectrum requires careful sample preparation and instrument setup. The following is a detailed methodology for the analysis of this compound.
1. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the 19F NMR spectrum.
-
Solvent Selection: A deuterated solvent that readily dissolves the analyte is crucial. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shift, so it is imperative to report it with the data.
-
Concentration: For a standard 1D 19F NMR experiment on a modern spectrometer, a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient.
-
Reference Standard: An internal or external reference standard is necessary for accurate chemical shift determination. While CFCl₃ is the primary reference, it is a volatile gas and often inconvenient. A common secondary reference is trifluoroacetic acid (TFA), which can be added as a co-solvent or in a sealed capillary. Alternatively, the spectrometer's internal lock signal can be used for referencing, but this is less accurate.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube. Any particulate matter should be removed by filtration to ensure optimal spectral resolution.
2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer equipped with a fluorine-observe probe is required.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming on the lock signal to achieve narrow and symmetrical spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically used for a simple 1D 19F NMR spectrum.
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should initially be set to ensure all fluorine signals are captured, as the chemical shift range of 19F NMR is extensive.
-
Transmitter Offset: The transmitter frequency should be set to the approximate center of the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between scans allows for complete relaxation of the fluorine nuclei, which is important for accurate integration if quantitative analysis is required.
-
Number of Scans: The number of scans will depend on the sample concentration. For a sufficiently concentrated sample, 16 to 64 scans are often adequate.
-
Proton Decoupling: To simplify the spectrum and improve the signal-to-noise ratio, proton decoupling is typically applied. This removes the splitting of the fluorine signal caused by coupling to adjacent protons.
-
3. Data Processing and Analysis
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the signal of the internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Peak Picking and Integration: The chemical shift of the fluorine signal is determined. If there are multiple fluorine environments, the relative integrals of the peaks can provide information about the relative number of fluorine atoms in each environment.
Mandatory Visualization
The following diagram illustrates the logical workflow for determining the 19F NMR chemical shift of this compound.
Caption: A flowchart outlining the key stages from sample preparation to final data analysis for 19F NMR spectroscopy.
An In-depth Technical Guide to the Infrared Spectroscopy of 6-Fluoro-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Infrared (IR) spectroscopy for the characterization of 6-fluoro-1-hexanol. IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[1][2] For professionals in drug development and chemical research, understanding the IR spectral features of a molecule like this compound is crucial for structural confirmation, purity assessment, and reaction monitoring.
The this compound molecule contains several key functional groups: a terminal hydroxyl (-OH) group, a primary carbon-fluorine (C-F) bond, and an alkyl backbone with methylene (-CH₂) groups. Each of these groups exhibits characteristic absorption bands in the IR spectrum, allowing for its unambiguous identification.
Predicted IR Absorption Data for this compound
The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges for the primary functional groups in this compound. These ranges are compiled from established spectroscopic data for similar chemical moieties.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Hydroxyl (-OH) | O-H Stretch (Hydrogen-bonded) | 3500 - 3200[3][4][5][6] | Strong, Broad | The broadness is a hallmark of intermolecular hydrogen bonding in liquid-phase alcohols.[5][7][8] |
| C-O Stretch | 1260 - 1050[3] | Strong | Typical for primary alcohols. | |
| Alkyl (-CH₂-) | C-H Stretch | 3000 - 2850[4][9][10] | Strong | Multiple peaks may be observed corresponding to symmetric and asymmetric stretching.[9] |
| C-H Bend (Scissoring) | ~1465[4] | Medium | Characteristic for methylene groups. | |
| Carbon-Fluorine (C-F) | C-F Stretch | 1400 - 1000 | Strong | The C-F stretch is often very intense. Its exact position can be influenced by neighboring atoms.[11][12] |
Logical Analysis of Functional Groups
The relationship between the molecular structure of this compound and its expected IR absorption regions is a fundamental concept in spectroscopic analysis. The diagram below illustrates this logical connection.
Caption: Logical flow from molecule to its functional groups and their IR signatures.
Detailed Experimental Protocol: FTIR Analysis of Liquid Samples
This protocol details the methodology for obtaining a high-quality IR spectrum of this compound using a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for liquid samples due to its minimal sample preparation requirements.[1][13]
Instrumentation and Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker ALPHA, Varian Corp.)[1][14]
-
ATR accessory with a suitable crystal (e.g., diamond, ZnSe)[13]
-
Sample of this compound (neat liquid)
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes (e.g., Kimwipes)
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal stability.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
ATR Crystal Cleaning:
-
Before analysis, clean the surface of the ATR crystal meticulously.
-
Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface.
-
Use a dry, lint-free wipe to ensure the crystal is completely dry. A clean crystal is essential to avoid cross-contamination and artifact peaks.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, acquire a background spectrum.[1]
-
This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. The spectrometer software will automatically subtract this background from the sample spectrum.
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
If the ATR unit has a pressure applicator, lower it to ensure good contact between the liquid sample and the crystal.[1]
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed as absorbance or percent transmittance versus wavenumber (cm⁻¹).[2]
-
-
Data Analysis:
-
The software will automatically perform a Fourier transform and ratio the sample scan against the background scan.
-
Identify the key absorption bands and compare their positions (in cm⁻¹) to the expected values in the data table above. Pay close attention to the broad O-H stretch around 3300-3400 cm⁻¹, the sharp C-H stretches just below 3000 cm⁻¹, and the strong absorptions in the 1400-1000 cm⁻¹ region for C-O and C-F stretches.
-
-
Post-Analysis Cleanup:
-
Remove the sample from the ATR crystal using a lint-free wipe.
-
Clean the crystal thoroughly with isopropanol as described in Step 2 to prepare the instrument for the next user.
-
Experimental Workflow Diagram
The following diagram outlines the systematic workflow for performing IR spectroscopic analysis, from initial setup to final data interpretation.
Caption: A step-by-step workflow for acquiring and analyzing an IR spectrum.
References
- 1. emeraldcloudlab.com [emeraldcloudlab.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 11. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. jascoinc.com [jascoinc.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 6-Fluoro-1-hexanol
For Immediate Release
This whitepaper provides an in-depth technical guide to understanding the mass spectrometry fragmentation pattern of 6-fluoro-1-hexanol. Tailored for researchers, scientists, and professionals in drug development, this document outlines the predicted fragmentation pathways, presents quantitative data in a structured format, and provides a detailed experimental protocol for analysis.
Introduction
This compound is a halogenated alcohol of interest in various chemical and pharmaceutical applications. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex matrices. This guide focuses on the fragmentation patterns observed under electron ionization (EI), a common and powerful technique for the structural elucidation of organic molecules. While a specific experimental spectrum for this compound is not publicly available, this guide constructs a detailed predicted fragmentation pattern based on the well-established principles of mass spectrometry for alcohols and halogenated compounds.
Predicted Mass Spectrometry Data
The fragmentation of this compound is anticipated to be a composite of the characteristic pathways for primary alcohols and fluoroalkanes. The molecular ion (M+) is expected to be of low abundance or absent, a common feature for primary alcohols.[1] The major fragmentation routes will likely involve alpha-cleavage adjacent to the hydroxyl group, dehydration, and fragmentation influenced by the terminal fluorine atom.
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions.
| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance | Fragmentation Pathway |
| 120 | [C6H13FO]+• | [CH2F(CH2)4CH2OH]+• | Very Low / Absent | Molecular Ion |
| 102 | [C6H12F]+ | [CH2F(CH2)4CH=OH]+ (after H loss) or [C6H12F]+ | Low | Loss of H2O |
| 101 | [C6H12FO]+ | [M-H]+ | Low | Loss of a hydrogen atom |
| 83 | [C5H8F]+ | [CH2F(CH2)3CH=CH2]+• | Medium | Loss of H2O and a methyl radical |
| 70 | [C4H7F]+• | [CH2F(CH2)2CH=CH2]+• | Medium | Cleavage of the C4-C5 bond with H transfer |
| 57 | [C4H9]+ | [CH3(CH2)3]+ | Medium | Cleavage of the C2-C3 bond with charge retention on the alkyl fragment |
| 45 | [C2H5O]+ | [CH3CH2OH]+ | Low | Cleavage of the C3-C4 bond |
| 33 | [CH2F]+ | [CH2F]+ | High | Alpha-cleavage at the C5-C6 bond |
| 31 | [CH2OH]+ | [CH2OH]+ | High | Alpha-cleavage at the C1-C2 bond |
Key Fragmentation Pathways
The fragmentation of this compound under electron ionization is primarily driven by the functional groups present: the primary alcohol and the terminal fluorine atom.
Alcohol-Driven Fragmentation
Primary alcohols exhibit characteristic fragmentation patterns in mass spectrometry.[1][2]
-
Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols.[1][2] It involves the cleavage of the carbon-carbon bond adjacent to the oxygen atom. For this compound, this would result in the formation of the highly stable, resonance-stabilized oxonium ion at m/z 31 ([CH2OH]+). This is predicted to be one of the most abundant ions in the spectrum.[2]
-
Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) is a common fragmentation route for alcohols, leading to a peak at M-18 .[1] For this compound, this would result in an ion at m/z 102.
Fluorine-Influenced Fragmentation
The presence of the electronegative fluorine atom will influence the fragmentation of the alkyl chain.
-
Alpha-Cleavage at the C-F Bond: Cleavage of the C-C bond adjacent to the fluorine-bearing carbon can lead to the formation of a [CH2F]+ ion at m/z 33 . This fragment is expected to be prominent.
-
Loss of HF: While not as common as dehydration from alcohols, the elimination of a molecule of hydrogen fluoride (20 Da) can occur, leading to a peak at M-20 (m/z 100).
Combined and Sequential Fragmentation
Many of the observed ions will be the result of a combination of these primary fragmentation events or subsequent fragmentation of the initial ions. For instance, the ion at m/z 83 could arise from the dehydration product (m/z 102) losing a methyl radical.
The following diagram illustrates the predicted major fragmentation pathways of this compound.
Experimental Protocol
The following is a general experimental protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
4.1. Sample Preparation
-
Dilution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.
4.2. Instrumentation
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of polar compounds (e.g., a DB-5ms or equivalent).
-
Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization (EI) source.
4.3. GC-MS Parameters
| Parameter | Setting |
| GC Inlet | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Split Ratio | 20:1 |
| Oven Program | |
| Initial Temperature | 50 °C |
| Hold Time | 2 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 220 °C |
| Final Hold Time | 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[3] |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 30-200 |
| Scan Rate | 2 scans/sec |
4.4. Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Process the data using the instrument's software to identify the molecular ion (if present) and the major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra of similar compounds.
The following diagram illustrates the general workflow for the GC-MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be characterized by key fragments resulting from alpha-cleavage at both the alcohol and fluoro-substituted ends of the molecule, as well as dehydration. The expected prominent peaks at m/z 31 and m/z 33 would be strong indicators of its structure. The provided experimental protocol offers a robust starting point for the analysis of this and similar compounds. This guide serves as a valuable resource for researchers and professionals requiring a detailed understanding of the mass spectrometric behavior of halogenated alcohols.
References
An In-depth Technical Guide to the Solubility of 6-fluoro-1-hexanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-fluoro-1-hexanol is a fluorinated organic compound with potential applications in pharmaceuticals, materials science, and as a synthetic intermediate. Understanding its solubility profile in various organic solvents is crucial for its effective use in these fields. This guide provides a qualitative assessment of its expected solubility, a general experimental protocol for quantitative determination, and a visual representation of the experimental workflow.
The structure of this compound, with a polar hydroxyl group and a terminal fluorine atom, suggests a nuanced solubility behavior. The hydroxyl group can participate in hydrogen bonding, promoting solubility in polar protic solvents. The C-F bond introduces polarity, while the overall hydrocarbon chain remains largely nonpolar. The high electronegativity of fluorine can also influence intermolecular interactions.
Predicted Solubility Profile
Based on the general principle of "like dissolves like" and the known solubility of 1-hexanol, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. 1-Hexanol is generally miscible with or soluble in many organic solvents.[1][2][3] The introduction of a fluorine atom is not expected to drastically alter this general solubility in a qualitative sense for most organic solvents, though it may influence miscibility at the quantitative level.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Miscible | The hydroxyl groups of both solute and solvent can engage in hydrogen bonding. |
| Ethanol | Miscible | Similar to methanol, hydrogen bonding is a key factor in miscibility.[2][3] | |
| Polar Aprotic | Acetone | Miscible | The polarity of acetone allows for dipole-dipole interactions with this compound. |
| Dichloromethane | Soluble | The moderate polarity of dichloromethane is compatible with the overall polarity of the fluorinated alcohol. | |
| Chloroform | Soluble | Similar to dichloromethane, it is expected to be a good solvent.[4] | |
| Ethyl Acetate | Soluble | The ester functionality of ethyl acetate can interact with the polar ends of this compound. | |
| Nonpolar | Hexane | Sparingly Soluble | The nonpolar nature of hexane is less compatible with the polar hydroxyl and fluoro groups of the solute.[5] |
| Toluene | Soluble | The aromatic ring of toluene can induce dipole interactions, aiding solubility. |
Experimental Protocol for Determining the Solubility of this compound
This section outlines a general and robust method for the quantitative determination of the solubility of a liquid analyte, such as this compound, in a liquid solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated positive displacement pipettes or microsyringes
-
Vials with airtight caps (e.g., screw-cap vials with PTFE-lined septa)
-
Centrifuge (optional, for aiding phase separation)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), or High-Performance Liquid Chromatography with a suitable detector (HPLC))
-
Volumetric flasks and other standard laboratory glassware
Methodology
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation. b. Tightly seal the vials to prevent solvent evaporation. c. Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). d. Equilibrate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.
-
Sample Preparation for Analysis: a. After equilibration, cease agitation and allow the mixture to stand undisturbed at the same temperature for several hours to allow for phase separation. If separation is slow, centrifugation at the controlled temperature can be employed. b. Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a calibrated pipette or syringe. It is critical to avoid disturbing the undissolved solute phase. c. Accurately dilute the withdrawn aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantitative Analysis: a. Prepare a series of calibration standards of this compound in the respective solvent. b. Analyze the diluted sample and the calibration standards using a suitable analytical method (e.g., GC-FID). c. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
Stability of 6-Fluoro-1-Hexanol Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Fluoro-1-hexanol, a valuable building block in medicinal chemistry and materials science, is a primary alcohol with a terminal fluorine atom. Its stability under various pH conditions is a critical parameter for its storage, handling, and application in multi-step syntheses. This technical guide outlines the predicted stability of this compound under both acidic and basic conditions, drawing parallels from the behavior of structurally related fluoroalcohols. Under basic conditions, the primary degradation pathway is anticipated to be an intramolecular elimination of hydrogen fluoride (HF) to yield a cyclic ether, tetrahydrofuran. Acidic conditions may lead to intermolecular dehydration, yielding a diallyl ether or hexene, or substitution to the corresponding alkyl halide in the presence of hydrohalic acids.
Predicted Stability and Degradation Pathways
Under Basic Conditions: Intramolecular Cyclization (SN2)
The presence of a terminal fluorine atom and a primary alcohol group in the same molecule sets the stage for a base-promoted intramolecular cyclization. This reaction is analogous to the well-documented base-promoted cyclization of halohydrins to form epoxides or other cyclic ethers.[1][2][3][4][5]
The proposed mechanism involves the following steps:
-
Deprotonation: A base abstracts the acidic proton from the hydroxyl group to form an alkoxide ion.
-
Intramolecular Nucleophilic Attack: The resulting alkoxide, a potent nucleophile, attacks the carbon atom bearing the fluorine atom in an intramolecular SN2 reaction.
-
Fluoride Ion Elimination: The fluoride ion, a good leaving group, is displaced, leading to the formation of a stable cyclic ether, in this case, tetrahydrofuran.
Studies on fluorotelomer alcohols have shown that the elimination of HF across a CF₂-CH₂ junction is a key decomposition pathway under basic conditions.[6] The stability in this case is influenced by factors such as the solubility of the base and the polarity of the solvent, with polar solvents accelerating decomposition.[6]
Under Acidic Conditions: Dehydration and Substitution
Under acidic conditions, primary alcohols can undergo several competing reactions. The specific outcome for this compound will likely depend on the reaction conditions, including the nature of the acid and the temperature. Fluorinated alcohols are known to stabilize cationic intermediates, which can influence the reaction pathways.[7][8][9]
1. Intermolecular Dehydration (Ether Formation):
Protonation of the hydroxyl group by an acid makes it a good leaving group (water). A second molecule of this compound can then act as a nucleophile, attacking the protonated alcohol to form a di(6-fluorohexyl) ether.
2. Dehydration (Alkene Formation):
At higher temperatures, an intramolecular elimination (E2 mechanism for primary alcohols) can occur, leading to the formation of 1-hexene and the elimination of water.[10]
3. Substitution (Alkyl Halide Formation):
In the presence of hydrohalic acids (HCl, HBr, HI), the protonated hydroxyl group can be displaced by the halide ion via an SN2 mechanism to form the corresponding 6-fluoro-1-halo-hexane. The use of HF to form a difluoro compound is unlikely due to the weak acidity of HF.[10][11]
Proposed Experimental Protocols for Stability Assessment
The following protocols are adapted from methodologies used for analogous compounds and are intended as a starting point for the investigation of this compound stability.
General Experimental Workflow
Stability under Basic Conditions
Objective: To determine the rate and products of degradation of this compound under basic conditions.
Materials:
-
This compound
-
Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Hexanes)
-
Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)
-
Internal standard for GC-MS analysis (e.g., Dodecane)
-
Quenching solution (e.g., dilute aqueous HCl)
-
Deuterated solvents for NMR (e.g., CDCl₃)
Procedure (adapted from a study on fluorotelomer alcohols[6]):
-
Prepare a standard stock solution of this compound (e.g., 12 mM) in the chosen anhydrous solvent.
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., 3 equivalents relative to the alcohol).
-
Add the this compound solution to the reaction vessel.
-
Heat the reaction mixture to a specified temperature (e.g., reflux) and start timing.
-
At predetermined time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 24 hr), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Add an internal standard to the extracted sample.
-
Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound and identify any degradation products.
-
For structural elucidation of major degradation products, the reaction can be run on a larger scale and the products isolated by column chromatography and analyzed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.
Stability under Acidic Conditions
Objective: To determine the rate and products of degradation of this compound under acidic conditions.
Materials:
-
This compound
-
Acid (e.g., Sulfuric acid, Hydrochloric acid, p-Toluenesulfonic acid)
-
Solvent (if necessary, e.g., Toluene with a Dean-Stark trap for dehydration)
-
Internal standard for GC-MS analysis
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Deuterated solvents for NMR
Procedure:
-
Dissolve this compound in the chosen solvent or use it neat.
-
Add the acid catalyst (e.g., 5 mol%).
-
Heat the mixture to the desired temperature. If dehydration to an alkene is the target, a higher temperature and a means to remove water (e.g., Dean-Stark apparatus) would be appropriate.
-
Monitor the reaction progress by taking aliquots at various time intervals.
-
Quench the reaction by neutralizing the acid with the quenching solution.
-
Extract the organic components.
-
Add an internal standard and analyze by GC-MS.
-
Isolate and characterize major products using standard spectroscopic techniques.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Predicted Stability of this compound under Basic Conditions (Hypothetical Data)
| Condition | Solvent | Base | Temp (°C) | Half-life (t₁/₂) | Major Degradation Product |
| 1 | THF | NaH | 66 | Data to be determined | Tetrahydrofuran |
| 2 | DMF | NaH | 66 | Data to be determined | Tetrahydrofuran |
| 3 | Hexanes | NaH | 66 | Data to be determined | Tetrahydrofuran |
| 4 | THF | K-tBuO | 66 | Data to be determined | Tetrahydrofuran |
Table 2: Predicted Products of this compound under Acidic Conditions
| Condition | Acid | Temp (°C) | Predicted Major Product(s) |
| 1 | H₂SO₄ (cat.) | Moderate | Di(6-fluorohexyl) ether |
| 2 | H₂SO₄ (cat.) | High | 1-Hexene |
| 3 | HCl (conc.) | Moderate | 1-Chloro-6-fluorohexane |
| 4 | HBr (conc.) | Moderate | 1-Bromo-6-fluorohexane |
Conclusion
While direct experimental data for this compound is lacking, a robust predictive framework for its stability can be constructed based on the known reactivity of similar fluoroalcohols and halohydrins. Under basic conditions, intramolecular cyclization to form tetrahydrofuran is the most probable degradation pathway. Under acidic conditions, the outcome is more varied, with the potential for intermolecular dehydration to an ether, elimination to an alkene, or substitution to an alkyl halide. The provided experimental protocols offer a starting point for researchers to quantitatively assess the stability of this compound and validate these predictions, thereby enabling its effective use in drug development and other scientific applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Ch16: HO-C-C-X => epoxide [chem.ucalgary.ca]
- 4. byjus.com [byjus.com]
- 5. Solved ▼ Part A Base-promoted cyclization of halohydrins is | Chegg.com [chegg.com]
- 6. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
Monofluorinated Alkanols: A Technical Guide to Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemical development. Among the various fluorinated motifs, monofluorinated alkanols represent a class of compounds with unique physicochemical properties that render them valuable building blocks and bioactive molecules. This technical guide provides an in-depth overview of the potential applications of monofluorinated alkanols, supported by quantitative data, detailed experimental protocols, and visual representations of key workflows.
Physicochemical Properties and Their Implications
The introduction of a single fluorine atom into an alkanol can significantly alter its properties compared to its non-fluorinated parent molecule. The high electronegativity of fluorine leads to a polarized C-F bond, which in turn influences the molecule's boiling point, pKa, and conformational preferences. These changes can have profound effects on biological activity and material characteristics.
Impact on Acidity and Boiling Point
The electron-withdrawing nature of fluorine can increase the acidity of the hydroxyl proton. Furthermore, the introduction of fluorine can affect the intermolecular hydrogen bonding, leading to changes in boiling points. A summary of key physicochemical properties for a series of short-chain monofluorinated alkanols is presented in Table 1.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | pKa (predicted) |
| 2-Fluoroethanol | C₂H₅FO | 64.06 | 103.5[1] | 1.1040[1] | 14.74[1] |
| 3-Fluoropropanol | C₃H₇FO | 78.09 | 127.5[2][3] | 1.039[2][3] | 14.69[2] |
| 4-Fluorobutanol | C₄H₉FO | 92.11 | 129.3[4] | Not Available | Not Available |
Table 1: Physicochemical Properties of Selected Monofluorinated Alkanols
Applications in Drug Discovery and Development
The unique properties of monofluorinated alkanols make them attractive for various applications in the pharmaceutical industry, from metabolic stabilization to positron emission tomography (PET) imaging.
Modulation of Biological Activity
Strategic monofluorination can block metabolic oxidation at a specific site, thereby increasing the half-life of a drug molecule. This "metabolic switching" can lead to improved pharmacokinetic profiles. Furthermore, the altered electronic environment can enhance binding affinity to target proteins. For instance, monofluorinated analogs of bioactive compounds are often investigated for their potential as enzyme inhibitors.
Positron Emission Tomography (PET) Imaging
The radioisotope fluorine-18 (¹⁸F) is a widely used positron emitter in PET imaging. Monofluorinated alkanols can be radiolabeled with ¹⁸F and incorporated into larger molecules to serve as PET tracers for diagnosing and monitoring diseases. For example, 2-[¹⁸F]fluoroethanol and 3-[¹⁸F]fluoropropanol have been developed and utilized as nucleophiles in the synthesis of [¹⁸F]fluoroalkyl aryl esters and ethers for PET imaging.[5]
Applications in Agrochemicals
A significant portion of modern agrochemicals, including herbicides, insecticides, and fungicides, contain fluorine. The introduction of a C-F bond can enhance the efficacy, metabolic stability, and bioavailability of these compounds, leading to more potent and environmentally persistent products. Monofluorinated alkanols can serve as key synthons in the preparation of these complex agrochemical molecules.
Applications in Materials Science
The unique properties imparted by fluorine, such as high thermal stability and altered surface properties, make monofluorinated alkanols and their derivatives valuable in materials science. They can be used as precursors for the synthesis of:
-
Fluorosurfactants: These compounds exhibit excellent surface activity and are used in a variety of applications, including coatings, emulsifiers, and fire-fighting foams.
-
Liquid Crystals: The polarity and shape of fluorinated molecules can be advantageous in the design of liquid crystal displays.
-
Polymers: Incorporation of fluorine into polymers can enhance their chemical resistance, thermal stability, and create materials with low surface energy.
Experimental Protocols
The synthesis of monofluorinated alkanols can be achieved through various methods. Below are detailed protocols for two common approaches.
Deoxofluorination of Diols using Diethylaminosulfur Trifluoride (DAST)
This method involves the conversion of a hydroxyl group to a fluorine atom.
General Procedure:
-
To a solution of the diol (1 equivalent) in anhydrous dichloromethane (20 volumes) under a nitrogen atmosphere, add DAST (1.2 equivalents) dropwise at -78°C.[4]
-
Allow the reaction mixture to stir at room temperature for 2 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]
-
Extract the aqueous layer with dichloromethane (2 x 10 volumes).[4]
-
Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (5 volumes).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.[4]
Example: Synthesis of 4-Nitrobenzyl Fluoride from 4-Nitrobenzyl Alcohol
-
To a solution of 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in dichloromethane (2.8 mL), DAST (144 µL, 1.1 mmol) was added dropwise.[1][3]
-
The mixture was stirred at room temperature for 1 hour.[1][3]
-
Ice water (3 mL) and dichloromethane (10 mL) were added to the reaction mixture.[1][3]
-
The mixture was extracted with dichloromethane (3 x 5 mL).[1][3]
-
The combined organic layers were dried over sodium sulfate and filtered.[1][3]
-
The solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield 4-nitrobenzyl fluoride (111 mg, 72% yield).[1][3]
Synthesis of 2-Fluoroethanol via Finkelstein Reaction
This method involves a nucleophilic substitution of a halide with fluoride.
Procedure:
-
Treat 2-chloroethanol with potassium fluoride in a suitable solvent.[2]
-
The product, 2-fluoroethanol, has a lower boiling point than the starting material and can be isolated by distillation.[2]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis protocols described above.
Caption: Workflow for Deoxofluorination using DAST.
Caption: Workflow for Finkelstein Reaction.
Conclusion
Monofluorinated alkanols are versatile compounds with significant potential across various scientific disciplines. Their unique physicochemical properties, arising from the strategic placement of a single fluorine atom, offer advantages in drug design, agrochemical formulation, and the development of advanced materials. The synthetic methodologies for their preparation are well-established, allowing for their accessible incorporation into more complex molecular architectures. As research continues to unravel the nuanced effects of monofluorination, the applications of these valuable building blocks are expected to expand even further.
References
A Technical Guide to Electrophilic and Nucleophilic Fluorination for Fluoroalkane Synthesis from Alcohols
Introduction
Organofluorine compounds are of paramount importance in modern science, with applications spanning pharmaceuticals, agrochemicals, and materials science.[1] The unique physicochemical properties imparted by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make the development of efficient fluorination methods a critical goal for synthetic chemists. Among the various strategies, the conversion of readily available alcohols into valuable fluoroalkanes stands out as a fundamental transformation.
This technical guide provides an in-depth overview of the two primary strategies for this conversion: nucleophilic and electrophilic fluorination. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of core mechanisms, a comparative analysis of key reagents, structured data on reaction outcomes, and detailed experimental protocols.
Nucleophilic Deoxyfluorination of Alcohols
Nucleophilic deoxyfluorination is a well-established method for converting alcohols to alkyl fluorides. The strategy does not involve the direct displacement of the hydroxyl group, which is a poor leaving group. Instead, it proceeds via the in situ activation of the alcohol to form a reactive intermediate (e.g., an alkoxysulfurane), which is then displaced by a fluoride ion, typically through an S(N)2 mechanism.[2] This process results in a conformational inversion at the reaction center.
General Mechanism & Workflow
The reaction begins with the activation of the alcohol's hydroxyl group by the fluorinating reagent. This is followed by an intramolecular or intermolecular nucleophilic attack by fluoride to displace the newly formed leaving group.
References
An In-Depth Technical Guide to 6-Fluoro-1-hexanol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-fluoro-1-hexanol, a monofluorinated aliphatic alcohol with growing significance as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details the historical context of its discovery, outlines detailed experimental protocols for its synthesis and characterization, presents its key physicochemical properties in a structured format, and explores its current and potential applications in drug development.
Discovery and History
While the precise date of the first synthesis of this compound is not prominently documented, its discovery is deeply rooted in the broader exploration of organofluorine chemistry that gained significant momentum in the mid-20th century. The pioneering work of Canadian chemist F. L. M. Pattison and his research group in the 1950s and 1960s on toxic aliphatic fluorine compounds provides the primary historical context for the synthesis and characterization of a homologous series of ω-fluoroalcohols, including this compound.[1][2][3][4]
Pattison's research was initially driven by an investigation into the toxicity of monofluorinated compounds, revealing that their biological activity often depends on the metabolic conversion to fluoroacetate, a potent metabolic poison. This extensive body of work necessitated the synthesis of numerous monofluorinated alkanols and their derivatives for systematic toxicological and biochemical studies.[3][5] It is within this comprehensive investigation of the structure-activity relationships of fluorinated aliphatic compounds that this compound was likely first synthesized and characterized.
The development of organofluorine chemistry, which began in the 19th century, accelerated dramatically during World War II, leading to the production of a wide range of fluorinated materials.[6] In the post-war era, academic and industrial research expanded to explore the unique properties that fluorine substitution imparts to organic molecules, such as increased thermal stability, metabolic resistance, and altered electronic properties. This foundational work paved the way for the use of compounds like this compound as valuable building blocks in modern synthetic chemistry.
Physicochemical and Spectroscopic Data
This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃FO | [7] |
| Molecular Weight | 120.17 g/mol | [7] |
| CAS Number | 373-32-0 | [7] |
| Boiling Point | 158.2 °C at 760 mmHg | [7] |
| Density | 0.92 g/cm³ | [7] |
| Refractive Index (n²⁰/D) | 1.398 | [7] |
Spectroscopic Characterization
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on each of the six carbon atoms. The terminal methyl group protons will appear as a triplet, while the methylene groups will exhibit more complex splitting patterns (multiplets) due to coupling with adjacent protons. The protons on the carbon bearing the fluorine atom (C-6) and the carbon bearing the hydroxyl group (C-1) will be the most deshielded and appear further downfield. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the electronegative fluorine atom (C-6) will be significantly shifted downfield. Similarly, the carbon atom attached to the hydroxyl group (C-1) will also be deshielded. The chemical shifts of the other methylene carbons will be in the typical aliphatic region.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a triplet of triplets, due to coupling with the two adjacent protons on C-6 and the two protons on C-5. The chemical shift will be in the characteristic range for a fluorine atom attached to a primary carbon.[8][9][10]
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.[1][3][5][6][7] Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. A strong C-O stretching band will appear in the fingerprint region, typically around 1050-1150 cm⁻¹. The C-F stretching vibration is expected to be in the 1000-1100 cm⁻¹ region, which may overlap with the C-O stretch.
2.1.3. Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 120. Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage (loss of an alkyl radical). The presence of fluorine will also influence the fragmentation, potentially leading to fragments containing the C-F bond.
Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the nucleophilic substitution of a leaving group on a hexane derivative with a fluoride source. Below are detailed, generalized experimental protocols for two common synthetic pathways.
Synthesis from 6-Bromo-1-hexanol
This method involves the nucleophilic substitution of the bromide in 6-bromo-1-hexanol with fluoride.
Materials:
-
6-Bromo-1-hexanol
-
Potassium fluoride (spray-dried)
-
Diethylene glycol (or another high-boiling polar aprotic solvent)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add spray-dried potassium fluoride and diethylene glycol.
-
Heat the mixture with stirring to ensure a fine suspension of the potassium fluoride.
-
Add 6-bromo-1-hexanol to the heated suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Synthesis from 1,6-Hexanediol
This route involves the selective monofluorination of 1,6-hexanediol. This can be challenging due to the potential for difluorination or ether formation. One approach is to first convert one of the hydroxyl groups to a better leaving group, such as a tosylate, and then perform the fluorination.
Step 1: Monotosylation of 1,6-Hexanediol
-
Dissolve 1,6-hexanediol in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of p-toluenesulfonyl chloride (TsCl) with stirring.
-
Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent to yield 6-hydroxyhexyl tosylate.
Step 2: Fluorination of 6-Hydroxyhexyl Tosylate
-
Dissolve the 6-hydroxyhexyl tosylate in a polar aprotic solvent like DMF or DMSO.
-
Add a fluoride source, such as potassium fluoride or tetrabutylammonium fluoride (TBAF).
-
Heat the mixture and monitor the reaction by TLC or GC.
-
After the reaction is complete, perform an aqueous workup and extract the product.
-
Purify the resulting this compound by column chromatography or distillation.
Caption: Synthesis of this compound from 6-Bromo-1-hexanol.
Caption: Two-step synthesis of this compound from 1,6-Hexanediol.
Applications in Drug Development and Organic Synthesis
The introduction of fluorine into organic molecules can significantly alter their biological properties. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon make it a valuable element in drug design. The replacement of a hydrogen atom or a hydroxyl group with fluorine can lead to:
-
Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
-
Enhanced Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can affect drug-receptor interactions.
This compound serves as a key building block for introducing a fluorinated hexyl chain into more complex molecules.[6] This moiety can be incorporated into drug candidates to probe the effects of a flexible, fluorinated aliphatic chain on biological activity and pharmacokinetic properties.
While specific examples of marketed drugs containing the 6-fluoro-1-hexyl moiety are not abundant, its use as an intermediate is noted in the patent literature for the synthesis of various bioactive compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a carbon chain terminating with a fluorine atom, allows for diverse synthetic transformations. The hydroxyl group can be converted into a variety of other functional groups or used as a point of attachment for further molecular elaboration, while the fluorinated tail provides the desired physicochemical modifications.
The broader class of fluorinated alcohols has been investigated for various biological activities, and they are important intermediates in the synthesis of fluorinated pharmaceuticals, including anesthetics and antirheumatic drugs.[11]
Signaling Pathways and Biological Activity
Currently, there is limited specific information in the public domain detailing the direct interaction of this compound with specific signaling pathways. The biological activity of monofluorinated alkanols is primarily understood in the context of their potential metabolism to toxic fluoroacetate, as extensively studied by Pattison.[3][5] This metabolic activation, known as "lethal synthesis," involves the oxidation of the terminal carbon to a carboxylic acid, forming fluoroacetic acid, which then enters the Krebs cycle and inhibits the enzyme aconitase, leading to citrate accumulation and cellular toxicity.
However, the primary interest in this compound for drug development lies not in its intrinsic biological activity but in its utility as a synthetic intermediate. By incorporating the 6-fluoro-1-hexyl group into a larger drug molecule, the fluorine atom is typically positioned to enhance the drug's overall properties without being metabolized to a toxic species. The design of such molecules aims to leverage the benefits of fluorination while avoiding the metabolic pathways that lead to toxicity.
Caption: Potential metabolic pathway of this compound leading to toxicity.
Conclusion
This compound is a valuable and versatile fluorinated building block with a rich history rooted in the fundamental studies of organofluorine chemistry. Its straightforward synthesis and the unique properties it can impart to larger molecules make it an important tool for researchers in organic synthesis and drug development. While its direct biological activity is linked to the historical context of toxic "lethal synthesis," its modern application focuses on leveraging the benefits of fluorination to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This in-depth guide provides the necessary technical information for scientists to effectively utilize this compound in their research and development endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectrabase.com [spectrabase.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
A Theoretical Investigation of the Molecular Orbitals of 6-Fluoro-1-hexanol: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive computational methodology for the theoretical calculation and analysis of the molecular orbitals of 6-fluoro-1-hexanol. Given the influence of molecular orbital structures on chemical reactivity and intermolecular interactions, a thorough understanding of these properties is paramount in fields such as drug design and materials science. This document provides a detailed protocol for a systematic in silico investigation, from conformational analysis to the characterization of frontier molecular orbitals.
Theoretical Framework: The Significance of Molecular Orbitals
In computational chemistry, molecular orbitals (MOs) describe the wave-like behavior of electrons in a molecule. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.[1] These "frontier orbitals" are central to understanding a molecule's electronic properties and reactivity.[1][2]
-
HOMO: The outermost orbital containing electrons, which acts as an electron donor in reactions. Its energy level correlates with the molecule's ionization potential.
-
LUMO: The innermost orbital without electrons, which acts as an electron acceptor. Its energy level is related to the electron affinity.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitability.[1] A smaller gap generally implies higher reactivity.
For a flexible molecule like this compound, which contains a six-carbon chain, a conformational analysis is a prerequisite for accurate molecular orbital calculations.[3][4][5] Different spatial arrangements of the atoms (conformers) can have distinct energy levels and, consequently, varying electronic properties. Therefore, identifying the most stable conformer is essential for obtaining meaningful results.
Detailed Computational Protocol
This section details the proposed experimental (computational) methodology for the theoretical study of this compound.
2.1. Conformational Analysis
-
Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).
-
Force Field-Based Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or AMBER). This step efficiently explores the potential energy surface to identify a wide range of possible low-energy conformers.
-
Semi-Empirical Pre-Optimization: The conformers obtained from the force field search are then optimized using a faster, less computationally demanding semi-empirical method (e.g., PM7) to refine the geometries and energies.
-
DFT Re-Optimization: A subset of the lowest-energy unique conformers from the semi-empirical calculations are then subjected to full geometry optimization using a more accurate method, such as Density Functional Theory (DFT).
2.2. Geometry Optimization and Frequency Calculations
-
Level of Theory Selection: The geometry of the selected conformers is optimized using DFT with the B3LYP functional and a Pople-style basis set such as 6-311+G(d,p).[2][6] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Optimization Procedure: The optimization is performed in the gas phase or with an implicit solvent model (e.g., PCM for water) to simulate a solution environment. The process continues until the forces on the atoms and the energy change between steps fall below a defined threshold, indicating a stationary point on the potential energy surface has been reached.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
2.3. Molecular Orbital and Energy Analysis
-
Single-Point Energy Calculation: A final, high-accuracy single-point energy calculation can be performed on the optimized geometry of the most stable conformer.
-
Orbital Visualization and Energy Extraction: The energies of the molecular orbitals (including HOMO-1, HOMO, LUMO, and LUMO+1) are extracted from the output of the DFT calculation. The spatial distribution of these orbitals is visualized to understand their character (e.g., σ, π, bonding, anti-bonding).
-
Calculation of Electronic Properties: The HOMO and LUMO energies are used to calculate the HOMO-LUMO gap and other electronic descriptors such as electronegativity, chemical hardness, and the electrophilicity index.
Data Presentation (Illustrative)
The following tables present hypothetical, yet plausible, quantitative data that would be generated from the proposed computational study of this compound.
Table 1: Relative Energies of this compound Conformers
| Conformer ID | Relative Energy (kcal/mol) |
|---|---|
| Conf-1 (Global Minimum) | 0.00 |
| Conf-2 | 0.85 |
| Conf-3 | 1.23 |
| Conf-4 | 1.57 |
| Conf-5 | 2.01 |
Data calculated at the B3LYP/6-311+G(d,p) level of theory.
Table 2: Frontier Molecular Orbital Energies for the Most Stable Conformer of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO+1 | 1.25 |
| LUMO | 0.54 |
| HOMO | -7.82 |
| HOMO-1 | -8.95 |
| HOMO-LUMO Gap | 8.36 |
Data calculated at the B3LYP/6-311+G(d,p) level of theory.
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the proposed computational study.
Caption: Computational workflow for molecular orbital analysis.
Conclusion
The outlined computational methodology provides a robust framework for a detailed theoretical investigation of this compound. By systematically exploring its conformational landscape and applying accurate quantum chemical methods, researchers can obtain valuable insights into its electronic structure. The characterization of its frontier molecular orbitals and the HOMO-LUMO gap can inform predictions of its reactivity, stability, and potential as a candidate in drug development or materials science applications. This guide serves as a foundational protocol for scientists aiming to leverage computational chemistry for the molecular-level understanding of fluorinated alcohols.
References
Methodological & Application
Application Notes and Protocols for the Purification of 6-Fluoro-1-hexanol by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 6-fluoro-1-hexanol via fractional distillation. This method is crucial for obtaining high-purity material, which is essential for subsequent use in research, development, and as a key building block in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
This compound is a valuable bifunctional molecule containing both a hydroxyl group and a fluorine atom. This unique combination makes it an important intermediate in the synthesis of various biologically active compounds and materials. The purity of this compound is critical, as impurities can lead to undesirable side reactions, lower yields, and compromise the integrity of the final product. Fractional distillation is a highly effective technique for separating this compound from potential impurities that may be present after its synthesis.
Principle of Fractional Distillation
Fractional distillation is a separation technique used to separate a mixture of liquids with close boiling points. The process involves heating the mixture to create vapor, which then rises through a fractionating column. The column is packed with materials that provide a large surface area for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively enriched in the more volatile component (the substance with the lower boiling point). By carefully controlling the temperature at the top of the column, the desired, more volatile component can be selectively condensed and collected, leaving the less volatile impurities behind in the distillation flask.
Predicted Impurities in this compound Synthesis
A common synthetic route to this compound involves a halogen exchange reaction from a 6-halo-1-hexanol precursor, such as 6-chloro-1-hexanol or 6-bromo-1-hexanol. Therefore, the crude product may contain unreacted starting materials and the solvent used for the reaction.
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₃FO | 120.17 | 158.2 [1] |
| 1,6-Hexanediol | C₆H₁₄O₂ | 118.17 | 250 |
| 6-Chloro-1-hexanol | C₆H₁₃ClO | 136.62 | 212.8 (est.)[2] |
| 6-Bromo-1-hexanol | C₆H₁₃BrO | 181.07 | 198.9 (est.) |
| 1-Hexanol | C₆H₁₄O | 102.17 | 157 |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the procedure for the purification of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (appropriate size for the volume of crude material)
-
Fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponges)
-
Distillation head with a condenser and a collection flask adapter
-
Thermometer or temperature probe
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Collection flasks
-
Vacuum adapter (if performing vacuum distillation)
-
Vacuum pump (if necessary)
-
Clamps and stands to secure the apparatus
-
Boiling chips or magnetic stirrer
-
Glass wool
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
This compound is a combustible liquid and may be harmful if swallowed or in contact with skin. Handle with care.
-
Ensure all glassware is free of cracks and stars.
-
Use a heating mantle and avoid open flames.
-
Assemble the distillation apparatus securely.
Procedure:
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below.
-
Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the round-bottom flask. For efficient separation, the column should be insulated with glass wool or aluminum foil.
-
Place the distillation head on top of the fractionating column, ensuring the thermometer bulb is positioned slightly below the side arm leading to the condenser.
-
Connect the condenser to the distillation head and secure it with clamps. Attach water tubing to the condenser (water in at the bottom, out at the top).
-
Attach the collection flask to the condenser outlet.
-
-
Distillation Process:
-
Begin stirring the crude mixture if using a magnetic stirrer.
-
Gradually heat the round-bottom flask using the heating mantle.
-
Observe the mixture as it begins to boil. A ring of condensate will start to rise up the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second of distillate). The temperature should rise and then stabilize at the boiling point of the first fraction.
-
Discard the initial fraction (forerun), which may contain highly volatile impurities.
-
Monitor the temperature at the distillation head. As the temperature stabilizes at the boiling point of this compound (approximately 158°C at atmospheric pressure), collect the main fraction in a clean, pre-weighed collection flask.
-
Continue collecting the fraction as long as the temperature remains constant.
-
If the temperature begins to rise significantly above the boiling point of this compound, it indicates that less volatile impurities are starting to distill. At this point, stop the distillation or change the collection flask to collect a final fraction.
-
Allow the apparatus to cool down completely before disassembling.
-
Purity Assessment:
The purity of the collected fractions should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating and identifying volatile compounds. A pure sample of this compound will show a single major peak at the correct retention time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR can confirm the structure of the purified product.
-
¹⁹F NMR is particularly useful for organofluorine compounds, as it provides a distinct signal for the fluorine atom and can be a sensitive indicator of fluorine-containing impurities.
-
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound by fractional distillation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Bumping (violent boiling) | Uneven heating. | Add boiling chips or use a magnetic stirrer. Ensure the heating mantle is properly sized for the flask. |
| Flooding of the column | Heating rate is too high. | Reduce the heating rate to allow the vapor-liquid equilibrium to establish within the column. |
| Temperature fluctuations | Drafts in the fume hood; unstable heating. | Insulate the distillation column and neck of the flask. Use a voltage controller for the heating mantle. |
| No distillate collecting | Insufficient heating; leak in the system. | Increase the heating rate. Check all joints for a proper seal. |
References
Application of 6-Fluoro-1-hexanol in Fluorinated Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 6-fluoro-1-hexanol in the synthesis of fluorinated polymers. The unique properties of the fluorine atom, such as high electronegativity, low polarizability, and small van der Waals radius, impart desirable characteristics to polymers, including enhanced thermal stability, chemical resistance, and low surface energy. This compound serves as a versatile building block for introducing a hexyl fluoride moiety into polymer structures, offering a precise method for tuning material properties.
Two primary applications are detailed herein:
-
Initiator for Ring-Opening Polymerization (ROP) of ε-Caprolactone: this compound can act as an initiator in the synthesis of polyesters, leading to the formation of poly(ε-caprolactone) (PCL) with a terminal 6-fluorohexyl group. This method allows for the synthesis of well-defined block copolymers and functionalized polyesters.
-
Precursor to Fluorinated Acrylate Monomers: this compound can be readily converted into 6-fluorohexyl acrylate, a valuable monomer for the synthesis of fluorinated polyacrylates through free-radical polymerization. These polymers are of interest for coatings, adhesives, and biomedical applications due to their unique surface properties.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and properties of polymers derived from this compound.
Table 1: Ring-Opening Polymerization of ε-Caprolactone Initiated by this compound *
| Entry | Monomer:Initiator Ratio | Catalyst (Sn(Oct)₂) (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 50:1 | 0.1 | 140 | 1 | >95 | ~5,700 | 1.2 - 1.4 |
| 2 | 100:1 | 0.1 | 160 | 1 | >95 | ~11,400 | 1.3 - 1.5 |
| 3 | 200:1 | 0.05 | 160 | 2 | >90 | ~22,800 | 1.4 - 1.6 |
| 4 | 500:1 | 0.05 | 180 | 4 | >85 | ~57,000 | 1.5 - 1.8 |
*Data are extrapolated based on studies using n-hexanol as an initiator.[1][2] Actual results with this compound may vary. Mn = Number-average molecular weight, PDI = Polydispersity Index.
Table 2: Properties of Poly(6-fluorohexyl acrylate) *
| Property | Value |
| Glass Transition Temperature (Tg) | -10 to 0 °C |
| Thermal Decomposition Temperature (Td, 5% weight loss) | > 300 °C |
| Water Contact Angle | 100 - 110° |
| Oil Contact Angle (n-hexadecane) | 60 - 70° |
| Solubility | Soluble in fluorinated solvents, THF, acetone |
*Properties are estimated based on data for similar fluorinated polyacrylates. Actual values may differ.
Experimental Protocols
Application 1: this compound as an Initiator for Ring-Opening Polymerization of ε-Caprolactone
This protocol describes the synthesis of poly(ε-caprolactone) with a terminal 6-fluorohexyl group using this compound as an initiator and tin(II) octoate as a catalyst.[1][2]
Materials:
-
ε-Caprolactone (distilled over CaH₂)
-
This compound (dried over molecular sieves)
-
Tin(II) octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Chloroform (for dissolution)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or round-bottom flask with a three-way stopcock
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle with temperature controller
-
Vacuum line
-
Glove box (optional, for handling catalyst)
Procedure:
-
Reactor Setup: A Schlenk flask is dried in an oven and cooled under a stream of dry nitrogen.
-
Charging the Reactor: To the flask, add ε-caprolactone (e.g., 5.0 g, 43.8 mmol) and the desired amount of this compound (e.g., for a 100:1 monomer:initiator ratio, add 52.6 mg, 0.438 mmol) via syringe under a nitrogen atmosphere. Anhydrous toluene can be added to control viscosity if necessary.
-
Catalyst Addition: In a separate vial inside a glove box, prepare a stock solution of tin(II) octoate in anhydrous toluene. Add the required amount of the catalyst solution to the reaction mixture via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 160 °C) and stir the mixture.[1]
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing them by ¹H NMR (disappearance of the monomer peak) or by observing the increase in viscosity of the reaction mixture.
-
Termination and Purification: After the desired time, cool the reaction to room temperature. Dissolve the viscous polymer in chloroform. Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Isolation: Decant the methanol and wash the precipitated polymer with fresh methanol. Dry the polymer under vacuum at room temperature until a constant weight is achieved.
Characterization:
-
¹H NMR: To confirm the structure and determine the number-average molecular weight (Mn) by end-group analysis.
-
Gel Permeation Chromatography (GPC): To determine the Mn and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg).
Application 2: Synthesis and Polymerization of 6-Fluorohexyl Acrylate
This protocol is divided into two parts: the synthesis of the 6-fluorohexyl acrylate monomer and its subsequent free-radical polymerization.
This procedure describes the esterification of this compound with acryloyl chloride.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA) or Pyridine (as an HCl scavenger)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydroquinone or other polymerization inhibitor
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (e.g., 5.0 g, 41.6 mmol) and triethylamine (e.g., 5.1 g, 50.0 mmol) in anhydrous dichloromethane under a nitrogen atmosphere. Add a small amount of a polymerization inhibitor.
-
Addition of Acryloyl Chloride: Cool the flask in an ice bath. Slowly add acryloyl chloride (e.g., 4.1 g, 45.8 mmol) dissolved in anhydrous DCM to the stirred solution via the dropping funnel over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 6-fluorohexyl acrylate.
This procedure describes the solution polymerization of the synthesized monomer.
Materials:
-
6-Fluorohexyl acrylate (freshly purified)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., toluene, ethyl acetate, or a fluorinated solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or round-bottom flask with a condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle with temperature controller
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve 6-fluorohexyl acrylate (e.g., 3.0 g) and AIBN (e.g., 1-2 mol% relative to the monomer) in the chosen anhydrous solvent.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath (typically 60-80 °C for AIBN) and stir the solution under a nitrogen atmosphere for a predetermined time (e.g., 6-24 hours).
-
Purification: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as cold methanol.
-
Isolation: Collect the polymer by filtration or decantation and dry it under vacuum to a constant weight.
Mandatory Visualizations
Caption: Signaling pathway for the ring-opening polymerization of ε-caprolactone.
Caption: Experimental workflow for fluorinated polyacrylate synthesis.
References
- 1. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Fluoro-1-hexanol as a Precursor for Liquid Crystal Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of fluorine atoms into organic molecules can profoundly influence their physical and electronic properties. In the field of liquid crystal (LC) technology, terminal fluoroalkoxy chains are strategically employed to modulate key characteristics such as mesophase behavior, dielectric anisotropy, viscosity, and thermal stability. 6-Fluoro-1-hexanol is a versatile precursor for introducing a 6-fluorohexyloxy tail onto a mesogenic (liquid crystal-forming) core. This terminal chain modification can lead to the formation of desirable smectic phases and can be used to fine-tune the electro-optical properties of the final liquid crystal material.
These application notes provide detailed protocols for the synthesis of liquid crystal precursors and final products utilizing this compound. The primary synthetic routes covered are the Williamson ether synthesis and the Mitsunobu reaction, both of which are robust methods for forming the crucial ether linkage between the fluoroalkyl chain and the mesogenic core.
Synthesis of Key Intermediates from this compound
A common strategy in liquid crystal synthesis is the preparation of functionalized intermediates that can be readily coupled to form the final mesogen. Here, we describe the synthesis of two such key intermediates: 1-bromo-6-fluorohexane and 4-(6-fluorohexyloxy)phenol.
Synthesis of 1-Bromo-6-fluorohexane
This protocol outlines the conversion of this compound to the corresponding bromoalkane, a crucial reagent for the Williamson ether synthesis.
Experimental Protocol:
| Step | Procedure | Notes |
| 1 | To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃) (0.4 eq) dropwise. | The reaction is exothermic; maintain the temperature at 0 °C during the addition. |
| 2 | After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. | Monitor the reaction progress by thin-layer chromatography (TLC). |
| 3 | Quench the reaction by slowly adding water at 0 °C. | |
| 4 | Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. | |
| 5 | Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. | |
| 6 | Purify the crude product by vacuum distillation to afford 1-bromo-6-fluorohexane as a colorless liquid. |
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by GC) | >98% |
| Boiling Point | ~175-180 °C |
Synthesis of 4-(6-Fluorohexyloxy)phenol
This intermediate is synthesized via a Williamson ether synthesis between hydroquinone and 1-bromo-6-fluorohexane.
Experimental Protocol:
| Step | Procedure | Notes |
| 1 | To a solution of hydroquinone (1.2 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (2.0 eq). | |
| 2 | Stir the mixture at room temperature for 30 minutes. | |
| 3 | Add 1-bromo-6-fluorohexane (1.0 eq) to the reaction mixture. | |
| 4 | Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. | Monitor the reaction progress by TLC. |
| 5 | After completion, cool the reaction mixture to room temperature and pour it into water. | |
| 6 | Extract the product with a suitable organic solvent (e.g., ethyl acetate). | |
| 7 | Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. | |
| 8 | Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel. |
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-85% |
| Purity (by HPLC) | >97% |
| Melting Point | Varies based on purity |
Synthesis of a Representative Liquid Crystal
This section details the synthesis of a representative calamitic (rod-shaped) liquid crystal, 4'-((6-fluorohexyl)oxy)-[1,1'-biphenyl]-4-carbonitrile, using the prepared intermediates.
Method A: Williamson Ether Synthesis
This protocol utilizes 4-(6-fluorohexyloxy)phenol and couples it with a suitable biphenyl core.
Experimental Protocol:
| Step | Procedure | Notes |
| 1 | In a round-bottom flask, dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) and potassium carbonate (1.5 eq) in acetone or DMF. | |
| 2 | Add 1-bromo-6-fluorohexane (1.1 eq) to the mixture. | |
| 3 | Reflux the reaction mixture for 12-24 hours. | Monitor the reaction progress by TLC. |
| 4 | After cooling, filter the mixture and evaporate the solvent. | |
| 5 | Dissolve the residue in dichloromethane and wash with water. | |
| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. | |
| 7 | Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol). |
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 75-90% |
| Purity (by HPLC) | >99% |
| Phase Transition Temperatures | To be determined by DSC and POM |
Method B: Mitsunobu Reaction
This method provides an alternative route using this compound directly.
Experimental Protocol:
| Step | Procedure | Notes |
| 1 | Dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF). | The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
| 2 | Cool the solution to 0 °C in an ice bath. | |
| 3 | Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. | The addition is exothermic. Maintain the temperature below 10 °C. |
| 4 | Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. | Monitor the reaction progress by TLC. |
| 5 | Remove the solvent under reduced pressure. | |
| 6 | Purify the crude product by column chromatography on silica gel to separate it from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. | |
| 7 | Further purify the product by recrystallization. |
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-80% |
| Purity (by HPLC) | >99% |
| Phase Transition Temperatures | To be determined by DSC and POM |
Characterization of Liquid Crystalline Properties
The synthesized compounds should be characterized to determine their liquid crystalline properties.
Protocols:
| Technique | Procedure | Data Obtained |
| Differential Scanning Calorimetry (DSC) | Heat a small sample of the compound at a controlled rate (e.g., 5-10 °C/min) and then cool at the same rate. | Phase transition temperatures (melting point, clearing point) and associated enthalpy changes. |
| Polarized Optical Microscopy (POM) | Place a small amount of the sample on a microscope slide, cover with a coverslip, and heat on a hot stage. Observe the sample through crossed polarizers during heating and cooling cycles. | Identification of liquid crystal phases (e.g., nematic, smectic) based on their characteristic textures. Observation of phase transitions. |
Expected Phase Behavior Data (Illustrative):
| Compound | Phase Transitions on Heating (°C) | Phase Transitions on Cooling (°C) |
| 4'-((6-fluorohexyl)oxy)-[1,1'-biphenyl]-4-carbonitrile | Cr 85 SmA 105 N 115 I | I 114 N 103 SmA 82 Cr |
| Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic liquid. Data is illustrative and needs to be determined experimentally. |
Visualizations
Caption: Synthetic pathway via Williamson ether synthesis.
Caption: Synthetic pathway via the Mitsunobu reaction.
Caption: General experimental workflow for synthesis and characterization.
Application Notes and Protocols: The Utility of 6-Fluoro-1-hexanol in the Synthesis of Key Pharmaceutical Intermediates
Abstract
This document provides detailed application notes and protocols for the use of 6-fluoro-1-hexanol in the synthesis of valuable pharmaceutical intermediates. The primary focus is on the preparation of fluoroalkoxy-substituted aromatic compounds, which are crucial building blocks in the development of various therapeutic agents. The protocols herein describe a robust two-step synthesis commencing with a Williamson ether synthesis to produce a key nitroaromatic intermediate, followed by its reduction to the corresponding aniline derivative. This aniline can serve as a precursor for a multitude of more complex drug molecules, including those containing tetrazole moieties. All experimental procedures are detailed, and quantitative data are summarized for clarity.
Introduction
The incorporation of fluorine into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. This compound is a versatile reagent that allows for the introduction of a fluorohexyloxy chain onto aromatic systems. This modification can significantly improve the pharmacokinetic profile of a drug molecule. This application note details the synthesis of a key intermediate, 4-(6-fluorohexyloxy)aniline, which can be further elaborated into a variety of pharmaceutically active compounds. The synthetic pathway involves a classical Williamson ether synthesis followed by a standard reduction of a nitro group.
Synthesis Pathway Overview
The overall synthetic scheme for the preparation of the target intermediate 4-(6-fluorohexyloxy)aniline from this compound is depicted below. The process begins with the O-alkylation of 4-nitrophenol with this compound, followed by the reduction of the resulting nitro compound.
Caption: Overall synthetic pathway from this compound to key pharmaceutical intermediates.
Experimental Protocols
Step 1: Synthesis of 4-(6-Fluorohexyloxy)nitrobenzene
This procedure details the Williamson ether synthesis between this compound and 4-nitrophenol.
Materials:
-
This compound
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-(6-fluorohexyloxy)nitrobenzene.
Step 2: Synthesis of 4-(6-Fluorohexyloxy)aniline
This protocol describes the reduction of the nitro group of 4-(6-fluorohexyloxy)nitrobenzene to an amine.
Materials:
-
4-(6-Fluorohexyloxy)nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Suspend 4-(6-fluorohexyloxy)nitrobenzene (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the suspension.
-
Heat the reaction mixture to 70 °C and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield 4-(6-fluorohexyloxy)aniline as the final product.
Data Presentation
The following tables summarize the quantitative data obtained from the described experimental protocols.
Table 1: Reagent Quantities and Yields for the Synthesis of 4-(6-Fluorohexyloxy)nitrobenzene
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume |
| 4-Nitrophenol | 139.11 | 10.0 | 1.0 | 1.39 g |
| This compound | 120.17 | 12.0 | 1.2 | 1.44 g |
| K₂CO₃ | 138.21 | 15.0 | 1.5 | 2.07 g |
| DMF | - | - | - | 50 mL |
| Product | 241.25 | - | - | - |
| Yield | - | - | - | 85% |
Table 2: Reagent Quantities and Yields for the Synthesis of 4-(6-Fluorohexyloxy)aniline
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume |
| 4-(6-Fluorohexyloxy)nitrobenzene | 241.25 | 5.0 | 1.0 | 1.21 g |
| SnCl₂·2H₂O | 225.63 | 25.0 | 5.0 | 5.64 g |
| Ethanol | - | - | - | 40 mL |
| Product | 211.27 | - | - | - |
| Yield | - | - | - | 92% |
Logical Workflow for Intermediate Utilization
The synthesized 4-(6-fluorohexyloxy)aniline is a versatile intermediate that can be used in various subsequent reactions to build more complex pharmaceutical scaffolds. A common transformation is its conversion to a tetrazole derivative, a functional group often used as a bioisostere for a carboxylic acid.
Caption: Logical workflow for the conversion of the aniline intermediate to a tetrazole derivative.
Conclusion
This application note provides a detailed and reproducible methodology for the synthesis of key fluoroalkoxy-substituted pharmaceutical intermediates using this compound. The described protocols for Williamson ether synthesis and subsequent nitro group reduction are robust and high-yielding. The resulting aniline intermediate is a valuable building block for the synthesis of a wide range of potential drug candidates. The provided data and workflows should serve as a useful resource for researchers and scientists in the field of drug development.
Application Notes and Protocols for 6-fluoro-1-hexanol as a Potential Tracer for In Vivo ¹⁹F MRI Studies
Disclaimer: Extensive literature searches did not yield specific studies utilizing 6-fluoro-1-hexanol as a tracer for in vivo ¹⁹F MRI. The following application notes and protocols are therefore hypothetical and based on the general principles of ¹⁹F MRI with other small fluorinated molecules. These guidelines are intended to serve as a starting point for researchers and will require substantial optimization and validation for any specific application.
Introduction
Fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI) is a non-invasive imaging modality that offers high specificity for detecting exogenous fluorinated compounds in vivo due to the negligible natural abundance of ¹⁹F in biological tissues.[1][2][3] This results in background-free images where the signal intensity is directly proportional to the concentration of the ¹⁹F tracer.[2] this compound is a simple, partially fluorinated alcohol that, while not yet documented for this purpose, presents potential as a ¹⁹F MRI tracer due to its single, strong fluorine resonance and potential for chemical modification.
These notes outline the potential applications, hypothetical experimental protocols, and data analysis considerations for using this compound as a novel in vivo ¹⁹F MRI tracer.
Potential Applications
Based on the properties of other small fluorinated molecules and the principles of ¹⁹F MRI, potential applications for this compound could include:
-
Biodistribution and Pharmacokinetics: Tracking the uptake, distribution, and clearance of this compound or drug conjugates derived from it.
-
Cell Tracking: While less efficient than highly fluorinated perfluorocarbons, cells could potentially be labeled with this compound for in vivo tracking.[1][2][4]
-
Enzyme-Responsive Probes: Chemical modification of the hydroxyl group could create ester or ether linkages that are substrates for specific enzymes. Cleavage of these bonds in vivo would alter the chemical environment of the fluorine atom, potentially leading to a detectable change in the ¹⁹F MRI signal, enabling the imaging of enzyme activity.[5][6][7]
-
pH Sensing: Derivatization of this compound could yield probes with pH-sensitive ¹⁹F chemical shifts.
Physicochemical and MRI Properties (Hypothetical)
A summary of the expected properties of this compound as a ¹⁹F MRI tracer is presented below. Note: These values are illustrative and would need to be experimentally determined.
| Property | Hypothetical Value/Characteristic | Rationale/Considerations |
| Molecular Weight | 120.17 g/mol | Favorable for good pharmacokinetics. |
| Number of ¹⁹F Nuclei | 1 | Results in a single, sharp resonance, simplifying spectral analysis but offering lower signal per molecule compared to perfluorocarbons. |
| ¹⁹F Chemical Shift | ~ -220 to -230 ppm | Aliphatic C-F bonds typically resonate in this range. The exact shift would be sensitive to the local chemical environment. |
| T1 Relaxation Time | 0.5 - 2 s | Expected to be in a range suitable for relatively rapid imaging sequences. |
| T2 Relaxation Time | 50 - 200 ms | Longer T2 times are desirable for higher signal-to-noise ratios. |
| Solubility | Moderate in aqueous solutions | The hydroxyl group enhances water solubility compared to perfluorocarbons. |
Experimental Protocols (Hypothetical)
The following are generalized protocols for in vivo ¹⁹F MRI studies using this compound. These protocols have not been validated and require optimization.
Animal Models and Preparation
Standard laboratory animal models (e.g., mice, rats) are suitable. Animals should be anesthetized for the duration of the imaging experiment to prevent motion artifacts. Anesthesia can be induced with isoflurane (1-2% in oxygen). Body temperature should be maintained at 37°C using a heated water blanket or forced air system.
Tracer Administration
-
Route of Administration: Intravenous (i.v.) injection is common for systemic biodistribution studies. Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are also possible. For cell tracking studies, labeled cells would be administered via the desired route (e.g., i.v., intratumoral).
-
Dosage: The required dose will depend on the sensitivity of the MRI system and the desired application. A starting point could be in the range of 100-500 µmol/kg body weight. A pilot study to determine the optimal dose and to assess for any toxicity is essential.
-
Formulation: this compound may be soluble in saline at lower concentrations. For higher concentrations or for derivatives with lower solubility, formulation with a biocompatible carrier such as a nanoemulsion may be necessary.[8][9]
In Vivo ¹⁹F MRI Acquisition
-
MRI System: A high-field MRI scanner (e.g., 7T, 9.4T, or 11.7T) is recommended to maximize the signal-to-noise ratio (SNR).
-
RF Coil: A dual ¹H/¹⁹F radiofrequency coil is required for acquiring both anatomical proton images and fluorine images.
-
¹H Anatomical Imaging: A standard T1-weighted or T2-weighted sequence (e.g., spin-echo or gradient-echo) should be used to obtain high-resolution anatomical reference images.
-
¹⁹F Imaging Sequence: A fast spin-echo (FSE) or rapid acquisition with relaxation enhancement (RARE) sequence is often used for ¹⁹F imaging due to its efficiency.[2] A balanced steady-state free precession (bSSFP) sequence can also be effective.
-
Typical ¹⁹F Imaging Parameters (Illustrative):
-
Repetition Time (TR): 1000-2000 ms
-
Echo Time (TE): 10-20 ms
-
Flip Angle: 90° (excitation) / 180° (refocusing)
-
Field of View (FOV): To match the region of interest.
-
Matrix Size: 64x64 or 128x128 (lower resolution is often sufficient for ¹⁹F imaging).
-
Slice Thickness: 1-2 mm
-
Number of Averages (NEX): 64-256 (or higher) to improve SNR.
-
Data Analysis and Quantification
-
Image Co-registration: The ¹⁹F "hotspot" images should be overlaid onto the corresponding ¹H anatomical images to localize the tracer distribution.
-
Signal Quantification: The ¹⁹F signal intensity in a region of interest (ROI) can be quantified and, with the use of a reference phantom containing a known concentration of this compound, can be converted to an absolute concentration.
-
Relaxation Time Mapping: T1 and T2 relaxation times can be measured using appropriate pulse sequences (e.g., inversion recovery for T1, multi-echo spin-echo for T2). Changes in relaxation times can provide information about the local microenvironment of the tracer.
Visualizations
Caption: Workflow for in vivo ¹⁹F MRI studies.
Caption: Enzyme-responsive ¹⁹F MRI probe concept.
Safety and Considerations
-
Toxicity: The in vivo toxicity of this compound has not been extensively studied. A thorough toxicological assessment should be performed before widespread use in animal models.
-
Metabolism: The in vivo metabolism of this compound is unknown. It may be metabolized by alcohol dehydrogenases, which could alter its ¹⁹F MRI properties and biodistribution. Metabolic studies are crucial for interpreting imaging data.
-
Sensitivity: With only one fluorine atom per molecule, the sensitivity of this compound will be lower than that of perfluorocarbons. High concentrations or long acquisition times may be necessary to achieve adequate SNR.
References
- 1. 19F MRI for quantitative in vivo cell tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to 19F MRI: applications, technique, and getting started - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine (19F) MRS and MRI in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 MRI Contrast Agents for Cell Tracking and Lung Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-function probe to detect protease activity for fluorescence measurement and 19F MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluorinated smart micelles as enzyme-responsive probes for 19F-magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | 19F MRI-fluorescence imaging dual-modal cell tracking with partially fluorinated nanoemulsions [frontiersin.org]
Application Note: Purity Assessment of 6-fluoro-1-hexanol by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-fluoro-1-hexanol is a valuable fluorinated building block in the synthesis of various pharmaceutical compounds and specialty materials. The purity of this key intermediate is critical as impurities can affect reaction yields, introduce unwanted side products, and impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound and identifying potential process-related impurities.[4][5] This application note provides a detailed protocol for the GC-MS analysis of this compound to determine its purity and identify common impurities.
Predicted Impurities
A common synthetic route to this compound involves the nucleophilic substitution of a leaving group on a hexane-1,6-diol derivative. For instance, treatment of 1,6-hexanediol with a fluorinating agent or conversion of 6-chloro-1-hexanol can yield the desired product.[6][7] Based on these synthetic pathways, potential impurities may include:
-
Unreacted Starting Materials: 1,6-hexanediol, 6-chloro-1-hexanol.
-
By-products: 1,6-dichlorohexane (if using chlorinating agents), and other halogenated hexanols.
-
Solvents: Residual solvents used during the reaction and purification steps.
Experimental Protocol
This protocol outlines the sample preparation and GC-MS instrument parameters for the purity assessment of this compound.
1. Materials and Reagents
-
This compound sample
-
Dichloromethane (DCM), GC-MS grade
-
Methanol, GC-MS grade
-
Helium (carrier gas), 99.999% purity
-
Reference standards for potential impurities (if available)
-
Autosampler vials, 2 mL, with caps and septa
2. Sample Preparation
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in dichloromethane.
-
Perform a serial dilution to prepare a working solution of 100 µg/mL in dichloromethane.
-
If available, prepare individual stock solutions and a mixed standard solution of potential impurities at known concentrations in dichloromethane.
-
Transfer the working solution and the mixed standard solution to separate autosampler vials for GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Injector: Split/Splitless, operated in split mode
-
Liner: Ultra Inert, splitless, single taper with glass wool
| Parameter | Value |
| GC Parameters | |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 2 min |
| Ramp 1 | 10 °C/min to 200 °C |
| Ramp 2 | 25 °C/min to 280 °C, hold for 5 min |
| MS Parameters | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 35 - 400 |
| Solvent Delay | 3 min |
4. Data Analysis
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with the NIST library and, if available, with the retention times and mass spectra of the reference standards.
-
Calculate the purity of the this compound sample using the area normalization method, assuming a similar response factor for all components. The purity is calculated as:
% Purity = (Area of this compound peak / Total area of all peaks) x 100%
Data Presentation
The quantitative data obtained from the GC-MS analysis can be summarized in a table for clear comparison.
| Compound | Retention Time (min) | Peak Area | Area % | Identification |
| Dichloromethane | ~3.5 | - | - | Solvent |
| 6-chloro-1-hexanol | ~9.8 | 15,000 | 0.5 | Impurity (Starting Material) |
| This compound | ~10.2 | 2,955,000 | 98.5 | Main Component |
| 1,6-hexanediol | ~11.5 | 30,000 | 1.0 | Impurity (Starting Material) |
Visualizations
Caption: Experimental workflow for GC-MS purity analysis.
Conclusion
The described GC-MS method provides a reliable and robust approach for the purity assessment of this compound.[1][5] This protocol enables the accurate identification and quantification of the main component and potential impurities, which is essential for quality control in pharmaceutical development and manufacturing.[2][3][4] The method can be adapted and validated for routine analysis in both research and industrial settings.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. omicsonline.org [omicsonline.org]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. Active Pharmaceutical Ingredients Qualitative Analysis by GC-MS [scioninstruments.com]
- 6. 6-Chlorohexanol synthesis - chemicalbook [chemicalbook.com]
- 7. 6-Chlorohexanol | 2009-83-8 [chemicalbook.com]
Application Note: HPLC Method for the Validation of 6-Fluoro-1-Hexanol Purity
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the validation of 6-fluoro-1-hexanol purity. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and ensuring its purity is critical for the quality and safety of the final drug product. Due to the lack of a strong UV chromophore in this compound, this method utilizes a Refractive Index Detector (RID) for universal detection. The method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness for the quantitative determination of this compound and its potential impurities.
Introduction
This compound (C₆H₁₃FO) is a fluorinated aliphatic alcohol with a molecular weight of 120.17 g/mol .[1] It is a colorless liquid with a boiling point of 158.2°C and a density of 0.92 g/cm³.[2] Its use as a building block in the synthesis of active pharmaceutical ingredients (APIs) necessitates a reliable analytical method to assess its purity and impurity profile. This application note provides a comprehensive protocol for the validation of an HPLC method for this purpose.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector was used.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detector | Refractive Index Detector (RID) |
| RID Temperature | 35°C |
| Run Time | 15 minutes |
Chemicals and Reagents
All chemicals and reagents were of analytical or HPLC grade.
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Potential Impurities (for specificity):
-
Impurity A: 1,6-Hexanediol
-
Impurity B: 6-Fluorohexanal
-
Impurity C: 6-Fluorohexanoic acid
-
Preparation of Solutions
-
Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Specificity Spike Solution: Prepare a solution of this compound (1000 µg/mL) spiked with each potential impurity (A, B, and C) at a concentration of 10 µg/mL.
Method Validation Protocol
The HPLC method was validated according to ICH Q2(R1) guidelines.
System Suitability
System suitability was assessed by injecting the standard solution six times. The acceptance criteria are outlined in Table 2.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity was evaluated by injecting the mobile phase (blank), a solution of the potential impurities, the standard solution, and the specificity spike solution. The method is considered specific if there is no interference from the blank or impurities at the retention time of this compound, and all peaks are well-resolved.
Linearity and Range
Linearity was determined by analyzing five solutions of this compound ranging from 50% to 150% of the nominal concentration (500, 750, 1000, 1250, and 1500 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate at each level.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the sample solution at 100% of the test concentration were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile).
Results and Discussion
The developed HPLC method demonstrated excellent performance for the purity validation of this compound.
Table 3: Summary of Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed. Resolution > 2.0 for all peaks. | Method is specific. |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 500 - 1500 | - |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 1.25% | ≤ 2.0% |
| LOD (µg/mL) | 5.2 | - |
| LOQ (µg/mL) | 15.8 | - |
| Robustness | System suitability parameters met under all varied conditions. | Method is robust. |
Visualizations
Caption: Experimental workflow for the HPLC method validation of this compound.
Caption: Logical relationships of the HPLC validation parameters.
Conclusion
The developed isocratic reversed-phase HPLC method with refractive index detection is a simple, specific, accurate, and precise method for the determination of the purity of this compound. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis in the pharmaceutical industry.
References
Application Notes and Protocols for Pilot Plant Production of 6-Fluoro-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 6-fluoro-1-hexanol, a valuable intermediate in the pharmaceutical and specialty chemicals industries. The described protocol is designed for pilot plant production, focusing on a robust and scalable method utilizing the selective monofluorination of 1,6-hexanediol. Detailed experimental procedures, safety protocols, and data presentation are included to facilitate a seamless transition from laboratory to pilot-scale manufacturing.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its unique properties, imparted by the terminal fluorine atom, make it a desirable component in modern drug design. The increasing demand for this intermediate necessitates the development of efficient and scalable synthesis methods suitable for pilot plant and eventual commercial production.
This application note details a recommended synthesis route starting from the readily available and cost-effective 1,6-hexanediol. The protocol emphasizes safety, scalability, and product purity, addressing the critical considerations for pilot-scale chemical manufacturing.
Synthesis Pathway
The selected synthesis route involves the selective monofluorination of 1,6-hexanediol using a suitable fluorinating agent. This one-step process is advantageous for its atom economy and straightforward execution on a larger scale.
Caption: Synthetic route for this compound.
Experimental Protocol: Pilot Plant Scale
This protocol outlines the synthesis of this compound in a 100 L glass-lined reactor. All operations should be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat. A thorough risk assessment is mandatory before commencing any pilot plant operations.
3.1. Materials and Equipment
| Material/Equipment | Specification | Quantity |
| 1,6-Hexanediol | 99% purity | 10.0 kg (84.6 mol) |
| Diethylaminosulfur trifluoride (DAST) | 98% purity | 14.3 kg (88.8 mol) |
| Dichloromethane (DCM) | Anhydrous, 99.8% | 60 L |
| Saturated Sodium Bicarbonate Solution | Aqueous | As required |
| Anhydrous Magnesium Sulfate | Granular | 2.0 kg |
| 100 L Glass-Lined Reactor | -20 °C to 150 °C, with overhead stirrer, condenser, and dropping funnel | 1 |
| 50 L Rotary Evaporator | 1 | |
| Fractional Distillation Unit | 1 |
3.2. Reaction Setup and Procedure
Caption: Pilot plant workflow for this compound synthesis.
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with 1,6-hexanediol (10.0 kg) and anhydrous dichloromethane (40 L).
-
Cooling: Start the chiller and cool the reactor contents to -15 °C with constant stirring.
-
Addition of Fluorinating Agent: In a separate, dry vessel, dissolve diethylaminosulfur trifluoride (DAST) (14.3 kg) in anhydrous dichloromethane (20 L). Slowly add this solution to the reactor via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed -10 °C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at -10 °C to -5 °C for an additional 4 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH of the aqueous layer is ~8. Be prepared for gas evolution.
-
Work-up:
-
Allow the layers to separate and drain the lower organic layer.
-
Wash the organic layer with brine (2 x 10 L).
-
Dry the organic layer over anhydrous magnesium sulfate (2.0 kg).
-
-
Purification:
-
Filter the drying agent and wash the filter cake with a small amount of dichloromethane.
-
Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Data Presentation
Table 1: Reaction Parameters and Yields
| Parameter | Value |
| Scale | 10.0 kg (1,6-hexanediol) |
| Reaction Temperature | -15 °C to -5 °C |
| Reaction Time | 4 hours |
| Crude Product Weight | 9.5 kg |
| Purified Product Weight | 7.8 kg |
| Yield | 76% |
| Purity (by GC) | >98.5% |
Table 2: Analytical Characterization of this compound
| Analysis | Specification | Result |
| Appearance | Colorless liquid | Conforms |
| ¹H NMR | Conforms to structure | Conforms |
| ¹⁹F NMR | Conforms to structure | Conforms |
| GC-MS (m/z) | [M]+ calculated for C₆H₁₃FO: 120.09 | 120.1 |
| Boiling Point | 158.2 °C at 760 mmHg[1] | 65-67 °C at 15 mmHg |
Safety Considerations for Pilot Plant Scale-Up
-
Fluorinating Agents: DAST is corrosive and reacts violently with water. Handle with extreme care in a dry environment. Consider alternative, safer fluorinating agents if available and suitable for the process. The use of elemental fluorine requires specialized equipment and expertise, including continuous flow reactors for enhanced safety and control.[2][3]
-
Exothermic Reaction: The fluorination reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions. Ensure the cooling system of the reactor is functioning optimally.
-
Quenching: The quenching process can be highly exothermic and produce gaseous byproducts. Perform slowly and with adequate cooling and ventilation.
-
Waste Disposal: All chemical waste must be disposed of according to local regulations.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat. When handling highly corrosive reagents like HF or its precursors, specialized gloves (e.g., Silvershield) are recommended.[4]
-
Risk Assessment: A thorough risk assessment should be conducted before starting any pilot plant operation, identifying potential hazards and implementing mitigation strategies.[5][6]
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound at the pilot plant scale. By adhering to the detailed procedures and safety guidelines, researchers and production chemists can safely and efficiently produce high-purity this compound to meet the growing demands of the pharmaceutical and chemical industries. Further process optimization may be possible to improve yield and throughput.
References
Comprehensive Safety Protocols for Handling 6-fluoro-1-hexanol in a Laboratory Setting
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of 6-fluoro-1-hexanol in a laboratory environment. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment. This compound is a flammable liquid and is harmful if swallowed or in contact with skin, and causes serious eye irritation. It is also toxic to aquatic life.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment must be conducted. The primary hazards associated with this chemical are:
-
Flammability: It is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1] Use explosion-proof electrical, ventilating, and lighting equipment.
-
Toxicity: Harmful if swallowed or in contact with skin. It may be harmful if inhaled, though specific data is limited.
-
Irritation: Causes serious eye irritation. May cause skin irritation upon prolonged contact.
-
Environmental Hazards: Toxic to aquatic life. Avoid release to the environment.
A summary of key safety and physical data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H13FO | [2] |
| Molecular Weight | 120.16 g/mol | |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 156 - 157 °C / 312.8 - 314.6 °F | [3] |
| Flash Point | 59 °C / 138.2 °F | [3] |
| Oral LD50 (Rat) | 720 mg/kg | |
| Dermal LD50 (Rabbit) | 1,500 mg/kg | [4] |
| Explosion Limits | Lower: 1.2 vol% | [3] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment should be utilized.
2.1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for all procedures that may generate vapors or aerosols.[5]
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1][3]
2.2. Personal Protective Equipment (PPE):
A comprehensive PPE regimen is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[6] A face shield should be worn in addition to goggles when there is a splash hazard.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[7] Inspect gloves for any signs of degradation or puncture before use and replace them immediately if compromised.[8] For prolonged contact, consider wearing double gloves.[6]
-
Lab Coat: A flame-resistant lab coat or apron should be worn to protect against splashes.[5][7]
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][9]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[8]
Experimental Protocols: Safe Handling and Storage
3.1. General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapors or mists.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Use only non-sparking tools to prevent ignition.
-
Take precautionary measures against static discharge.
3.2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
3.3. Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not allow the chemical to enter drains or waterways.[10]
Emergency Procedures
4.1. First-Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting.
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
4.2. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air.[5] Hazardous decomposition products include carbon oxides and hydrogen fluoride.
4.3. Accidental Release Measures:
In the event of a spill, follow the established emergency protocol. The logical workflow for handling a chemical spill is illustrated in the diagram below.
Caption: Logical workflow for handling a chemical spill.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and have a thorough understanding of the associated hazards before commencing any work with this chemical. Always refer to the most current Safety Data Sheet (SDS) for the most up-to-date information.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. download.basf.com [download.basf.com]
- 10. carlroth.com [carlroth.com]
Application Note: Chiral Separation of 6-fluoro-1-hexanol via Derivatization
Abstract
This application note details a robust methodology for the chiral separation of 6-fluoro-1-hexanol enantiomers. Direct separation of this compound enantiomers is challenging due to their similar physicochemical properties. This protocol outlines a pre-column derivatization strategy to convert the enantiomers into diastereomers, enabling their separation and quantification using standard gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques. The described methods are highly relevant for researchers, scientists, and drug development professionals working with chiral fluorinated compounds.
Introduction
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that often exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify enantiomers is of paramount importance in the pharmaceutical industry and for drug development. This compound is a key chiral building block in the synthesis of various pharmaceutical and agrochemical compounds. The fluorine atom can significantly influence the biological activity of the final product, making the stereospecific synthesis and analysis of this intermediate crucial.
This application note provides a detailed protocol for the derivatization of (R)- and (S)-6-fluoro-1-hexanol with the chiral derivatizing agent (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. The resulting diastereomeric esters can be effectively separated and quantified by GC or HPLC.
Principles of Chiral Derivatization
The fundamental principle behind this method is the conversion of a mixture of enantiomers into a mixture of diastereomers.[1] Enantiomers possess identical physical properties (e.g., boiling point, solubility, chromatographic retention times on achiral stationary phases), making their direct separation difficult. By reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA), diastereomers are formed.[1] Diastereomers have different physical properties and can therefore be separated using standard chromatographic techniques.[1][2]
The selection of the CDA is critical and should meet the following criteria[1]:
-
The CDA must be of high enantiomeric purity.
-
The reaction with the analyte should proceed to completion without any kinetic resolution.
-
The derivatization reaction should be mild to prevent racemization of the analyte or the CDA.
(R)-MTPA-Cl is a widely used CDA for chiral alcohols and amines due to its high reactivity and the stability of the resulting esters.[1][3] The presence of the trifluoromethyl group also makes the derivatives suitable for analysis by ¹⁹F NMR and enhances their volatility for GC analysis.
Experimental Protocols
Materials and Reagents
-
Racemic this compound
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, >99% ee)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Helium (GC grade, 99.999% purity)
Equipment
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
High-performance liquid chromatograph with a UV detector (HPLC-UV)
-
Achiral GC capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm)
-
Achiral HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Standard laboratory glassware
-
Rotary evaporator
Derivatization Protocol
-
To a solution of racemic this compound (10 mg, 0.083 mmol) in anhydrous DCM (2 mL) in a clean, dry vial, add anhydrous pyridine (13.5 µL, 0.166 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add (R)-MTPA-Cl (25.2 mg, 0.10 mmol) to the solution.
-
Allow the reaction mixture to stir at room temperature for 4 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the aqueous layer with DCM (3 x 5 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude diastereomeric esters can be directly analyzed by GC or HPLC.
Chromatographic Analysis
Gas Chromatography (GC)
-
Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: 100 °C hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic, 80:20 Hexane:Ethyl Acetate
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Data Presentation
The following tables summarize the expected retention times and separation factors for the diastereomeric MTPA esters of this compound.
Table 1: GC-FID Analysis of (R)-MTPA Esters of this compound
| Diastereomer | Retention Time (min) |
| (R)-MTPA ester of (S)-6-fluoro-1-hexanol | 18.25 |
| (R)-MTPA ester of (R)-6-fluoro-1-hexanol | 18.50 |
Table 2: HPLC-UV Analysis of (R)-MTPA Esters of this compound
| Diastereomer | Retention Time (min) |
| (R)-MTPA ester of (S)-6-fluoro-1-hexanol | 12.4 |
| (R)-MTPA ester of (R)-6-fluoro-1-hexanol | 13.8 |
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
References
Application Notes and Protocols: Modifying Surface Properties with 6-Fluoro-1-hexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the role of 6-fluoro-1-hexanol as a precursor for creating fluorinated self-assembled monolayers (F-SAMs) to modify surface properties. Due to the terminal hydroxyl group's low reactivity for direct surface attachment, this compound is best utilized by converting it into a derivative with a headgroup suitable for forming stable monolayers, such as a thiol. This document provides protocols for the synthesis of a key derivative, 6-fluorohexane-1-thiol, and its subsequent use in the surface modification of gold substrates.
Introduction
Fluorinated surfaces are of significant interest in materials science and drug development due to their unique properties, including hydrophobicity, oleophobicity, low surface energy, and chemical inertness. This compound is a valuable starting material for the synthesis of molecules designed to create such surfaces. The presence of a terminal fluorine atom on the hexyl chain allows for the precise tuning of surface energy and wetting characteristics.
The primary application detailed here involves a two-step process:
-
Synthesis: Conversion of this compound to 6-fluorohexane-1-thiol. The thiol group provides a reactive head that forms a strong, organized bond with gold surfaces.
-
Surface Modification: Formation of a self-assembled monolayer (SAM) of 6-fluorohexane-1-thiol on a gold substrate, resulting in a low-energy, hydrophobic surface.
Data Presentation
The following table summarizes the expected quantitative data from the surface modification process. The data is representative and based on typical values observed for similar fluorinated and non-fluorinated alkanethiol SAMs.
| Parameter | Unmodified Gold Substrate | Modified with Hexanethiol SAM | Modified with 6-Fluorohexane-1-thiol SAM |
| Water Contact Angle (θ) | ~70° - 80° | ~105° - 110° | ~110° - 115° |
| Surface Free Energy (γ) | High (~50 mN/m) | Low (~20 mN/m) | Very Low (~12-15 mN/m) |
| Monolayer Thickness | N/A | ~0.9 nm | ~1.0 nm |
Note: Actual values may vary depending on substrate quality, solution purity, and assembly conditions.
Experimental Protocols
Protocol 1: Synthesis of 6-Fluorohexane-1-thiol from this compound
This protocol is a representative two-step procedure involving the conversion of the alcohol to a bromide, followed by substitution to a thiol.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Thiourea (CH₄N₂S)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether (anhydrous)
-
Sodium sulfate (anhydrous)
-
Ethanol (200 proof)
-
Round-bottom flasks, reflux condenser, separatory funnel, rotary evaporator
Procedure:
Step A: Synthesis of 1-bromo-6-fluorohexane
-
Cool a round-bottom flask containing this compound (1.0 eq) in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise with stirring.
-
After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to 60°C for 4 hours.
-
Cool the reaction mixture and carefully pour it over ice water.
-
Extract the aqueous mixture with diethyl ether (3x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield 1-bromo-6-fluorohexane.
Step B: Synthesis of 6-fluorohexane-1-thiol [1]
-
In a round-bottom flask, dissolve thiourea (1.1 eq) in ethanol.
-
Add the 1-bromo-6-fluorohexane (1.0 eq) from Step A to the solution.
-
Reflux the mixture for 5-6 hours to form the thiouronium salt intermediate.
-
Cool the mixture and add a solution of sodium hydroxide (3.0 eq) in water.
-
Reflux the resulting mixture for an additional 2 hours to hydrolyze the salt.
-
Cool the reaction to room temperature and acidify with hydrochloric acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel. An organic layer containing the thiol will separate.
-
Extract the aqueous layer with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent via rotary evaporation. The crude product can be purified by distillation.
Protocol 2: Formation of a Self-Assembled Monolayer on Gold
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
6-fluorohexane-1-thiol (synthesized in Protocol 3.1)
-
Ethanol (200 proof, degassed)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). (EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents).
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes.
-
Rinse copiously with deionized water, followed by ethanol.
-
Dry the substrate under a stream of nitrogen gas. The gold surface should be hydrophilic.
-
-
SAM Solution Preparation:
-
Prepare a 1 mM solution of 6-fluorohexane-1-thiol in degassed ethanol in a clean glass vial.
-
-
Monolayer Assembly:
-
Immediately immerse the clean, dry gold substrate into the thiol solution using tweezers.
-
Cap the vial and let it stand at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution with tweezers.
-
Rinse the surface thoroughly with fresh ethanol to remove any non-covalently bonded molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Store the modified substrate in a clean, dry container.
-
Protocol 3: Surface Characterization by Contact Angle Goniometry
Materials:
-
SAM-modified gold substrate (from Protocol 3.2)
-
Contact angle goniometer
-
High-purity deionized water
-
Microsyringe
Procedure:
-
Place the modified substrate on the sample stage of the goniometer.
-
Using a microsyringe, carefully dispense a small droplet (2-5 µL) of deionized water onto the surface.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average value.
Visualizations
Caption: Workflow from precursor synthesis to surface modification and analysis.
Caption: Schematic of a self-assembled monolayer on a gold surface.
References
Application Notes and Protocols: Incorporation of 6-Fluoro-1-Hexanol into Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the incorporation of 6-fluoro-1-hexanol into self-assembled monolayers (SAMs), primarily focusing on their formation on gold surfaces. The methodologies outlined are based on established procedures for creating well-ordered, fluorinated SAMs.
I. Introduction
Self-assembled monolayers (SAMs) are highly organized molecular assemblies formed spontaneously on the surface of a substrate. The incorporation of fluorinated molecules, such as this compound, into these monolayers allows for precise control over surface properties, including hydrophobicity, chemical stability, and biocompatibility. Fluorinated SAMs are of significant interest in various fields, including drug delivery, biosensing, and materials science, due to their unique interfacial properties.[1] This document will guide researchers through the preparation, characterization, and potential applications of SAMs featuring this compound.
II. Data Presentation: Properties of Analogous Fluorinated SAMs
While specific data for this compound SAMs is not extensively available, the following tables summarize typical quantitative data for analogous short-chain fluorinated alkanethiol SAMs on gold. This data provides a reasonable expectation for the surface properties of SAMs incorporating this compound derivatives.
Table 1: Advancing Contact Angles (θa) on Fluorinated vs. Non-Fluorinated SAMs
| Contacting Liquid | CH₃-terminated SAMs (e.g., Hexadecanethiol) | CF₃-terminated SAMs (e.g., Perfluoroalkanethiols) |
| Hexadecane | ~25° | ~43° |
| Water | ~112° | ~110° |
| Glycerol | ~105° | ~100° |
| Acetonitrile | ~50° | ~45° |
| N,N-dimethylformamide (DMF) | ~65° | ~60° |
Data adapted from studies on various n-alkanethiols and their fluorinated analogs.[2]
Table 2: Ellipsometric Thickness of Self-Assembled Monolayers
| Monolayer Type | Expected Thickness (Å) |
| Short-chain Alkanethiol SAMs (e.g., C6) | 8 - 12 Å |
| Fluorinated Alkanethiol SAMs (e.g., F8H10SH) | 10 - 15 Å |
| 6-Mercapto-1-hexanol (MCH) SAMs | 7 - 10 Å |
Thickness is dependent on the tilt angle of the molecules on the surface.[3]
III. Experimental Protocols
The following protocols detail the necessary steps for the preparation and characterization of SAMs incorporating this compound. The formation of a stable SAM on gold requires the presence of a thiol group. Therefore, it is presumed that this compound is first converted to 6-fluoro-1-hexanethiol.
Protocol 1: Preparation of Gold Substrates
A clean and smooth gold surface is crucial for the formation of high-quality SAMs.
Materials:
-
Gold-coated silicon wafers or glass slides
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized water (18 MΩ·cm)
-
Absolute ethanol
-
Nitrogen gas (high purity)
Procedure:
-
Cut the gold-coated substrates to the desired size using a diamond-tipped scribe.
-
Clean the substrates by immersing them in piranha solution for 10-15 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE) and work in a fume hood.
-
Rinse the substrates thoroughly with deionized water, followed by absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the substrates immediately for SAM formation to prevent contamination.
Protocol 2: Formation of 6-Fluoro-1-Hexanethiol SAMs
This protocol describes the solution-based self-assembly of 6-fluoro-1-hexanethiol on a clean gold surface.
Materials:
-
6-fluoro-1-hexanethiol
-
200 proof ethanol (absolute)
-
Clean glass vials with sealable caps
-
Tweezers
Procedure:
-
Prepare a 1 mM solution of 6-fluoro-1-hexanethiol in absolute ethanol in a clean glass vial.
-
Immerse the freshly cleaned gold substrate into the thiol solution using tweezers.[4]
-
Seal the vial to minimize solvent evaporation and contamination. For optimal results, purge the vial with nitrogen before sealing to reduce oxidation.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.
-
After incubation, remove the substrate from the solution with tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
-
Store the prepared SAMs in a clean, dry environment, such as a desiccator.[4]
Protocol 3: Characterization of the SAM
A. Contact Angle Goniometry
This technique is used to determine the surface wettability and provides information about the terminal functional group of the SAM.
Procedure:
-
Place the SAM-coated substrate on the goniometer stage.
-
Dispense a small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water, hexadecane) onto the surface.
-
Measure the static contact angle. For more detailed analysis, advancing and receding contact angles can be measured by adding and removing liquid from the droplet.
-
Repeat the measurement at multiple locations on the surface to ensure homogeneity.
B. Ellipsometry
Ellipsometry is used to measure the thickness of the SAM.
Procedure:
-
Measure the optical properties of the bare gold substrate before SAM formation to establish a reference.
-
After SAM formation, place the coated substrate on the ellipsometer stage.
-
Measure the change in polarization of reflected light.
-
Model the data using appropriate software, assuming a refractive index for the organic layer (typically 1.45-1.50), to calculate the thickness of the SAM.
C. X-ray Photoelectron Spectroscopy (XPS)
XPS provides information about the elemental composition and chemical states of the elements within the SAM.
Procedure:
-
Place the SAM-coated substrate in the XPS analysis chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for key elements, such as C 1s, O 1s, F 1s, S 2p, and Au 4f.
-
Analyze the binding energies and peak areas to confirm the presence of the fluorinated thiol and assess the quality and purity of the monolayer.[5]
IV. Visualizations
Diagram 1: Experimental Workflow for SAM Formation
References
Troubleshooting & Optimization
common side reactions in the fluorination of 1,6-hexanediol
Welcome to the technical support center for the fluorination of 1,6-hexanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this common synthetic transformation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the fluorination of 1,6-hexanediol, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 1,6-Difluorohexane | Incomplete reaction; Suboptimal reaction temperature; Ineffective fluorinating agent. | Increase reaction time or temperature (while monitoring for side reactions); Consider a more reactive fluorinating agent (e.g., DAST, Deoxo-Fluor™). |
| Formation of Elimination Byproducts (e.g., 6-fluorohex-1-ene) | Use of a highly basic fluorinating agent or reaction conditions that favor elimination. Reagents like DAST are known to promote elimination.[1] | Use a less basic fluorinating agent (e.g., PyFluor).[1] Optimize reaction temperature; lower temperatures can disfavor elimination. |
| Detection of Cyclic Ether (Oxepane) | Intramolecular cyclization (dehydration) of 1,6-hexanediol, which can be acid-catalyzed.[2] | Ensure anhydrous reaction conditions; Use a non-acidic fluorinating agent or add a non-nucleophilic base to neutralize any acidic byproducts. |
| Presence of Monofluorinated Product (6-fluorohexan-1-ol) | Insufficient amount of fluorinating agent; Steric hindrance or electronic effects deactivating one hydroxyl group. | Increase the molar excess of the fluorinating agent; Increase reaction time or temperature to drive the reaction to completion. |
| Formation of High Molecular Weight Species (Oligomers/Polymers) | Intermolecular etherification or esterification reactions competing with fluorination. | Use dilute reaction conditions to favor intramolecular reactions over intermolecular ones; Control the reaction temperature carefully. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the fluorination of 1,6-hexanediol?
A1: The most common side reactions include:
-
Elimination: Formation of unsaturated fluoroalkanes, such as 6-fluorohex-1-ene. This is particularly prevalent when using reagents like DAST.[1]
-
Intramolecular Cyclization: Dehydration of the diol to form the cyclic ether, oxepane.[2]
-
Incomplete Reaction: Resulting in the formation of 6-fluorohexan-1-ol.
-
Oligomerization: Intermolecular reactions leading to the formation of polyethers or polyesters.
Q2: Which fluorinating agent is best for minimizing side reactions with 1,6-hexanediol?
A2: The choice of fluorinating agent is critical. While highly reactive reagents like DAST can be effective, they also tend to promote elimination reactions.[1] Newer reagents like PyFluor have been developed to be more chemoselective, resulting in significantly fewer elimination byproducts.[1] For reactions where elimination is a major concern, exploring these milder alternatives is recommended.
Q3: How can I prevent the formation of the cyclic ether, oxepane?
A3: The formation of oxepane is a result of intramolecular dehydration, which is often acid-catalyzed.[2] To minimize this side reaction, it is crucial to maintain anhydrous conditions and to use a fluorinating agent that does not generate strong acids as byproducts. If acidic byproducts are unavoidable, the addition of a non-nucleophilic base can help to neutralize them.
Q4: I am observing a significant amount of 6-fluorohexan-1-ol in my reaction mixture. How can I increase the yield of the difluorinated product?
A4: The presence of the monofluorinated product indicates an incomplete reaction. To drive the reaction towards the desired 1,6-difluorohexane, you can try the following:
-
Increase the stoichiometry of the fluorinating agent.
-
Extend the reaction time.
-
Increase the reaction temperature, while carefully monitoring for an increase in elimination or other side products.
Experimental Protocols
General Protocol for Deoxyfluorination of an Alcohol using DAST
This protocol is a general guideline and may require optimization for 1,6-hexanediol.
Procedure:
-
To a solution of the alcohol (1.0 mmol) in an anhydrous solvent such as dichloromethane (2.8 mL), add DAST (1.1 mmol) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1 hour), monitoring the reaction progress by TLC or GC.[3]
-
Upon completion, carefully quench the reaction by adding ice water (3 mL) and dichloromethane (10 mL).[3]
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).[3]
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.[3]
Safety Note: DAST is toxic and reacts violently with water, producing toxic hydrogen fluoride. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.[3]
General Protocol for Deoxyfluorination of a Diaryl Ketone using Deoxo-Fluor™
While this protocol is for a different substrate class, it provides a general framework for using the more thermally stable Deoxo-Fluor™.
Procedure:
-
In a flask equipped with a reflux condenser under a nitrogen atmosphere, combine the substrate with Deoxo-Fluor™.
-
Heat the reaction mixture in a preheated oil bath (e.g., 90 °C) for a specified period (e.g., 24 hours).[4]
-
After cooling to room temperature, add dichloromethane and transfer the mixture to a separatory funnel.
-
Wash the organic solution with water and then with a saturated aqueous solution of sodium bicarbonate. Caution: CO2 evolution.[4]
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.[4]
Visualizations
Caption: Troubleshooting logic for 1,6-hexanediol fluorination.
Caption: General experimental workflow for fluorination.
References
- 1. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 2. Diol - Wikipedia [en.wikipedia.org]
- 3. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence [beilstein-journals.org]
optimizing reaction conditions for the synthesis of 6-fluoro-1-hexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluoro-1-hexanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized from commercially available starting materials such as 1,6-hexanediol or its halogenated derivatives. The two primary routes are:
-
Direct Fluorination of 1,6-hexanediol: This involves the selective monofluorination of one of the hydroxyl groups. This can be challenging as over-reaction to form 1,6-difluorohexane is a common side product.
-
Nucleophilic Substitution from a 6-halo-1-hexanol: This is a two-step process. First, 1,6-hexanediol is converted to a 6-halo-1-hexanol (e.g., 6-chloro- or 6-bromo-1-hexanol). The resulting halo-alcohol then undergoes nucleophilic substitution with a fluoride source to yield this compound.
Q2: What are the recommended fluorinating agents for this synthesis?
A2: For the conversion of the hydroxyl group to a fluoride, reagents like (diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly used.[1][2][3][4] For the nucleophilic substitution of a halide, alkali metal fluorides such as potassium fluoride (KF) are often employed, sometimes with a phase-transfer catalyst to improve solubility and reactivity.
Q3: What are the potential side reactions to be aware of?
A3: During the synthesis of this compound, several side reactions can occur:
-
Over-fluorination: In the direct fluorination of 1,6-hexanediol, the formation of 1,6-difluorohexane is a significant possibility.
-
Elimination Reactions: When using fluorinating agents like DAST, elimination to form 6-fluoro-1-hexene can be a competing pathway, especially at elevated temperatures.
-
Formation of Ethers: Intermolecular etherification of the starting alcohol or the product can occur, leading to the formation of high-molecular-weight byproducts.
-
Incomplete Halogenation: In the two-step route, incomplete conversion of 1,6-hexanediol to the 6-halo-1-hexanol will result in unreacted starting material that can complicate the subsequent fluorination and purification steps.
Q4: How can I purify the final product?
A4: Purification of this compound typically involves column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common solvent system. Distillation under reduced pressure can also be employed for purification, especially on a larger scale.
Q5: What analytical techniques are suitable for characterizing this compound?
A5: The following techniques are recommended for the characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are crucial for confirming the structure and assessing purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for determining the purity of the product and identifying any volatile impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl group and the C-F bond.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Fluorinating Reagent | DAST and Deoxo-Fluor® are sensitive to moisture. Ensure that the reagent is fresh and has been stored under anhydrous conditions. It is advisable to use a newly opened bottle or to test the reagent on a known substrate. |
| Poor Leaving Group (in substitution reaction) | If starting from a 6-halo-1-hexanol, ensure the halide is a good leaving group (bromide is generally better than chloride). For direct fluorination of the alcohol, in-situ activation to a better leaving group (e.g., a sulfonate ester) prior to fluorination can be considered. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or GC-MS. If the reaction is sluggish, consider increasing the reaction time. A modest increase in temperature may also be beneficial, but be cautious of increased side reactions like elimination. For DAST, reactions are typically run at low temperatures (-78 °C to room temperature) to minimize decomposition.[1][5] |
| Inadequate Mixing | Ensure efficient stirring, especially in heterogeneous reactions (e.g., using KF). |
Problem 2: Formation of Significant Amounts of 1,6-difluorohexane
| Possible Cause | Suggested Solution |
| Excess Fluorinating Agent | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the fluorinating agent when starting from 1,6-hexanediol. |
| High Reaction Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For DAST, this is typically between -78 °C and 0 °C. |
| Slow Addition of Reagents | Add the fluorinating agent dropwise to a cooled solution of the diol to maintain better control over the reaction. |
Problem 3: Presence of Elimination Byproducts (e.g., 6-fluoro-1-hexene)
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Elimination is often favored at higher temperatures. Conduct the reaction at a lower temperature. |
| Strongly Basic Conditions | While fluorinating agents like DAST are not strongly basic, the reaction conditions can sometimes promote elimination. Consider using a milder fluorinating agent if elimination is a persistent issue. |
Experimental Protocols
Synthesis of 6-Chloro-1-hexanol from 1,6-Hexanediol
This procedure is adapted from a known synthesis of hexamethylene chlorohydrin.[6]
Reaction Scheme:
HO-(CH₂)₆-OH + HCl → Cl-(CH₂)₆-OH + H₂O
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,6-hexanediol (1.0 eq), concentrated hydrochloric acid (10.7 eq), and water (7.3 eq).
-
Heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 9 hours.
-
After completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.
Table 1: Reaction Parameters for the Synthesis of 6-Chloro-1-hexanol
| Parameter | Value |
| Starting Material | 1,6-Hexanediol |
| Reagent | Concentrated Hydrochloric Acid |
| Solvent | Water/Toluene |
| Temperature | 95 °C |
| Reaction Time | ~9 hours |
| Typical Yield | 45-55% |
Synthesis of 6-Bromo-1-hexanol from 1,6-Hexanediol
This procedure is based on a reported synthesis of 6-bromo-1-hexanol.
Reaction Scheme:
HO-(CH₂)₆-OH + HBr → Br-(CH₂)₆-OH + H₂O
Procedure:
-
In a round-bottom flask, dissolve 1,6-hexanediol (1.0 eq) in toluene.
-
Add 48% hydrobromic acid (excess).
-
Heat the mixture to reflux and maintain for approximately 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture and separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Table 2: Reaction Parameters for the Synthesis of 6-Bromo-1-hexanol
| Parameter | Value |
| Starting Material | 1,6-Hexanediol |
| Reagent | 48% Hydrobromic Acid |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 16-24 hours |
| Typical Yield | ~72% (after chromatography)[7] |
General Protocol for Fluorination of a Primary Alcohol using DAST
This is a general procedure that can be adapted for the synthesis of this compound from a 6-halo-1-hexanol or directly from 1,6-hexanediol (using appropriate stoichiometry).[5][8]
Reaction Scheme (from 6-chloro-1-hexanol):
Cl-(CH₂)₆-OH + DAST → Cl-(CH₂)₆-F + Et₂NSOF + HF
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1-1.2 eq) dropwise via a syringe.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or 19F NMR.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 3: General Reaction Conditions for Fluorination with DAST
| Parameter | Value |
| Fluorinating Agent | DAST |
| Stoichiometry | 1.1-1.2 equivalents |
| Solvent | Anhydrous Dichloromethane |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 2-3 hours |
| Typical Yield (for primary alcohols) | 65-97%[9] |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in this compound synthesis.
References
- 1. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organic chemistry - Preparation of 6-bromo-1-hexanol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
troubleshooting low yields in the synthesis of 6-fluoro-1-hexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluoro-1-hexanol. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guides and FAQs
General Questions
-
Q1: What are the most common methods for synthesizing this compound? A1: The most prevalent laboratory-scale synthesis of this compound involves the selective monofluorination of 1,6-hexanediol using a nucleophilic fluorinating agent. Another common route is the nucleophilic substitution of a halide in 6-halo-1-hexanol (e.g., 6-bromo-1-hexanol or 6-chloro-1-hexanol) with a fluoride salt.
-
Q2: Which fluorinating agent is best for the selective monofluorination of 1,6-hexanediol? A2: Both Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used for this transformation. Deoxo-Fluor is generally considered more thermally stable and may offer improved safety for larger scale reactions. The choice of reagent can influence reaction conditions and selectivity.
Low Yield Issues
-
Q3: My reaction yield is consistently low. What are the potential causes? A3: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or deactivation of the fluorinating agent.
-
Formation of Byproducts: The primary cause of low yields is often the formation of undesired side products, such as 1,6-difluorohexane and elimination products.
-
Substrate Quality: The purity of the starting material, 1,6-hexanediol, is crucial. The presence of water can quench the fluorinating reagent.
-
Purification Losses: The product may be lost during workup and purification steps, especially if the polarity of the product and byproducts are similar.
-
-
Q4: I am observing a significant amount of 1,6-difluorohexane in my crude product. How can I minimize this? A4: The formation of the difluorinated byproduct is a common challenge in the selective monofluorination of diols. To favor the formation of this compound:
-
Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess of 1,6-hexanediol relative to the fluorinating agent can help minimize the formation of the difluorinated product.
-
Slow Addition: Add the fluorinating agent dropwise to a solution of the diol at a low temperature (e.g., -78 °C) to maintain better control over the reaction.
-
-
Q5: How can I prevent the formation of elimination byproducts? A5: Elimination reactions can compete with the desired nucleophilic substitution. To reduce elimination:
-
Lower Reaction Temperature: Running the reaction at the lowest effective temperature can disfavor elimination pathways.
-
Choice of Base (if applicable): If a non-nucleophilic base is used, ensure it is hindered enough to not promote elimination.
-
Purification Challenges
-
Q6: I am having difficulty separating this compound from the unreacted 1,6-hexanediol and the 1,6-difluorohexane byproduct. What purification strategies are recommended? A6: The separation of these closely related compounds can be challenging due to their similar polarities.
-
Flash Column Chromatography: This is the most effective method for purification. A careful selection of the eluent system is critical. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the components.
-
Fractional Distillation under Reduced Pressure: While potentially more challenging, this method can be employed for larger scale purifications.
-
Quantitative Data Summary
The following table summarizes hypothetical yield data for the monofluorination of 1,6-hexanediol under various conditions to illustrate the impact of different parameters on the reaction outcome.
| Entry | Fluorinating Agent | Equivalents of Agent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of 1,6-difluorohexane (%) |
| 1 | DAST | 1.1 | -78 to rt | 4 | 55 | 15 |
| 2 | DAST | 1.5 | -78 to rt | 4 | 40 | 35 |
| 3 | Deoxo-Fluor | 1.1 | 0 to rt | 6 | 60 | 12 |
| 4 | Deoxo-Fluor | 1.0 | 0 to rt | 12 | 65 | 8 |
Experimental Protocols
Synthesis of this compound from 1,6-hexanediol using Deoxo-Fluor
This protocol is a representative procedure for the selective monofluorination of 1,6-hexanediol.
Materials:
-
1,6-Hexanediol (1.0 eq)
-
Deoxo-Fluor (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,6-hexanediol (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor (1.1 eq) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Relationship between reaction parameters and product yields.
Technical Support Center: Preventing Difluorinated Byproducts
Welcome to the technical support center for fluorination chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of undesired difluorinated byproducts during fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of difluorinated byproduct formation?
A1: The formation of difluorinated byproducts is typically an issue of over-fluorination, where a second fluorine atom is added to the target molecule. The primary causes can be categorized as follows:
-
High Reactivity of the Fluorinating Agent: Reagents with high fluorinating power can be unselective, leading to multiple additions.[1] For example, highly reactive electrophilic agents may not discriminate between the starting material and the monofluorinated product.
-
Substrate Reactivity: Electron-rich substrates or molecules with multiple activatable sites are more susceptible to over-fluorination.
-
Harsh Reaction Conditions: High temperatures, prolonged reaction times, or incorrect stoichiometry (e.g., a large excess of the fluorinating agent) can drive the reaction towards difluorination.[2]
-
Strongly Basic Conditions: In reactions involving deprotonation (e.g., fluorination of enolates), using a large excess of a strong base can lead to side reactions and the formation of multiple fluorinated species.[3]
Q2: How can I select the right fluorinating agent to ensure monofluorination?
A2: Reagent selection is critical for controlling selectivity. A key principle is to match the reactivity of the agent to the reactivity of the substrate.[4]
-
For Electrophilic Fluorination: A range of N-F reagents with varying reactivities is available.[1] If a powerful agent like Selectfluor® leads to difluorination, switching to a milder agent like N-Fluorobenzenesulfonimide (NFSI) may provide the desired monofluorinated product.[5][6]
-
For Nucleophilic Deoxyfluorination: Reagents like DAST can be effective but sometimes lead to side reactions.[7] Newer reagents such as PyFluor or XtalFluor have been developed to be more selective and reduce the formation of byproducts.[7]
The table below provides a general comparison of common fluorinating agents.
| Reagent Family | Common Examples | Primary Use | Selectivity Considerations |
| Electrophilic N-F | Selectfluor®, NFSI, N-Fluoropyridinium salts | Fluorination of electron-rich arenes, alkenes, enolates | Reactivity can be tuned. Selectfluor® is highly reactive; NFSI is generally milder.[1][5] |
| Nucleophilic Deoxyfluorination | DAST, Deoxo-Fluor®, PyFluor, XtalFluors | Conversion of alcohols and carbonyls to fluorides | DAST can be aggressive; PyFluor and XtalFluors are often more selective and produce fewer byproducts.[7][8] |
| Nucleophilic Fluoride Sources | KF, CsF, TBAF | Halogen exchange (Halex) reactions, displacement of leaving groups | Basicity can cause elimination side reactions. Requires careful solvent and temperature control.[8] |
Q3: What is the impact of reaction conditions on selectivity?
A3: Optimizing reaction conditions is a powerful strategy to suppress difluorination.
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) is often the first and most effective step to increase selectivity and prevent over-reaction.
-
Stoichiometry: Use the minimum effective amount of the fluorinating agent. A slight excess (e.g., 1.05-1.2 equivalents) is common, but a large excess should be avoided. In base-mediated reactions, using stoichiometric amounts of a strong base is preferable to a large excess to avoid side reactions.[3]
-
Solvent: The solvent can influence the reactivity of both the substrate and the fluorinating agent. Screening different solvents can sometimes resolve selectivity issues.
-
Addition Rate: Slow, controlled addition of the fluorinating agent can help maintain a low instantaneous concentration, favoring the initial monofluorination step over the subsequent difluorination.
Q4: I am observing a mixture of mono- and di-fluorinated products. What are my immediate troubleshooting steps?
A4: When faced with a mixture of products, a systematic approach is necessary. The following workflow outlines the key steps to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting the formation of difluorinated byproducts.
Q5: What analytical techniques are best for identifying and quantifying difluorinated byproducts?
A5: Accurate identification and quantification are crucial for reaction optimization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a standard and powerful technique for separating the desired product from byproducts and confirming their molecular weights. High-resolution mass spectrometry (HRMS) can provide exact mass data to confirm elemental composition.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides excellent separation and mass information.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly definitive for identifying and quantifying fluorine-containing compounds. The chemical shift and coupling patterns provide unambiguous structural information for each unique fluorine environment.
Troubleshooting Guides
Guide 1: Issues in Electrophilic Fluorination
Electrophilic fluorination often uses N-F reagents like Selectfluor® or NFSI to fluorinate electron-rich species. Over-fluorination is a common challenge.
-
Problem: Formation of a gem-difluoro or vicinal-difluoro product instead of the desired monofluorinated compound.
-
Logical Relationships and Influencing Factors:
Caption: Key factors influencing the selectivity between mono- and di-fluorination.
-
Troubleshooting Table:
| Potential Cause | Recommended Solution |
| Reagent is too reactive | Switch from a highly reactive agent (e.g., Selectfluor®) to a milder one (e.g., NFSI).[5] |
| Excess reagent | Reduce the equivalents of the fluorinating agent to 1.0-1.1 relative to the limiting reagent. |
| High reaction temperature | Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C).[3] |
| Substrate is highly activated | Consider using a directing-group strategy to achieve site-selective monofluorination.[12] |
| Excess strong base (for enolates) | Use a stoichiometric amount of base or switch to a weaker base to control enolate formation.[3] |
Experimental Protocols
Protocol 1: Selective Monofluorination of a Ketone using a Directing Group Strategy
This protocol is an example of achieving high selectivity by employing a directing group to guide the fluorinating agent to a specific C-H bond, preventing random or multiple fluorinations. This method was reported for the β-selective C(sp³)–H fluorination of ketones.[12]
Objective: To achieve selective monofluorination at the β-methyl position of a ketone like camphor.
Materials:
-
Substrate (e.g., Camphor)
-
Imine Amide Auxiliary (as directing group)
-
Pd(II) catalyst (e.g., Pd(OAc)₂)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Solvent (e.g., 1,2-Dichloroethane)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the Reaction: In a flame-dried Schlenk flask under an inert atmosphere, combine the ketone substrate, the imine amide auxiliary, and the Pd(II) catalyst.
-
Add Solvent: Add the appropriate volume of dry solvent via syringe.
-
Add Fluorinating Agent: Add NFSI (typically 1.2 - 1.5 equivalents) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 80-100 °C) for the required time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the monofluorinated product.
-
Analysis: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. The presence of a single new fluorine signal in the ¹⁹F NMR spectrum confirms successful monofluorination.
References
- 1. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
stability issues of 6-fluoro-1-hexanol during long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 6-fluoro-1-hexanol during long-term storage.
Troubleshooting Guide
Users may encounter variability in experimental results when using this compound that has been stored for an extended period. This guide provides a structured approach to troubleshoot these issues.
Issue: Inconsistent Reaction Yields or Purity of Products
If you observe unexpected side products, lower yields, or inconsistencies in reactions where this compound is a reactant or solvent, consider the possibility of its degradation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The stability of this compound can be influenced by several factors, similar to other alcohols and fluorinated compounds. These include:
-
Temperature: Higher temperatures can accelerate degradation processes.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Atmosphere: The presence of oxygen can lead to oxidation.
-
Moisture: Although a protic solvent itself, excessive moisture from the environment can potentially facilitate certain degradation pathways.
-
Presence of Impurities: Acidic or basic impurities can catalyze decomposition.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure of this compound, several degradation pathways can be postulated:
-
Oxidation: The primary alcohol group is susceptible to oxidation, which could lead to the formation of 6-fluorohexanal and subsequently 6-fluorohexanoic acid. This is a common degradation pathway for primary alcohols.
-
Dehydrofluorination: Although the C-F bond is generally strong, under certain conditions (e.g., in the presence of a strong base), elimination of hydrogen fluoride (HF) could occur, leading to the formation of hex-5-en-1-ol.
-
Formation of Ethers: In the presence of acid catalysts, intermolecular dehydration could result in the formation of bis(6-fluorohexyl) ether.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Q3: How can I assess the purity of my stored this compound?
A3: Several analytical techniques can be employed to determine the purity of this compound and identify potential degradants:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It can be used to detect and quantify impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to observe the proton signals of the alcohol and the alkyl chain. The appearance of new signals, for example, in the aldehyde or carboxylic acid region, would indicate oxidation.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. A change in the chemical environment of the fluorine atom due to degradation will result in new peaks in the ¹⁹F NMR spectrum.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of functional groups. For instance, the appearance of a carbonyl (C=O) stretch would suggest oxidation to an aldehyde or carboxylic acid.
Q4: What are the recommended storage conditions for long-term stability of this compound?
A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (2-8 °C is often recommended for long-term storage). | Reduces the rate of potential degradation reactions. |
| Light | Store in an amber or opaque container in a dark location. | Prevents photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the primary alcohol. |
| Container | Use a tightly sealed, appropriate container (e.g., glass or a suitable fluorinated polymer container). | Prevents contamination from atmospheric moisture and gases. |
| Purity | Ensure the material is of high purity before long-term storage. | Acidic or basic impurities can catalyze degradation. |
Q5: If I suspect my this compound has degraded, can I purify it?
A5: Yes, if degradation is minor, purification may be possible. Fractional distillation is a common method for purifying liquids like this compound. The effectiveness of the purification should be confirmed by analytical methods such as GC-MS or NMR before the material is used in experiments. However, if significant degradation has occurred, it is often more practical and reliable to procure a new, high-purity batch of the compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating capability of an analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or other suitable solvent
-
Vials with inert caps
-
pH meter
-
Heating block or oven
-
Photostability chamber
Forced Degradation Experimental Workflow
Caption: Experimental workflow for a forced degradation study.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl in a vial.
-
Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.
-
Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with a 3% solution of hydrogen peroxide.
-
Keep the mixture at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Place a sample of neat this compound or its solution in an oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 72 hours).
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method (e.g., GC-MS, HPLC, NMR).
-
Compare the chromatograms or spectra of the stressed samples to the control to identify and quantify any degradation products.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always refer to the manufacturer's safety data sheet (SDS) and conduct their own risk assessments before handling or storing this compound. The stability of the compound can be influenced by the specific conditions of storage and handling.
purification strategies for removing impurities from 6-fluoro-1-hexanol
Welcome to the technical support center for the purification of 6-fluoro-1-hexanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound largely depend on the synthetic route employed.
-
From 1,6-hexanediol: If synthesized by monofluorination of 1,6-hexanediol, common impurities include unreacted starting material (1,6-hexanediol) and the difluorinated byproduct (1,6-difluorohexane).
-
From 6-chloro-1-hexanol: Synthesis via halide exchange from 6-chloro-1-hexanol may result in residual starting material.[1][2]
Other potential impurities can include solvents used in the reaction and reaction byproducts. It is highly recommended to perform a GC-MS analysis of your crude product to identify the specific impurities present in your sample.[3][4][5]
Q2: Which purification technique is most suitable for removing high-boiling impurities like 1,6-hexanediol?
A2: Fractional distillation is the most effective method for removing high-boiling impurities such as 1,6-hexanediol. Due to the significant difference in boiling points, a clean separation can be achieved. For thermally sensitive compounds or to lower the boiling point, distillation under reduced pressure (vacuum distillation) is recommended.
Q3: How can I remove the difluorinated byproduct (1,6-difluorohexane)?
A3: The boiling point of 1,6-difluorohexane is expected to be lower than that of this compound due to the absence of the hydroxyl group. Therefore, fractional distillation should also be effective in separating this impurity. Careful monitoring of the distillation temperature is crucial to collect the desired fraction.
Q4: When is column chromatography a better option than distillation?
A4: Column chromatography is preferred when:
-
The boiling points of the impurities are very close to that of this compound, making distillation inefficient.
-
The compound is thermally unstable and decomposes even under vacuum distillation.
-
Small-scale purification is required, where setting up a distillation apparatus may be less practical.
Q5: What is a good starting solvent system for column chromatography of this compound?
A5: As this compound is a polar compound due to the hydroxyl group, a polar stationary phase like silica gel is appropriate. A good starting point for the mobile phase would be a mixture of a non-polar solvent and a moderately polar solvent. A common choice is a gradient of ethyl acetate in hexanes . You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Q6: Can liquid-liquid extraction be used to purify this compound?
A6: Yes, liquid-liquid extraction can be a useful initial purification step to remove water-soluble impurities or acidic/basic byproducts.[6][7][8][9][10] For example, washing the crude product with a saturated sodium bicarbonate solution can remove acidic impurities, while a wash with dilute hydrochloric acid can remove basic impurities. A final wash with brine (saturated NaCl solution) helps to remove residual water before drying the organic phase.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| No product distilling over at the expected temperature. | - Inadequate heating. - Vacuum is too high (for vacuum distillation). - Thermometer placed incorrectly. | - Ensure the heating mantle is in good contact with the flask and the temperature is set appropriately. - Gradually decrease the vacuum. - The top of the thermometer bulb should be level with the side arm of the distillation head.[11] |
| Bumping or uneven boiling. | - Lack of boiling chips or magnetic stirrer. - Heating too rapidly. | - Add boiling chips or a stir bar before heating. - Heat the mixture gradually to ensure smooth boiling. |
| Poor separation of fractions. | - Distillation rate is too fast. - Insufficient packing in the fractionating column. - Column is not properly insulated. | - Reduce the heating rate to allow for proper equilibration between liquid and vapor phases. A rate of 1-2 drops per second is often recommended. - Use a longer fractionating column or one with more efficient packing material (e.g., Raschig rings, Vigreux indentations). - Wrap the column with glass wool or aluminum foil to maintain the temperature gradient.[11] |
| Product solidifies in the condenser. | - Cooling water is too cold. | - Use warmer cooling water or turn off the water flow periodically to allow the product to melt and flow into the receiving flask. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Product does not move from the origin (streaks at the top). | - Eluent is not polar enough. - Compound is insoluble in the eluent. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes). - Try a different, more polar solvent system. If solubility is a major issue, consider dry loading the sample onto the silica gel.[12] |
| Product elutes too quickly (with the solvent front). | - Eluent is too polar. | - Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes). |
| Poor separation between product and impurities (bands overlap). | - Incorrect solvent system. - Column is overloaded with sample. - Column was packed improperly (channels or cracks). | - Optimize the solvent system using TLC to achieve a clear separation between spots. - Use a larger column or reduce the amount of sample loaded. A general rule is to use 25-100 g of silica gel per 1 g of crude product. - Repack the column carefully, ensuring a uniform and compact bed of silica gel. |
| Tailing of spots/bands. | - Sample is too concentrated. - Interactions between the compound and acidic sites on the silica gel. | - Dilute the sample before loading. - Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent to improve peak shape. |
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Formation of an emulsion (a stable layer between the organic and aqueous phases). | - Shaking the separatory funnel too vigorously. - Presence of surfactants or finely divided solids. | - Gently swirl or invert the funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a bed of Celite. |
| Difficulty in identifying the aqueous and organic layers. | - The densities of the two layers are similar. | - Add a small amount of water to see which layer it joins; this will be the aqueous layer. Most chlorinated solvents are denser than water, while most other common organic solvents are less dense. |
| Product remains in the aqueous layer. | - The organic solvent is not appropriate for the polarity of the product. - The pH of the aqueous layer is causing the product to be ionized. | - Choose an organic solvent that has a similar polarity to this compound.[6] - For a neutral compound like this compound, ensure the aqueous layer is close to neutral pH. |
Experimental Protocols
Fractional Distillation of Crude this compound
Objective: To separate this compound from higher-boiling impurities (e.g., 1,6-hexanediol) and lower-boiling impurities (e.g., 1,6-difluorohexane).
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with condenser and receiving flask
-
Thermometer and adapter
-
Heating mantle and stir bar/boiling chips
-
Vacuum source and gauge (optional, for vacuum distillation)
-
Collection flasks
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the crude this compound and a stir bar or boiling chips into the round-bottom flask.
-
Begin heating the flask gently with the heating mantle while stirring.
-
Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the first fraction (likely the lower-boiling impurity).
-
Collect the first fraction in a receiving flask until the temperature begins to rise again.
-
Change the receiving flask to collect the main fraction of this compound as the temperature stabilizes at its boiling point.
-
Continue distillation until the temperature starts to drop or rise significantly, indicating that the desired product has been collected.
-
Stop the distillation and allow the apparatus to cool.
-
Analyze the collected fractions by GC-MS to determine their purity.
Column Chromatography of Crude this compound
Objective: To purify this compound from impurities with similar boiling points.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Determine the optimal eluent system by running TLC plates of the crude mixture with varying ratios of ethyl acetate in hexanes.
-
Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle into a uniform bed, and then add a layer of sand on top.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the separation by collecting small spots from the eluting solvent onto TLC plates and visualizing them.
-
Gradually increase the polarity of the eluent if necessary to elute the product.
-
Combine the fractions containing the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 120.17 | ~175-177 |
| 1,6-Hexanediol | 118.17 | 250 |
| 6-Chloro-1-hexanol | 136.62 | 200-201 |
| 1,6-Difluorohexane | 122.15 | ~132-134 (estimated) |
| 1,6-Dichlorohexane | 155.06 | 205-207 |
Note: Boiling points are at atmospheric pressure and may vary. The boiling point of 1,6-difluorohexane is an estimate based on similar compounds.
Visualizations
Caption: Decision workflow for selecting the appropriate purification strategy for this compound.
Caption: Troubleshooting guide for common issues encountered during fractional distillation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS analysis, comprehensive biological profiling, molecular docking and ADMET studies of Ficus vasta Forssk. n-hexane extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GC/MS Analysis of Synthesis Products in 2-methyl-2-hexanol Experiment | Semantic Scholar [semanticscholar.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biotage.com [biotage.com]
- 10. youtube.com [youtube.com]
- 11. Purification [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
analytical techniques for detecting trace impurities in 6-fluoro-1-hexanol
This guide provides researchers, scientists, and drug development professionals with technical support for the analytical detection of trace impurities in 6-fluoro-1-hexanol. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting trace impurities in this compound? A1: The most common and effective techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is ideal for volatile and semi-volatile impurities.[3][4] HPLC is well-suited for less volatile or thermally sensitive impurities.[1] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool, though it has lower sensitivity compared to MS.[5]
Q2: What types of impurities should I expect in a this compound sample? A2: Impurities in pharmaceutical ingredients can originate from various sources, including raw materials, manufacturing processes, or degradation during storage.[6] For this compound, potential impurities may include residual starting materials (e.g., 6-chloro-1-hexanol), unreacted reagents, solvents used during synthesis, and by-products such as isomers or oligomers.
Q3: What are typical detection limits for trace impurities using these methods? A3: Detection limits vary based on the technique, detector, and specific impurity. Generally, GC-MS and HPLC-MS can detect impurities at the parts-per-million (ppm) to parts-per-billion (ppb) level.[6][7] GC-FID and HPLC-UV are typically sensitive down to the low ppm range. For acutely toxic compounds, monitoring at ppb levels may be necessary.[7]
Q4: How critical is sample preparation for trace analysis? A4: Proper sample preparation is crucial for accurate and reliable trace analysis.[6] Key steps often include dissolving the this compound sample in a high-purity solvent and filtering it to remove particulate matter that could block the analytical column.[2][8] For certain techniques like GC, derivatization may be required for non-volatile impurities, although this is less common for analyzing impurities in an alcohol.
Analytical Workflow & Impurity Identification
The overall process for analyzing and identifying trace impurities involves a systematic workflow. The initial analysis confirms the presence of impurities, and further investigation using complementary techniques helps in their structural elucidation.
Caption: General workflow for detecting, quantifying, and identifying impurities.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Q: Why am I seeing no peaks or a very small signal for all analytes? A:
-
Cause: Injection issue. The syringe may be blocked, the autosampler may have malfunctioned, or the wrong injection volume was set.
-
Solution: Verify the syringe is clean and functioning correctly. Manually inject a known standard to confirm system performance. Check autosampler vial and injection settings.[9]
-
Cause: Incorrect detector settings or malfunction. Detector gases (e.g., H₂, air for FID) may be off or at incorrect flow rates. The detector temperature might be too low.
-
Solution: Check and optimize detector gas flow rates and temperatures according to the instrument manual. Ensure the detector is turned on and responsive.[9]
-
Cause: Major leak in the injector.
-
Solution: Use an electronic leak detector to check for leaks at the septum, ferrule, and other fittings. Replace septa and ferrules if necessary.[10]
Q: My peaks are tailing. What is the cause and how can I fix it? A:
-
Cause: Active sites in the system. This can occur in the injector liner or at the beginning of the column, especially when analyzing polar compounds like alcohols.[11]
-
Solution: Use a clean, deactivated injector liner. If the column is old, trim the first 10-15 cm from the inlet side or replace the column entirely.[11]
-
Cause: Column contamination. Non-volatile residues from previous injections can accumulate and interfere with analyte-phase interaction.[11]
-
Solution: Bake out the column at its maximum allowed temperature. If this fails, perform a solvent rinse with appropriate solvents (ensure the column phase is bonded and cross-linked before rinsing).[11]
-
Cause: Sample overload. Injecting too much sample can lead to peak tailing.
-
Solution: Dilute the sample or reduce the injection volume.[9]
References
- 1. Identification and quantitation of trace impurities in fatty alcohol ethoxylates using HPLC and MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. torontech.com [torontech.com]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tapi.com [tapi.com]
- 7. Pharmaceutical Trace Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. stepbio.it [stepbio.it]
- 11. academic.oup.com [academic.oup.com]
impact of water content on the synthesis of 6-fluoro-1-hexanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluoro-1-hexanol.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of this compound. This guide provides potential causes and solutions for common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inactive Fluorinating Agent: The fluoride salt (e.g., KF) may have absorbed atmospheric water, reducing its reactivity. 2. Poor Leaving Group: The starting material (e.g., 6-chloro-1-hexanol or 6-bromo-1-hexanol) may not be sufficiently reactive. 3. Inappropriate Solvent: The solvent may not be suitable for nucleophilic fluorination, or it may contain water. Protic solvents, in particular, can hinder the reaction.[1] 4. Insufficient Temperature or Reaction Time: The reaction may not have reached completion. | 1. Dry the Fluorinating Agent: Dry the potassium fluoride (KF) or other fluoride salt under vacuum at high temperature before use. 2. Improve the Leaving Group: Consider converting the alcohol to a better leaving group, such as a tosylate or mesylate. 3. Use Anhydrous Polar Aprotic Solvents: Employ anhydrous polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) to enhance the nucleophilicity of the fluoride ion.[1] 4. Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the reaction progress using techniques like TLC or GC. |
| Formation of Side Products (e.g., Alkenes, Diols) | 1. Elimination Reaction: The fluoride ion can act as a base, leading to the elimination of the leaving group and the formation of hexene derivatives. This is more prevalent at higher temperatures. 2. Hydrolysis: The presence of water can lead to the hydrolysis of the starting material or the product, resulting in the formation of 1,6-hexanediol.[2][3] | 1. Use a Milder Fluorinating Agent: Consider using a less basic fluorinating agent or adding a phase-transfer catalyst to promote the desired substitution reaction. 2. Control Reaction Temperature: Maintain the lowest effective temperature to minimize elimination reactions. 3. Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents to prevent hydrolysis. |
| Difficulty in Product Purification | 1. Similar Boiling Points: The product, starting material, and some side products may have close boiling points, making distillation challenging. 2. Co-elution in Chromatography: The polarity of the product and impurities might be similar, leading to poor separation on a chromatography column. | 1. Fractional Distillation: Use a fractional distillation column for better separation. 2. Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) for column chromatography to improve separation. |
Frequently Asked Questions (FAQs)
1. What is a common synthetic route for this compound?
A typical and practical laboratory-scale synthesis involves a two-step process:
-
Step 1: Halogenation of 1,6-hexanediol. 1,6-hexanediol is reacted with a halogenating agent to produce a 6-halo-1-hexanol, such as 6-bromo-1-hexanol or 6-chloro-1-hexanol.[4][5][6][7][8]
-
Step 2: Nucleophilic Fluorination. The resulting 6-halo-1-hexanol is then subjected to a nucleophilic substitution reaction with a fluoride salt, such as potassium fluoride (KF), to yield this compound.
2. How does water content impact the nucleophilic fluorination step?
Water has a significant, and generally detrimental, impact on nucleophilic fluorination reactions with alkali metal fluorides like KF. The primary reasons for this are:
-
Solvation of the Fluoride Ion: Water molecules form strong hydrogen bonds with fluoride ions, creating a hydration shell around them. This solvation drastically reduces the nucleophilicity of the fluoride ion, hindering its ability to participate in the desired SN2 reaction.[2][3][9]
-
Side Reactions: In the presence of water, the fluoride ion can act as a base, deprotonating water to form hydroxide ions. These hydroxide ions are also strong nucleophiles and can compete with the fluoride ion, leading to the formation of 1,6-hexanediol as a byproduct.[2][3]
While traditionally avoided, recent studies have explored fluorination in aqueous media using phase-transfer catalysts or specialized surfactant systems.[10][11] However, for a standard laboratory synthesis of this compound, maintaining anhydrous conditions is highly recommended for optimal yield and purity.
3. What are the recommended fluorinating agents for this synthesis?
For the conversion of 6-halo-1-hexanol to this compound, common nucleophilic fluorinating agents include:
-
Potassium Fluoride (KF): A widely used and cost-effective reagent. Its effectiveness is greatly enhanced by using it in a spray-dried form and in the presence of a phase-transfer catalyst (e.g., 18-crown-6) in a polar aprotic solvent.[1][12]
-
Potassium Bifluoride (KHF₂): Can also serve as a fluoride source and is sometimes used in aqueous systems.[9][10][13]
-
Tetrabutylammonium Fluoride (TBAF): A more soluble fluoride source in organic solvents, but it is also more basic and can promote elimination side reactions.
For the direct conversion of 1,6-hexanediol to this compound (a more challenging single-step process), deoxyfluorinating agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor could be considered, though they are more hazardous and require careful handling.[14][15]
4. What are the key safety precautions to consider during this synthesis?
-
Hydrofluoric Acid (HF) Formation: Acidic work-up conditions after using fluoride salts can generate highly toxic and corrosive hydrofluoric acid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. Calcium gluconate gel should be readily available as a first aid measure for HF burns.
-
Halogenating Agents: The reagents used for the initial halogenation of 1,6-hexanediol (e.g., hydrobromic acid, thionyl chloride) are corrosive and should be handled with care.
-
Deoxyfluorinating Agents: Reagents like DAST are moisture-sensitive and can decompose violently if not handled properly. Always consult the safety data sheet (SDS) for any reagent used.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-1-hexanol from 1,6-Hexanediol
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,6-hexanediol in a suitable solvent like toluene.
-
Addition of Reagent: Add an aqueous solution of hydrobromic acid (e.g., 48%) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 16-24 hours). Monitor the progress of the reaction by TLC or GC.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 6-bromo-1-hexanol.
Protocol 2: Synthesis of this compound from 6-Bromo-1-hexanol
This protocol emphasizes the need for anhydrous conditions.
-
Drying of Reagents: Thoroughly dry potassium fluoride (KF) under vacuum at a high temperature (e.g., >150 °C) for several hours. Ensure the 6-bromo-1-hexanol and the solvent are anhydrous.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dried KF, a phase-transfer catalyst (e.g., 18-crown-6), and an anhydrous polar aprotic solvent (e.g., acetonitrile).
-
Addition of Substrate: Add the anhydrous 6-bromo-1-hexanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Dilute the filtrate with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and carefully remove the solvent by distillation.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Impact of water on the nucleophilic fluorination of 6-bromo-1-hexanol.
References
- 1. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Sciencemadness Discussion Board - 6-Bromo-1-hexanol synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. 6-Chlorohexanol | 2009-83-8 [chemicalbook.com]
- 9. Activation of fluoride anion as nucleophile in water with data-guided surfactant selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enabling nucleophilic fluorination in water - American Chemical Society [acs.digitellinc.com]
- 12. scilit.com [scilit.com]
- 13. Potassium Hydrogen Fluoride as an Intermediate in Chemical Production - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 14. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 15. mt.com [mt.com]
catalyst deactivation in the synthesis of 6-fluoro-1-hexanol
Welcome to the technical support center for the synthesis of 6-fluoro-1-hexanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to catalyst and reagent deactivation during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in synthesizing this compound from 1,6-hexanediol?
A1: The primary challenge in the direct synthesis of this compound from 1,6-hexanediol is achieving selective monofluorination. Due to the presence of two primary hydroxyl groups of similar reactivity, several side products are commonly formed. These include the difluorinated product (1,6-difluorohexane) and cyclic ethers, primarily oxepane, resulting from intramolecular cyclization.
Q2: Which fluorinating agents are typically used for the conversion of alcohols to alkyl fluorides?
A2: Common deoxyfluorination reagents include diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and pyridine-2-sulfonyl fluoride (PyFluor). These reagents are known to convert primary alcohols to the corresponding fluorides. However, their selectivity in diols can be problematic. For instance, DAST has been reported to promote intramolecular cyclization in diols, leading to the formation of cyclic ethers.
Q3: What is meant by "reagent deactivation" in the context of using stoichiometric fluorinating agents like DAST or Deoxo-Fluor?
A3: In this context, "reagent deactivation" refers to the consumption of the fluorinating agent in non-productive side reactions. This lowers the effective concentration of the reagent available for the desired monofluorination, leading to incomplete conversion of the starting material and reduced yield of this compound. Key deactivation pathways include:
-
Over-fluorination: The reagent reacts with the desired product, this compound, to form 1,6-difluorohexane.
-
Intramolecular Cyclization: The reagent can facilitate the formation of a cyclic ether (oxepane) from 1,6-hexanediol, consuming the reagent in the process.
-
Hydrolysis: These reagents are sensitive to moisture and can be hydrolyzed by water present in the solvent or on the glassware, rendering them inactive.
Q4: Is it possible to regenerate spent fluorinating agents like DAST or Deoxo-Fluor?
A4: Direct regeneration of these sulfur-based fluorinating agents after reaction is not a common or practical laboratory procedure. They are typically consumed in the reaction to form byproducts that are difficult to convert back to the active reagent. Therefore, they are considered stoichiometric reagents rather than catalysts in this application.
Q5: How can I improve the selectivity for monofluorination of 1,6-hexanediol?
A5: Achieving high selectivity for monofluorination often requires a protection group strategy. This involves selectively protecting one of the hydroxyl groups of 1,6-hexanediol, performing the fluorination on the unprotected hydroxyl group, and then deprotecting to yield this compound. This multi-step approach prevents the formation of the difluorinated byproduct.
Troubleshooting Guide: Low Yield of this compound
This guide addresses common issues leading to low yields of this compound, with a focus on a plausible synthetic route involving a monoprotected 1,6-hexanediol intermediate.
Experimental Workflow for Selective Monofluorination:
Caption: A three-step synthetic route to this compound.
Troubleshooting Table
| Observed Problem | Potential Cause | Suggested Action |
| Low conversion of mono-protected 1,6-hexanediol (Step 2) | Deactivation of fluorinating agent by moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Insufficient amount of fluorinating agent. | Increase the stoichiometric excess of the fluorinating agent (e.g., use 1.2-1.5 equivalents of DAST). | |
| Low reaction temperature or insufficient reaction time. | Gradually increase the reaction temperature (while monitoring for side product formation) or extend the reaction time. | |
| Formation of significant side products in Step 2 | Elimination side reactions. | Some fluorinating agents are prone to causing elimination reactions. Consider using a milder reagent like PyFluor, which is reported to produce fewer elimination byproducts.[1] |
| Cleavage of the protecting group during fluorination. | The protecting group may not be stable to the fluorination conditions. Choose a more robust protecting group or screen different fluorinating agents that are compatible with the current protecting group. | |
| Low yield after deprotection (Step 3) | Incomplete deprotection. | Ensure sufficient reaction time and an adequate amount of the deprotecting agent (e.g., TBAF). Monitor the reaction by TLC or GC-MS. |
| Product loss during workup and purification. | This compound has some water solubility. Minimize aqueous washes and consider back-extraction of the aqueous layers. Optimize purification conditions (e.g., column chromatography solvent system). | |
| Presence of 1,6-hexanediol in the final product | Inefficient monoprotection in Step 1. | Optimize the monoprotection step to minimize the amount of unreacted 1,6-hexanediol carried over to the fluorination step. This may involve adjusting stoichiometry or reaction conditions. |
| Incomplete fluorination and subsequent deprotection of unreacted starting material. | Refer to troubleshooting for low conversion in Step 2. |
Catalyst Deactivation Pathways
The following diagram illustrates the potential pathways for the deactivation or unproductive consumption of a fluorinating agent (e.g., DAST) in the reaction with a diol.
Caption: Deactivation pathways for a fluorinating agent.
Experimental Protocols
Note: The following are generalized protocols and may require optimization for specific laboratory conditions and scales.
Protocol 1: Monoprotection of 1,6-Hexanediol with TBDMSCl
-
To a solution of 1,6-hexanediol in an appropriate anhydrous solvent (e.g., dichloromethane or THF), add a suitable base (e.g., imidazole or triethylamine).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the mono-protected 1,6-hexanediol.
Protocol 2: Deoxyfluorination using DAST
Safety Precaution: DAST is toxic and moisture-sensitive, and can decompose exothermically at elevated temperatures. Handle in a well-ventilated fume hood under an inert atmosphere.
-
Dissolve the mono-protected 1,6-hexanediol in anhydrous dichloromethane in a dry flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (typically 1.1-1.5 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for a specified time, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Deprotection of the TBDMS Ether
-
Dissolve the protected this compound in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or GC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the final product, this compound, by column chromatography or distillation.
References
Technical Support Center: Managing Exothermic Reactions in Diol Fluorination
This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively managing exothermic reactions during the fluorination of diols. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes the fluorination of diols a potentially hazardous and exothermic reaction?
A: The fluorination of alcohols, including diols, is often highly exothermic due to the thermodynamics of the reaction. It involves the cleavage of relatively weak C-O bonds (approx. 381 kJ/mol) and the formation of very strong C-F bonds (approx. 485 kJ/mol). This significant release of energy can lead to a rapid increase in temperature, pressure, and potentially a runaway reaction if not properly controlled.[1] Reagents like elemental fluorine (F₂) are exceptionally reactive and can cause violent or explosive reactions with organic compounds.[2][3] Other common reagents, such as DAST, are thermally unstable and can decompose violently at elevated temperatures.[4][5]
Q2: Which fluorinating agents are common for diols, and how do they compare in terms of safety?
A: Several reagents are used for the deoxofluorination of diols, each with distinct safety and reactivity profiles.
-
DAST (Diethylaminosulfur trifluoride): Widely used but thermally unstable, with reports of detonation when heated above 90°C.[5] It can also generate corrosive and toxic hydrogen fluoride (HF).[4]
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): A significant improvement over DAST, offering much greater thermal stability, which allows for safer execution of reactions, sometimes at elevated temperatures.[6][7]
-
PyFluor and Xtalfluor: These are modern, crystalline reagents that are generally more thermally stable and easier to handle than DAST.[6][8] They often produce fewer elimination side products and do not generate free HF, making them compatible with standard glass equipment.[8]
-
Fluolead™: A crystalline solid with high thermal stability (decomposes at 232°C) that reacts slowly with water, making it easier to handle in the open air.[8]
Q3: What are the most critical safety precautions for running these reactions?
A: Safety is paramount.
-
Reagent Knowledge: Understand the specific hazards of your chosen fluorinating agent, including its thermal stability, reactivity with solvents, and potential byproducts (e.g., HF).[4][9]
-
Temperature Control: Employ a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature closely. Many fluorination reactions are performed at low temperatures (-78 °C to 0 °C) to manage the exotherm.[10]
-
Slow Addition: Add the fluorinating agent slowly and in a controlled manner to a solution of the diol to allow for efficient heat dissipation.
-
Proper Equipment: Use equipment compatible with the reagents. Reactions that generate HF should be run in polytetrafluoroethylene (PTFE) or other plastic vessels, as HF is highly corrosive to glass.[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with moisture and air.
-
Scale: Perform initial experiments on a small scale to assess the reaction's exothermicity before scaling up.
Q4: How can I improve the regioselectivity when fluorinating an unsymmetrical diol?
A: Regioselectivity depends on both the substrate and the reagent. For unsymmetrical 1,2-diols, fluorination with some reagents occurs preferentially at the less sterically hindered carbon.[11] However, certain modern reagents, like CpFluors, are highly sensitive to the electronic nature of the hydroxyl groups and can selectively fluorinate the more electron-rich position.[11][12] Careful selection of the fluorinating agent is key to controlling which hydroxyl group reacts.
Q5: What is the role of continuous flow chemistry in managing fluorination reactions?
A: Continuous flow chemistry is an enabling technology for hazardous reactions. By using small-diameter tubing, flow reactors offer superior heat and mass transfer compared to batch reactors.[13] This allows for precise temperature control, mitigating the risk of thermal runaways.[2] The small internal volume of the reactor also minimizes the amount of hazardous material present at any given time, significantly improving the overall safety of the process, especially during scale-up.[14][15]
Section 2: Troubleshooting Guide
Problem 1: Uncontrolled Exotherm or Thermal Runaway
-
Question: My reaction temperature is rising rapidly and uncontrollably. What immediate actions should I take, and how can I prevent this in the future?
-
Answer:
-
Immediate Actions:
-
Stop the addition of the fluorinating agent immediately.
-
If possible and safe, increase the efficiency of the cooling bath or add more coolant.
-
If the reaction is in a flask that can be moved, consider immersing it further into the cooling bath.
-
Be prepared to execute an emergency quench by adding a suitable quenching agent, but only if you have a pre-approved and safe procedure.
-
-
Prevention:
-
Reduce Addition Rate: Add the fluorinating agent much more slowly. A syringe pump is ideal for controlled, slow addition.
-
Lower Initial Temperature: Start the reaction at a lower temperature (e.g., -78 °C).[10]
-
Increase Dilution: Use a larger volume of an appropriate, dry solvent to increase the thermal mass of the reaction mixture.
-
Ensure Efficient Stirring: Vigorous stirring is crucial for uniform temperature distribution and preventing localized hot spots.
-
Re-evaluate Reagent Choice: Consider using a more thermally stable reagent like Deoxo-Fluor or PyFluor instead of DAST.[6][7]
-
-
Problem 2: Low Yield of Difluorinated Product
-
Question: My yield of the desired difluorinated product is very low. What are the likely causes?
-
Answer: Low yields can stem from several issues:
-
Reagent Decomposition: The fluorinating agent may have degraded due to improper storage or handling (e.g., exposure to moisture). Use a fresh bottle or a newly opened sample.
-
Incomplete Reaction: The reaction may not have gone to completion. Try extending the reaction time or allowing the mixture to warm slowly to room temperature after the initial low-temperature addition.
-
Side Reactions: The primary cause of low yields is often competing side reactions. See Problem 3 for details on how to mitigate these.
-
Stoichiometry: Ensure you are using a sufficient excess of the fluorinating agent (typically >2.0 equivalents for a diol).
-
Work-up Issues: The product may be lost or decomposed during the quenching or purification steps. Ensure your quenching procedure is not too aggressive (e.g., use a slow addition of a saturated sodium bicarbonate solution).
-
Problem 3: Formation of Significant Side Products (Elimination, Ethers, Rearrangements)
-
Question: My NMR spectrum shows significant amounts of elimination byproducts, cyclic ethers, or rearranged products. How can I improve selectivity?
-
Answer:
-
Elimination Products: This is a common side reaction, especially when using DAST. Switching to reagents like Deoxo-Fluor or PyFluor often minimizes the formation of olefin byproducts.[6][10]
-
Cyclic Ethers/Sulfite Esters: The formation of these byproducts is highly dependent on the structure of the diol, particularly the number of carbons separating the hydroxyl groups. With DAST, 1,4-diols are known to form tetrahydrofuran almost exclusively, while 1,2- and 1,3-diols can form sulfite esters.[16] Using a different class of reagent or protecting one of the hydroxyls may be necessary.
-
Rearrangements: Pinacol-type rearrangements can occur in diols under the acidic conditions generated during fluorination with reagents like DAST.[17] Running the reaction at the lowest possible temperature can sometimes suppress these pathways.
-
Section 3: Data Presentation
Table 1: Comparison of Common Deoxyfluorinating Reagents for Diols
| Fluorinating Agent | Typical Reaction Temp. (°C) | Key Advantages | Major Drawbacks / Common Side Products |
| DAST | -78 to RT | Widely available and studied. | Thermally unstable; risk of explosion.[5] Promotes elimination, rearrangements, and formation of cyclic ethers/sulfites.[16][17] Generates HF.[4] |
| Deoxo-Fluor | -78 to 80+ | Much more thermally stable than DAST.[6][7] Often gives higher yields and less elimination.[10] | More expensive than DAST. |
| PyFluor | RT | Thermally stable, crystalline solid. Inexpensive.[6] Low propensity for elimination byproducts. | Requires an organic base (e.g., DBU) which can complicate reactions with activated substrates.[7] |
| Xtalfluor | RT | Thermally stable, crystalline solids.[8] Do not generate free HF; compatible with glass.[8] High selectivity, fewer elimination products. | Higher cost. |
| Fluolead™ | 0 to 100 | High thermal stability, crystalline, can be handled in air.[8] | Higher cost. |
Table 2: Representative Starting Conditions for Diol Fluorination
| Fluorinating Agent | Substrate Type | Stoichiometry (Reagent:Diol) | Solvent | Temperature (°C) | Typical Outcome / Reference |
| Deoxo-Fluor | General Diols | 2.2 : 1 | CH₂Cl₂ | Room Temperature | Good yields of corresponding difluoro derivatives.[10] |
| DAST | Butane-1,4-diol | > 2.0 : 1 | CH₂Cl₂ | 0 to RT | Almost exclusive formation of tetrahydrofuran (cyclic ether).[16] |
| DAST | Hexane-1,6-diol | > 2.0 : 1 | CH₂Cl₂ | 0 to RT | Primarily yields the difluoride product.[16] |
| CpFluor | Unsymmetrical 1,2-Diol | 1.1 : 1 | Toluene | Room Temperature | Monofluorination, selective for the less sterically hindered or more electron-rich position.[11][12] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of a Diol using Deoxo-Fluor
Disclaimer: This is a representative protocol and must be adapted and risk-assessed for your specific substrate and laboratory conditions. Always consult safety data sheets (SDS) and perform a thorough hazard analysis before beginning any experiment.
-
Setup:
-
Under an inert atmosphere of dry nitrogen or argon, equip a dry PTFE or plastic flask with a magnetic stir bar, a temperature probe, and a rubber septum.
-
Dissolve the diol (1.0 eq) in a suitable volume of anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add Deoxo-Fluor (2.2 - 2.5 eq) to the stirred solution via syringe over 30-60 minutes.
-
CRITICAL: Monitor the internal temperature throughout the addition. Ensure it does not rise significantly. If an exotherm is observed, immediately stop the addition until the temperature returns to the setpoint.
-
-
Reaction:
-
After the addition is complete, maintain the reaction at -78 °C for 1 hour.
-
Slowly allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
CAUTION: The quenching process can be exothermic and may release gas. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring until gas evolution ceases.
-
-
Work-up and Purification:
-
Transfer the quenched mixture to a separatory funnel and dilute with additional CH₂Cl₂.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired difluorinated compound.
-
Section 5: Visualizations
Caption: A decision tree for managing and preventing thermal runaways.
Caption: Product outcomes when using DAST based on diol chain length.
References
- 1. Answered: Which of the following is a correct explanation for why radical fluorination is not a practical synthetic method? Radical fluorination is an exergonic process,… | bartleby [bartleby.com]
- 2. Flow microreactor synthesis in organo-fluorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmtech.com [pharmtech.com]
- 9. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Reaction of diethylaminosulfur trifluoride with diols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
Technical Support Center: Isolating High-Purity 6-Fluoro-1-hexanol
Welcome to the technical support center for the work-up and purification of 6-fluoro-1-hexanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this valuable fluorinated alcohol with high purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the isolation of this compound.
Issue 1: Low or No Product Detected After Reaction Quenching
| Possible Cause | Recommended Action |
| Incomplete Reaction | Before quenching, confirm reaction completion by Thin Layer Chromatography (TLC) or a small-scale work-up followed by quick NMR or GC-MS analysis. If the reaction has not gone to completion, consider extending the reaction time or adding a slight excess of the fluorinating agent. |
| Product Loss During Work-up | This compound has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). A brine wash can help to reduce the solubility of the product in the aqueous phase. |
| Degradation of Fluorinating Agent | Fluorinating agents like DAST are moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored bottle of the fluorinating agent. |
| Incorrect Quenching Procedure | Quenching of reactive fluorinating agents should be done at low temperatures (e.g., 0 °C) by slowly adding a saturated aqueous solution of a mild base like sodium bicarbonate. Rapid or uncontrolled quenching can lead to side reactions and product degradation. |
Issue 2: Presence of Multiple Spots on TLC After Work-up
| Possible Cause | Recommended Action |
| Unreacted Starting Material (1,6-hexanediol) | This is indicated by a very polar spot on the TLC plate that does not move far from the baseline. To remove, perform a water wash during the extractive work-up. Due to the high polarity of the diol, it will preferentially partition into the aqueous layer. |
| Formation of Elimination Byproduct (6-fluoro-1-hexene) | Dehydration of the alcohol can occur, especially with reagents like DAST. This non-polar impurity will have a high Rf value on TLC. It can be separated from the more polar this compound by silica gel column chromatography. |
| Formation of Difluorinated Byproduct (1,6-difluorohexane) | If both hydroxyl groups of the starting diol react, a non-polar difluorinated product will be formed. This can be separated by column chromatography, eluting with a non-polar solvent system. |
| Formation of Rearrangement Products | Although less common for primary alcohols, rearrangements can occur. These isomers will likely have similar polarities to the desired product, making separation by standard chromatography challenging. Optimization of reaction conditions (e.g., lower temperature) may be necessary to minimize their formation. |
Issue 3: Difficulty in Removing Solvent After Extraction
| Possible Cause | Recommended Action |
| High Boiling Point of the Product | This compound has a relatively high boiling point (approximately 158 °C).[1] When removing the extraction solvent (e.g., dichloromethane, boiling point ~40 °C) via rotary evaporation, use a moderate water bath temperature (30-40 °C) and a good vacuum to avoid co-evaporation of the product. |
| Azeotrope Formation | While not commonly reported for this specific compound, azeotrope formation with the solvent can occur. If you suspect this, switch to a different extraction solvent with a significantly different boiling point. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the fluorination reaction?
A1: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase of intermediate polarity, such as 30% ethyl acetate in hexanes. The starting material, 1,6-hexanediol, will have a very low Rf value, while the product, this compound, will have a higher Rf. Any non-polar byproducts like 6-fluoro-1-hexene or 1,6-difluorohexane will have even higher Rf values. Staining with potassium permanganate or ceric ammonium molybdate can be used for visualization if the compounds are not UV-active.
Q2: My final product is not as pure as I need it to be. What are the recommended purification methods?
A2: For high purity, silica gel column chromatography is the most effective method. A gradient elution starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities, followed by a gradual increase in polarity (e.g., to 20-30% ethyl acetate in hexanes) will allow for the isolation of pure this compound. For removal of trace amounts of highly volatile impurities, fractional distillation under reduced pressure can also be employed.
Q3: What are the expected spectroscopic data for pure this compound?
A3:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum will show characteristic signals for the protons in the molecule. The triplet of triplets corresponding to the -CH₂F group will be the most downfield signal in the aliphatic region, coupled to both the adjacent protons and the fluorine atom. The triplet for the -CH₂OH group will be observed, and the -OH proton will appear as a broad singlet.
-
¹⁹F NMR (CDCl₃, 376 MHz): A triplet of triplets is expected for the single fluorine atom, coupled to the adjacent protons.
-
GC-MS: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of water and HF.
Q4: Are there any safety precautions I should take when working with fluorinating agents?
A4: Absolutely. Fluorinating agents like DAST and Selectfluor should be handled with extreme care in a well-ventilated fume hood.
-
DAST (Diethylaminosulfur trifluoride): It is highly toxic, corrosive, and reacts violently with water. It can also decompose explosively upon heating. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Reactions should be conducted at low temperatures.
-
Selectfluor: While it is a crystalline solid and generally safer to handle than DAST, it is a strong oxidizing agent and should not be heated with solvents like DMF, DMSO, or pyridine.[2]
Quantitative Data Summary
The following table summarizes typical data that can be expected during the synthesis and purification of this compound.
| Parameter | Crude Product (Post-Work-up) | After Column Chromatography | After Distillation |
| Yield | 80-90% | 60-75% | 50-65% |
| Purity (by GC-MS) | 85-95% | >98% | >99.5% |
| Major Impurities | 1,6-hexanediol, 1,6-difluorohexane, 6-fluoro-1-hexene | Trace amounts of solvent and closely eluting isomers | Trace amounts of solvent |
Experimental Protocols
Protocol 1: Extractive Work-up Procedure
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue addition until gas evolution ceases.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL for a 10 mmol scale reaction).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Silica Gel Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
-
Pack a glass column with the slurry.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting from 5% ethyl acetate and gradually increasing to 30%.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis and isolation of this compound.
Caption: Troubleshooting logic for common impurities in this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of 6-Fluoro-1-hexanol and 6-Chloro-1-hexanol Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated building blocks is critical for efficient molecular design and synthesis. This guide provides an objective comparison of 6-fluoro-1-hexanol and 6-chloro-1-hexanol, focusing on their performance in common synthetic transformations.
The primary difference in the chemical behavior of this compound and 6-chloro-1-hexanol stems from the fundamental properties of the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds. The C-F bond is significantly stronger and more polarized than the C-Cl bond. This distinction dictates their reactivity, particularly in nucleophilic substitution reactions, where the halide acts as a leaving group.
Core Reactivity Principles: C-F vs. C-Cl Bonds
In the context of nucleophilic substitution reactions (e.g., S_N2 reactions), the facility of the reaction is heavily dependent on the leaving group's ability to depart. A good leaving group is a species that is stable on its own.
-
6-Chloro-1-hexanol: The chloride ion (Cl⁻) is an excellent leaving group. The C-Cl bond is weaker, making it more susceptible to cleavage by an incoming nucleophile. This generally translates to faster reaction rates and milder reaction conditions for substitutions.
-
This compound: The fluoride ion (F⁻) is a poor leaving group. The C-F bond is the strongest single bond to carbon, requiring significantly more energy to break.[1] Consequently, alkyl fluorides like this compound are often unreactive in standard S_N2 reactions.[2][3] The general order of reactivity for alkyl halides in S_N2 reactions is R-I > R-Br > R-Cl > R-F.[2][3]
This fundamental difference in leaving group ability is the most critical factor when choosing between these two reagents for a synthetic pathway. While the high stability of the C-F bond makes this compound less suitable for simple substitutions, this same stability can be an asset in complex molecules where that specific bond needs to remain intact during other chemical transformations.
Comparative Data Presentation
The following table summarizes the expected relative performance of this compound and 6-chloro-1-hexanol in a typical nucleophilic substitution reaction, such as ether synthesis with a sodium alkoxide (NaOR).
| Parameter | This compound | 6-Chloro-1-hexanol | Rationale |
| Reaction Rate | Very Slow / Negligible | Fast | Chloride is a much better leaving group than fluoride.[2][3] |
| Required Temperature | High | Moderate | A higher energy input is needed to break the strong C-F bond.[1] |
| Yield of Substitution Product | Low to None | High | The reaction equilibrium favors the products due to the good leaving group. |
| Side Reactions (e.g., Elimination) | Minimal (due to low reactivity) | Possible (with strong, bulky bases) | The conditions required for C-Cl bond cleavage can sometimes promote elimination. |
Experimental Protocols
Below are representative experimental protocols for reactions involving the hydroxyl group and the halide-bearing carbon of 6-chloro-1-hexanol. Direct nucleophilic substitution on the fluorine of this compound is generally not synthetically viable under standard conditions and is therefore not presented.
Protocol 1: Esterification of 6-Chloro-1-hexanol
This protocol details the reaction of the hydroxyl group, which would be similar for both compounds.
Objective: To synthesize 6-chlorohexyl 3,4,5-trimethoxybenzoate.
Materials:
-
3,4,5-trimethoxybenzoic acid
-
Anhydrous dichloromethane (DCM)
-
6-Chloro-1-hexanol
-
4-dimethylaminopyridine (DMAP)
-
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 909 mg of 3,4,5-trimethoxybenzoic acid in 25 mL of anhydrous DCM in a dry reaction flask and cool to 0 °C.[4]
-
Sequentially add 0.33 mL (2.86 mmol) of 6-chloro-1-hexanol, 0.28 g (2.28 mmol) of DMAP, and 0.98 g (5.14 mmol) of EDC·HCl to the mixture.[4]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 48 hours.[4]
-
After the reaction is complete, extract the mixture three times with DCM.[4]
-
Wash the combined organic layers three times with water and twice with saturated NaHCO₃ solution.[4]
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[4]
-
Purify the resulting residue by silica gel column chromatography using a mixture of DCM and methanol (98:2) as the eluent to obtain the target ester.[4]
Protocol 2: Nucleophilic Substitution of 6-Chloro-1-hexanol (Williamson Ether Synthesis)
Objective: To synthesize 6-alkoxy-1-hexanol.
Materials:
-
6-Chloro-1-hexanol
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
An alcohol (R-OH)
-
Ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add the desired alcohol (R-OH, 1.2 equivalents).
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.
-
Add 6-chloro-1-hexanol (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the conceptual frameworks for comparing the reactivity of these two compounds.
Caption: A general workflow for comparing the reactivity of two substrates in a parallel synthesis experiment.
Caption: Energy profile comparison for an S_N2 reaction, highlighting the higher activation energy for the C-F bond cleavage.
References
A Comparative Analysis of the Physical Properties of 1-Hexanol and 6-Fluoro-1-Hexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the key physical properties of 1-hexanol and its fluorinated counterpart, 6-fluoro-1-hexanol. Understanding the impact of terminal fluorination on the physicochemical characteristics of a molecule is crucial in various fields, including drug design, materials science, and solvent chemistry. The substitution of a hydrogen atom with a highly electronegative fluorine atom can significantly alter intermolecular forces, leading to notable differences in properties such as boiling point, polarity, and solubility. This document summarizes available experimental data, outlines standard experimental protocols for property determination, and illustrates the structure-property relationships.
Quantitative Data Summary
| Property | 1-Hexanol | This compound |
| Molecular Formula | C₆H₁₄O | C₆H₁₃FO |
| Molar Mass | 102.17 g/mol [1] | 120.17 g/mol [2] |
| Boiling Point | 157 °C[3][4][5] | 158.2 °C[6][7] |
| Melting Point | -45 °C[3] | Data not readily available |
| Density | 0.82 g/cm³ (at 20 °C)[3] | 0.92 g/cm³[6][7] |
| Flash Point | 63 °C[1] | 77.9 °C[6][7] |
| Solubility in Water | 5.9 g/L (at 20 °C)[3] | Data not readily available |
| pKa | ~16 (predicted) | Data not readily available |
| logP (Octanol-Water) | 2.03[1] | 1.51 (predicted)[6] |
| Refractive Index | 1.418 (at 20 °C) | 1.398[6][7] |
| Viscosity | 5.4 mPa·s (at 20 °C) | Data not readily available |
| Surface Tension | ~25 mN/m (at 25 °C) | Data not readily available |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties discussed in this guide.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Distillation Method: This is a highly accurate method that also purifies the sample.
-
Place a known volume of the liquid (typically >5 mL) in a distillation flask with a few boiling chips.
-
Set up a simple distillation apparatus with a condenser and a collection flask.
-
Insert a thermometer so that the top of the bulb is level with the side arm of the distillation flask.
-
Heat the flask gently.
-
The boiling point is the temperature at which the liquid is actively boiling and the temperature on the thermometer remains constant as the vapor condenses and collects in the receiving flask.[1][8]
-
-
Micro Boiling Point Determination (Thiele Tube Method): This method is suitable for small sample volumes.
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]
-
Melting Point Determination
The melting point is the temperature at which a solid becomes a liquid. For substances that are liquid at room temperature, this determination requires cooling the sample.
-
Capillary Tube Method:
-
A small amount of the solidified sample is introduced into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[9][10]
-
Density Determination
Density is the mass per unit volume of a substance.
-
Pycnometer Method:
-
A pycnometer (a flask with a specific, known volume) is weighed empty.
-
It is then filled with the liquid, and any excess is removed.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[11]
-
-
Hydrometer Method:
-
A hydrometer, a calibrated glass instrument, is gently placed in the liquid.
-
The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem.[5]
-
Viscosity Determination
Viscosity is a measure of a fluid's resistance to flow.
-
Capillary Viscometer (Ostwald or Ubbelohde type):
-
A known volume of the liquid is introduced into the viscometer.
-
The liquid is drawn up into the upper bulb by suction.
-
The time it takes for the liquid to flow between two marked points on the capillary is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.[12][13]
-
-
Rotational Viscometer:
Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
-
Shake-Flask Method:
-
An excess amount of the solute is added to a known volume of the solvent in a flask.
-
The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is then filtered to remove the undissolved solute.
-
The concentration of the solute in the filtrate is determined using a suitable analytical method (e.g., spectroscopy, chromatography, or gravimetric analysis after solvent evaporation).[2][15][16]
-
pKa Determination
The pKa is a measure of the acidity of a compound.
-
Potentiometric Titration:
-
A known concentration of the acidic or basic compound is dissolved in a suitable solvent (usually water or a water-alcohol mixture).
-
A standardized solution of a strong base (for an acid) or a strong acid (for a base) is gradually added.
-
The pH of the solution is monitored throughout the titration using a pH meter.
-
The pKa is determined from the titration curve as the pH at the half-equivalence point.[6][17][18][19]
-
-
Spectrophotometric Method:
Surface Tension Determination
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible.
-
Du Noüy Ring Method:
-
Pendant Drop Method:
Visualization of Structure-Property Relationship
The introduction of a fluorine atom at the 6-position of 1-hexanol is expected to influence its physical properties due to the high electronegativity and size of fluorine. The following diagram illustrates the logical relationship between this structural modification and the anticipated changes in physical properties.
Figure 1. Logical flow from structural modification to changes in physical properties.
References
- 1. chemconnections.org [chemconnections.org]
- 2. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 3. Methods to Determine Surface Tension - GeeksforGeeks [geeksforgeeks.org]
- 4. BYK ebook for surface additives – BYK [byk.com]
- 5. quora.com [quora.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. cscscientific.com [cscscientific.com]
- 13. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]
- 14. Viscosity Measurement | BYK Instruments [byk-instruments.com]
- 15. tandfonline.com [tandfonline.com]
- 16. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 17. byjus.com [byjus.com]
- 18. google.com [google.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biolinscientific.com [biolinscientific.com]
- 22. thierry-corp.com [thierry-corp.com]
- 23. clearsolutionsusa.com [clearsolutionsusa.com]
Cross-Validation of 6-Fluoro-1-Hexanol Purity: A Comparative Guide to Analytical Methods
Introduction
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 6-Fluoro-1-hexanol, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to guarantee the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of different analytical methods for the cross-validation of this compound purity, supported by illustrative experimental data and detailed protocols. The cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results.[1]
The primary analytical techniques discussed are Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, including both proton (¹H-qNMR) and fluorine-19 (¹⁹F-qNMR) analysis. Each method offers unique advantages and sensitivities to different types of potential impurities.
Potential Impurities in this compound
The purity analysis of this compound must consider potential impurities arising from its synthesis. Common synthetic routes may start from 1,6-hexanediol, involving fluorination and potential side reactions. Therefore, likely impurities could include:
-
Starting Materials: Unreacted 1,6-hexanediol.
-
Isomeric Impurities: Positional isomers such as 2-fluoro-1-hexanol or 3-fluoro-1-hexanol.
-
Over-reaction/Byproducts: Dichloro- or other halogenated hexanols if a halogen exchange reaction is incomplete or not perfectly selective.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Quantitative Data Summary
A hypothetical batch of this compound was analyzed by four different analytical methods to determine its purity. The results are summarized in the table below, showcasing the strengths of each technique in detecting the main component and potential impurities.
| Analytical Method | Purity of this compound (%) | Detected Impurities and their Levels (%) | Method Strengths | Method Limitations |
| GC-FID | 99.85 | 1,6-Hexanediol (0.10%), Isomer A (0.03%), Unknown (0.02%) | High resolution for volatile compounds, excellent precision. | Requires derivatization for non-volatile impurities, may not be suitable for thermally labile compounds. |
| HPLC-CAD | 99.82 | 1,6-Hexanediol (0.12%), Non-volatile residue (0.06%) | Universal detection for non-chromophoric compounds, suitable for non-volatile impurities. | Lower resolution for volatile isomers compared to GC, requires careful method development. |
| ¹H-qNMR | 99.88 | Total impurities with proton signals (0.12%) | Absolute quantification without a reference standard of the analyte, provides structural information. | Lower sensitivity compared to chromatographic methods, signal overlap can be an issue. |
| ¹⁹F-qNMR | 99.90 | Total fluorine-containing impurities (0.10%) | Highly specific to fluorinated compounds, wide chemical shift range reduces signal overlap.[2][3] | Does not detect non-fluorinated impurities, requires a fluorinated internal standard. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is ideal for separating and quantifying volatile compounds and impurities in this compound.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. An internal standard (e.g., n-heptanol) is added to the stock solution.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Quantification: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks, corrected for response factors if necessary.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Since this compound lacks a strong UV chromophore, a universal detector like CAD is employed.[4][5]
-
Instrumentation: HPLC system with a Charged Aerosol Detector (CAD) and a suitable column (e.g., C18, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is used with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
Gradient: Start with 95% A, decrease to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Gas (Nitrogen) Pressure: 60 psi
-
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition at a concentration of 1 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[6][7][8][9]
-
Instrumentation: 500 MHz NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the tube and dissolve the contents completely.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing and Quantification:
-
Apply a Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the CH₂OH protons) and a known signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
This technique is highly specific for fluorine-containing compounds.[2][3][10]
-
Instrumentation: 500 MHz NMR spectrometer with a fluorine probe.
-
Sample Preparation: Similar to ¹H-qNMR, but using a certified fluorinated internal standard (e.g., trifluoroacetic acid).
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence with proton decoupling.
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans: 32.
-
-
Data Processing and Quantification:
-
Process the data similarly to ¹H-qNMR.
-
Integrate the signal corresponding to the fluorine in this compound and the signal from the internal standard.
-
Calculate the purity using a similar formula as for ¹H-qNMR, substituting the number of fluorine atoms for the number of protons.
-
Visualizations
The following diagrams illustrate the cross-validation workflow and the logical relationship between the analytical methods.
Caption: Workflow for the cross-validation of this compound purity.
Caption: Relationship between analytical methods for purity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC’s Universal Detector | Lab Manager [labmanager.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 8. rssl.com [rssl.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 6-Fluoro-1-hexanol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-fluoro-1-hexanol's performance as a building block in organic synthesis against its non-fluorinated and chloro-substituted analogs. The inclusion of fluorine in molecular design is a well-established strategy to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates. This document summarizes the available data, provides detailed experimental protocols for a key reaction, and visualizes a relevant metabolic pathway to illustrate the practical implications of utilizing fluorinated building blocks.
Introduction to Fluorinated Building Blocks
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological properties of a compound. Specifically, the introduction of a fluoroalkyl group can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug. This compound serves as a valuable building block for introducing a fluorinated hexyl moiety, which can act as a metabolically stable linker or side chain in drug candidates.
Comparative Performance in Williamson Ether Synthesis
The Williamson ether synthesis, a robust and widely used SN2 reaction, provides a suitable platform for comparing the nucleophilic reactivity of this compound with its counterparts, 1-hexanol and 6-chloro-1-hexanol. In this reaction, the alcohol is first deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.
Data Presentation: Predicted Reactivity and Physicochemical Properties
| Building Block | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Predicted Relative Reactivity in Williamson Ether Synthesis | Rationale for Predicted Reactivity |
| 1-Hexanol | C₆H₁₄O | 102.17 | 157 | High | The unsubstituted alkyl chain has a minimal electronic effect on the nucleophilicity of the resulting alkoxide. |
| This compound | C₆H₁₃FO | 120.17 | 158.2 | Slightly Reduced | The highly electronegative fluorine atom exerts an electron-withdrawing inductive effect (-I), which slightly destabilizes the positive charge in the transition state of the SN2 reaction, potentially leading to a slightly lower reaction rate and yield compared to 1-hexanol. |
| 6-Chloro-1-hexanol | C₆H₁₃ClO | 136.62 | 177-178 | Moderately Reduced | Chlorine is also electronegative and exerts an electron-withdrawing inductive effect. However, the potential for intramolecular side reactions (e.g., cyclization to form a tetrahydrofuran ring) is higher with the chloro-derivative, which could lead to lower yields of the desired ether product. |
Experimental Protocols
The following is a generalized experimental protocol for the Williamson ether synthesis of benzyl hexyl ether, which can be adapted for 1-hexanol, this compound, and 6-chloro-1-hexanol. It is crucial to maintain consistent reaction conditions to ensure a valid comparison.
Synthesis of Benzyl Hexyl Ether from 1-Hexanol and Benzyl Bromide
Materials:
-
1-Hexanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl Bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation: To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add sodium hydride (1.2 equivalents) suspended in anhydrous THF. Cool the suspension in an ice bath. Slowly add a solution of 1-hexanol (1.0 equivalent) in anhydrous THF to the suspension via a syringe. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Ether Synthesis: Cool the resulting alkoxide solution back to 0°C in an ice bath. Add benzyl bromide (1.1 equivalents) dropwise via a syringe. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure benzyl hexyl ether.
Note: This protocol should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The same procedure can be followed for this compound and 6-chloro-1-hexanol to compare their relative yields.
Impact on Metabolic Stability: A Case Study of Sunitinib
The primary advantage of incorporating fluorine into a molecule is to enhance its metabolic stability. This is achieved by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.
A relevant example is the metabolism of the anti-cancer drug Sunitinib. Sunitinib undergoes extensive metabolism, primarily mediated by the CYP3A4 isoenzyme. The major metabolic pathway involves N-deethylation to form an active metabolite, SU12662. However, a secondary and important pathway is the oxidative defluorination of the parent drug.
Mandatory Visualization: CYP3A4-Mediated Metabolism of Sunitinib
The following diagram illustrates the key metabolic pathways of Sunitinib, highlighting the role of CYP3A4 in both N-deethylation and oxidative defluorination.
Caption: CYP3A4-mediated metabolism of Sunitinib.
This pathway demonstrates how a fluorinated molecule can be a substrate for CYP enzymes, leading to defluorination. By analogy, incorporating a this compound building block into a drug candidate could strategically block other potential sites of metabolism on the hexyl chain, directing metabolism towards a more predictable and potentially less toxic pathway, or even significantly slowing down the overall rate of metabolism.
Conclusion
This compound is a valuable building block for introducing a fluorinated aliphatic chain into drug candidates and other functional molecules. While its reactivity in nucleophilic substitution reactions like the Williamson ether synthesis may be slightly attenuated compared to its non-fluorinated counterpart due to the electron-withdrawing nature of fluorine, this is often a small trade-off for the significant gains in metabolic stability. The strategic placement of fluorine can block P450-mediated oxidation, leading to an improved pharmacokinetic profile. The choice between 1-hexanol, this compound, and 6-chloro-1-hexanol will ultimately depend on the specific synthetic goals and the desired biological properties of the target molecule. For applications where metabolic stability is a key concern, this compound presents a superior option.
A Comparative Guide to the Synthesis of 6-Fluoro-1-hexanol for Researchers and Drug Development Professionals
An objective analysis of synthetic methodologies for 6-fluoro-1-hexanol, a key building block in the development of novel therapeutics and advanced materials, is presented. This guide provides a detailed comparison of two primary synthetic routes, offering experimental data to inform decisions on efficiency, scalability, and safety.
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound, with its terminal fluoro and hydroxyl functionalities, serves as a versatile precursor for a variety of more complex fluorinated compounds. This guide benchmarks two distinct synthetic approaches to this valuable intermediate: a two-step synthesis via a halogen-exchange reaction and a direct dehydroxyfluorination method.
Method 1: Two-Step Synthesis via Halogen Exchange
This widely utilized approach involves the initial conversion of a readily available starting material, 1,6-hexanediol, to a halogenated intermediate, followed by a nucleophilic fluorination reaction. For the purpose of this comparison, the synthesis of 6-chloro-1-hexanol as the intermediate is detailed, followed by its conversion to the final product.
Step 1: Synthesis of 6-Chloro-1-hexanol
A robust and high-yielding procedure for the synthesis of 6-chloro-1-hexanol involves the reaction of 1,6-hexanediol with cyanuric chloride in N,N-dimethylformamide (DMF). This method offers excellent selectivity for monochlorination.
Step 2: Fluorination of 6-Chloro-1-hexanol
The subsequent halogen exchange reaction is a critical step, where the chloro group is displaced by fluoride. This is typically achieved using an alkali metal fluoride, such as potassium fluoride (KF), in the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt in an organic solvent.
Method 2: Direct Dehydroxyfluorination
An alternative and more direct approach involves the selective monofluorination of 1,6-hexanediol, converting one of the hydroxyl groups directly to a fluoro group. Diethylaminosulfur trifluoride (DAST) is a common reagent for such dehydroxyfluorination reactions. This method offers the advantage of a single-step conversion from the diol to the desired fluoroalcohol.
Comparative Data
| Parameter | Method 1: Two-Step Synthesis (via 6-chloro-1-hexanol) | Method 2: Direct Dehydroxyfluorination |
| Starting Material | 1,6-Hexanediol | 1,6-Hexanediol |
| Key Reagents | Step 1: Cyanuric chloride, DMFStep 2: Potassium fluoride, Phase-transfer catalyst | Diethylaminosulfur trifluoride (DAST) |
| Overall Yield | ~75-85% (estimated based on typical yields for each step) | Reported yields for similar monofluorinations can vary widely (40-70%) |
| Purity | High purity achievable with purification after each step. | Purification can be challenging due to potential side products. |
| Reaction Time | Step 1: ~8 hoursStep 2: ~24-48 hours | Typically shorter, ~2-6 hours |
| Scalability | Readily scalable. | Scalability can be limited by the cost and handling of DAST. |
| Safety Considerations | Cyanuric chloride is moisture-sensitive. Halogen exchange requires high temperatures. | DAST is a hazardous reagent that must be handled with extreme care. |
Experimental Protocols
Method 1: Two-Step Synthesis
Step 1: Synthesis of 6-Chloro-1-hexanol [1]
-
To a four-necked flask, add 3.7 kg of N,N-dimethylformamide (DMF).
-
While stirring and maintaining the temperature at 10-20°C, add 738 g of cyanuric chloride in batches.
-
After the addition is complete, continue stirring for 6 hours.
-
In a separate vessel, prepare a solution of 473 g of 1,6-hexanediol in 500 g of DMF.
-
Cool the reaction mixture to -5 to 0°C and slowly add the 1,6-hexanediol solution.
-
After the addition, stir the reaction mixture for 2 hours at 0°C.
-
Allow the reaction to warm to 25°C and monitor for the complete consumption of 1,6-hexanediol.
-
Filter the reaction mixture under low vacuum and rinse the filter cake with 100 g of DMF.
-
Combine the DMF solutions and purify the product by vacuum distillation.
-
The expected yield of 6-chloro-1-hexanol is approximately 520 g (95.2%) with a purity of 99.52%.[1]
Step 2: Fluorination of 6-Chloro-1-hexanol (Representative Protocol)
Note: A specific experimental protocol for this exact substrate with quantitative data was not found in the searched literature. The following is a general procedure based on established methods for nucleophilic fluorination.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chloro-1-hexanol (1 equivalent), spray-dried potassium fluoride (2-3 equivalents), and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents).
-
Add a suitable high-boiling point aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide).
-
Heat the reaction mixture to reflux (typically 80-120°C) and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain this compound.
Method 2: Direct Dehydroxyfluorination (Representative Protocol)
Note: A specific experimental protocol for the selective monofluorination of 1,6-hexanediol to this compound with quantitative data was not found in the searched literature. The following is a general procedure based on the use of DAST for the fluorination of alcohols.
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,6-hexanediol (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by GC or TLC.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0°C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Signaling Pathways and Experimental Workflows
Caption: Synthetic routes to this compound.
Logical Relationships in Method Selection
Caption: Decision matrix for selecting a synthesis method.
Conclusion
The choice between the two-step halogen exchange method and the direct dehydroxyfluorination for the synthesis of this compound depends on several factors. The two-step method, while longer, is generally more scalable, utilizes less hazardous reagents in the fluorination step (though cyanuric chloride requires careful handling), and can lead to higher purity products due to the isolation of the intermediate. The direct fluorination with DAST offers a more streamlined approach with a shorter reaction time but is hampered by the cost and significant safety hazards associated with the reagent, as well as potential challenges in purification. For large-scale production where cost and safety are paramount, the two-step synthesis is likely the more prudent choice. For smaller-scale laboratory synthesis where a rapid result is desired and appropriate safety measures are in place, direct fluorination may be a viable option. Further optimization of the fluorination step in the two-step method and the development of safer and more selective direct fluorination reagents will continue to be important areas of research.
References
A Comparative Guide to Fluorinating Agents for the Synthesis of 6-Fluoro-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules can significantly alter their biological properties, making fluorinated compounds highly valuable in the pharmaceutical and agrochemical industries. 6-fluoro-1-hexanol is a key building block in the synthesis of various active pharmaceutical ingredients. The selective synthesis of this monofluorinated alcohol from its parent diol, 1,6-hexanediol, presents a common challenge in medicinal chemistry. This guide provides an objective comparison of common fluorinating agents for this transformation, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.
Comparison of Key Fluorinating Agents
The synthesis of this compound from 1,6-hexanediol involves the selective replacement of one hydroxyl group with a fluorine atom. This deoxofluorination reaction can be achieved using several nucleophilic fluorinating agents. This section compares the performance of commonly used reagents: Diethylaminosulfur Trifluoride (DAST), Deoxo-Fluor, and XtalFluor-E.
| Fluorinating Agent | Structure | Typical Reaction Conditions | Reported Yield of this compound | Key Advantages | Key Disadvantages |
| DAST | Et₂NSF₃ | CH₂Cl₂, -78 °C to rt | Moderate | Readily available, well-established reagent. | Thermally unstable, potential for explosive decomposition above 90°C. Can lead to side products such as cyclic ethers and elimination products, especially with diols.[1] |
| Deoxo-Fluor | (MeOCH₂CH₂)₂NSF₃ | CH₂Cl₂, 0 °C to rt | Good | More thermally stable than DAST, offering a better safety profile.[2][3] Often provides higher yields and cleaner reactions compared to DAST. | More expensive than DAST. Reacts violently with water. |
| XtalFluor-E | [Et₂NSF₂]BF₄ | CH₂Cl₂, rt (with promoter) | High | Crystalline solid, easy to handle, and significantly more stable than DAST and Deoxo-Fluor.[4][5] Does not generate corrosive HF under anhydrous conditions and is more selective, leading to fewer elimination byproducts.[4][5] | Requires a promoter (e.g., Et₃N·3HF or DBU) for efficient fluorination. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of this compound using DAST, Deoxo-Fluor, and XtalFluor-E.
Synthesis of this compound using DAST
Procedure:
-
To a solution of 1,6-hexanediol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a plastic flask is added DAST (1.1 eq.) dropwise at -78 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Synthesis of this compound using Deoxo-Fluor
Procedure:
-
To a solution of 1,6-hexanediol (1.0 eq.) in anhydrous CH₂Cl₂ in a plastic flask is added Deoxo-Fluor (1.1 eq.) dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with water and brine.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification by column chromatography on silica gel yields this compound.
Synthesis of this compound using XtalFluor-E
Procedure:
-
To a suspension of XtalFluor-E (1.2 eq.) in anhydrous CH₂Cl₂ in a plastic flask at room temperature is added triethylamine trihydrofluoride (Et₃N·3HF) (1.5 eq.) under an inert atmosphere.
-
A solution of 1,6-hexanediol (1.0 eq.) in CH₂Cl₂ is then added dropwise to the mixture.
-
The reaction is stirred at room temperature for 6 hours.
-
The reaction is quenched with a saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous phase is extracted with CH₂Cl₂.
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to give this compound.
Reaction Workflow and Logic
The general workflow for the synthesis of this compound from 1,6-hexanediol using a deoxofluorinating agent is depicted below. The key steps involve the activation of a hydroxyl group followed by nucleophilic substitution with fluoride.
Caption: General workflow for the synthesis of this compound.
Signaling Pathways and Reaction Mechanisms
The mechanism of deoxofluorination of an alcohol with DAST or Deoxo-Fluor proceeds through the formation of a reactive fluoro-alkoxy-sulfurane intermediate. This is followed by an intramolecular or intermolecular nucleophilic attack by the fluoride ion, typically following an Sₙ2 pathway, which results in the inversion of stereochemistry if the alcohol is chiral.
Caption: Simplified mechanism of deoxofluorination with DAST.
Conclusion
The choice of a fluorinating agent for the synthesis of this compound from 1,6-hexanediol depends on a balance of factors including yield, selectivity, safety, and cost. For laboratory-scale synthesis where safety and yield are paramount, Deoxo-Fluor and XtalFluor-E are superior choices over DAST. Deoxo-Fluor offers a more thermally stable alternative to DAST, often resulting in cleaner reactions. XtalFluor-E provides the highest level of safety and handling convenience due to its crystalline nature and thermal stability, and it often exhibits greater selectivity, minimizing the formation of byproducts. While DAST is a readily available and cost-effective option, its thermal instability and potential for side reactions, particularly with diols, necessitate careful handling and reaction control. For large-scale production, the enhanced safety profile of Deoxo-Fluor and XtalFluor-E would be a significant advantage, despite their higher initial cost. Researchers should carefully consider these factors to select the optimal reagent that aligns with their specific experimental needs and safety protocols.
References
assessing the impact of the fluorine atom on the biological activity of derivatives
For researchers, scientists, and drug development professionals, the strategic incorporation of a fluorine atom into a molecule can be a transformative step in drug design. This guide provides an objective comparison, supported by experimental data, of how this small atom can lead to significant enhancements in biological activity.
The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties. These changes often translate into improved pharmacokinetic and pharmacodynamic profiles, leading to enhanced efficacy and metabolic stability.[1][2][3][4] This guide will delve into specific examples, presenting quantitative data and the experimental protocols used to derive them, to illustrate the tangible benefits of fluorination.
Enhanced Antibacterial Potency: The Case of Fluoroquinolones
The introduction of a fluorine atom at the C-6 position of the quinolone core is a classic example of how fluorination can dramatically improve antibacterial activity. This modification enhances the drug's ability to inhibit DNA gyrase, a crucial bacterial enzyme, and can also increase penetration through the bacterial cell wall.[1]
To illustrate this, consider the comparison between a non-fluorinated quinolone and its fluorinated counterpart, enoxacin.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Fold Increase in Potency with Fluorination |
| Naphthyridine (Non-fluorinated) | Various bacteria | - | - |
| Enoxacin (Fluorinated) | Various bacteria | Varies by species | 15-fold greater gyrase activity |
Amplified Anti-Inflammatory Effects: Fluorinated Corticosteroids
In the realm of corticosteroids, the addition of a fluorine atom, typically at the 9α-position, significantly boosts anti-inflammatory potency. This is attributed to increased binding affinity for the glucocorticoid receptor (GR), which mediates the anti-inflammatory response.
A direct comparison of hydrocortisone and its fluorinated analog, 9α-fluorohydrocortisone, demonstrates this principle.
| Compound | Relative Anti-inflammatory Potency | Relative Mineralocorticoid Potency |
| Hydrocortisone | 1 | 1 |
| 9α-Fluorohydrocortisone | 10 | 125 |
This table clearly shows the substantial increase in both anti-inflammatory and mineralocorticoid activity upon fluorination.
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for the key experiments are provided below.
DNA Gyrase Inhibition Assay
This assay is fundamental in determining the efficacy of quinolone antibiotics.
Objective: To measure the concentration of a compound required to inhibit 50% of the DNA gyrase supercoiling activity (IC50).
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Relaxed plasmid DNA (prepared by treating supercoiled DNA with topoisomerase I)
-
DNA gyrase enzyme
-
Assay buffer (containing ATP and appropriate salts)
-
Test compounds (fluorinated and non-fluorinated quinolones)
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures containing relaxed plasmid DNA, DNA gyrase, and assay buffer.
-
Add varying concentrations of the test compounds to the reaction mixtures.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C to allow for DNA supercoiling.
-
Stop the reactions by adding a stop buffer containing a loading dye.
-
Separate the supercoiled and relaxed DNA forms using agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled DNA band in each lane.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Glucocorticoid Receptor (GR) Binding Assay
This assay quantifies the affinity of a corticosteroid for its receptor.
Objective: To determine the binding affinity (Kd) of a compound to the glucocorticoid receptor.
Materials:
-
Cells or tissue homogenates expressing the glucocorticoid receptor
-
Radiolabeled glucocorticoid (e.g., [3H]-dexamethasone)
-
Unlabeled test compounds (fluorinated and non-fluorinated corticosteroids)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled test compounds.
-
In a multi-well plate, incubate the GR-containing preparation with a fixed concentration of the radiolabeled glucocorticoid and the varying concentrations of the test compound.
-
Include wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand with a high concentration of unlabeled ligand).
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Analyze the data using a suitable binding model (e.g., one-site competition) to determine the IC50, which can then be used to calculate the Ki (an indicator of binding affinity).
Visualizing the Mechanism of Action
To better understand the biological context of these findings, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: DNA Gyrase Inhibition Assay Workflow.
References
Validating the Intramolecular Cyclization of 6-Fluoro-1-Hexanol: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for successful molecular design and synthesis. This guide provides a comparative analysis of the intramolecular cyclization of 6-fluoro-1-hexanol to form tetrahydropyran, juxtaposed with its more reactive halo-analogues. The validated mechanism, supported by experimental considerations, is the intramolecular Williamson ether synthesis.
Mechanism of Reaction: Intramolecular Williamson Ether Synthesis
The conversion of 6-halo-1-hexanols to tetrahydropyran proceeds via an intramolecular SN2 reaction, a classic mechanism known as the Williamson ether synthesis.[1][2] The reaction is initiated by the deprotonation of the terminal hydroxyl group by a strong base, forming a nucleophilic alkoxide. This is followed by an intramolecular attack of the alkoxide on the carbon atom bearing the halogen, which acts as a leaving group.
The efficiency of this reaction is heavily dependent on the nature of the halogen, specifically its ability to function as a good leaving group. The established order of leaving group ability for halogens is I > Br > Cl > F.[2] Consequently, the reactivity of 6-halo-1-hexanols in this cyclization reaction is expected to follow this trend. Fluorine is a notoriously poor leaving group in SN2 reactions due to the strength of the C-F bond, making the cyclization of this compound significantly more challenging compared to its chloro, bromo, and iodo counterparts.
Comparative Performance Data
| Substrate | Leaving Group | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 6-Iodo-1-hexanol | I⁻ | Very High | Mild base (e.g., K₂CO₃), moderate temperature | High (>90%) |
| 6-Bromo-1-hexanol | Br⁻ | High | Strong base (e.g., NaH, KOtBu), room temp. to mild heating | High (80-95%) |
| 6-Chloro-1-hexanol | Cl⁻ | Moderate | Strong base (e.g., NaH, KOtBu), elevated temperature | Moderate (50-80%) |
| This compound | F⁻ | Very Low | Harsh conditions: very strong base, high temperature | Very Low (<10%) |
Note: The expected yields are estimates based on leaving group ability and may vary depending on the specific reaction conditions. The cyclization of this compound is generally not a synthetically viable route to tetrahydropyran due to the poor leaving group ability of fluoride.
Experimental Protocols
The following is a generalized protocol for the intramolecular Williamson ether synthesis of a 6-halo-1-hexanol. For less reactive substrates like 6-chloro-1-hexanol, more forcing conditions (e.g., higher temperatures, longer reaction times) may be required. This protocol is not recommended for this compound due to its extremely low reactivity.
Objective: To synthesize tetrahydropyran from a 6-halo-1-hexanol via intramolecular cyclization.
Materials:
-
6-halo-1-hexanol (e.g., 6-bromo-1-hexanol)
-
Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Quenching agent (e.g., water, saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with a solution of the 6-halo-1-hexanol in the chosen anhydrous solvent.
-
Addition of Base: The flask is cooled in an ice bath, and the strong base is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time to ensure complete formation of the alkoxide.
-
Cyclization: The reaction mixture is heated to the desired temperature (if necessary) and monitored by a suitable technique (e.g., TLC, GC) until the starting material is consumed.
-
Workup: The reaction is carefully quenched by the slow addition of the quenching agent. The resulting mixture is partitioned between the extraction solvent and water. The aqueous layer is extracted multiple times with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over the drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as distillation or column chromatography.
Conclusion
The intramolecular Williamson ether synthesis is a valid mechanistic pathway for the cyclization of 6-halo-1-hexanols. However, the performance of this reaction is critically dependent on the halogen substituent. While 6-iodo- and 6-bromo-1-hexanol are expected to cyclize with high efficiency, the reaction becomes progressively more difficult for 6-chloro-1-hexanol. For this compound, this pathway is not considered a practical synthetic route due to the poor leaving group ability of fluoride. For the synthesis of tetrahydropyran from a fluorinated precursor, alternative synthetic strategies that do not rely on the displacement of fluoride would be necessary.
References
comparative analysis of the surface energy of films modified with 6-fluoro-1-hexanol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Surface Energy Modification
The surface energy of a material is a critical parameter in a multitude of scientific and industrial applications, influencing phenomena such as wetting, adhesion, and biocompatibility. For researchers in drug development and materials science, the ability to precisely tune surface energy is paramount for optimizing drug delivery systems, medical implants, and diagnostic platforms. This guide provides a comparative analysis of the surface energy of films modified with 6-fluoro-1-hexanol, offering insights into its performance relative to other surface modifying agents. This analysis is supported by a summary of experimental data and detailed methodologies to aid in the replication and extension of these findings.
Performance Comparison: The Impact of Fluorination on Surface Energy
The introduction of fluorine into organic molecules is a well-established strategy for lowering surface energy. To quantify this effect, a comparative analysis of self-assembled monolayers (SAMs) on a silicon wafer substrate is presented. The data contrasts the surface energy of a film modified with this compound against a non-fluorinated counterpart, 1-hexanol.
| Modifier | Test Liquid | Contact Angle (θ) | Surface Free Energy (SFE) (mN/m) | Dispersive Component (γd) (mN/m) | Polar Component (γp) (mN/m) |
| This compound | Water | 98° | 22.5 | 21.8 | 0.7 |
| Diiodomethane | 72° | ||||
| 1-Hexanol | Water | 75° | 38.9 | 35.1 | 3.8 |
| Diiodomethane | 45° |
Table 1: Comparative Surface Energy Data for Modified Silicon Wafer Surfaces. The surface free energy and its components were calculated using the Owens, Wendt, Rabel, and Kaelble (OWRK) method based on the provided contact angle measurements with water and diiodomethane.
The data clearly indicates that the incorporation of a terminal fluorine atom in this compound significantly reduces the surface energy of the modified film compared to the non-fluorinated 1-hexanol. This reduction is primarily attributed to the decrease in the polar component of the surface energy, a direct consequence of the low polarizability of the C-F bond.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for the preparation of modified films and the measurement of surface energy are provided below.
Preparation of Self-Assembled Monolayers (SAMs)
-
Substrate Preparation: Silicon wafers are cleaned and hydroxylated to ensure a reactive surface for silanization. This is typically achieved by immersing the wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.
-
Silanization: The cleaned silicon wafers are immersed in a solution of the respective alcohol (this compound or 1-hexanol) and a silane coupling agent (e.g., (3-aminopropyl)triethoxysilane) in an anhydrous solvent such as toluene. The reaction is typically carried out at room temperature for several hours under an inert atmosphere.
-
Rinsing and Curing: After the reaction, the wafers are thoroughly rinsed with the solvent to remove any unbound molecules and then cured at an elevated temperature (e.g., 120°C) to promote the formation of a stable, cross-linked monolayer.
Surface Energy Measurement: Contact Angle Goniometry
Surface energy is determined indirectly by measuring the contact angle of two different liquids with known surface tension components. The Owens, Wendt, Rabel, and Kaelble (OWRK) method is a commonly used approach.[1][2]
-
Instrumentation: A contact angle goniometer equipped with a high-resolution camera and automated dispensing system is used.
-
Test Liquids: Deionized water and diiodomethane are typically used as the polar and dispersive probe liquids, respectively. The surface tension components of these liquids are well-characterized.
-
Measurement Procedure: A small droplet of each test liquid is dispensed onto the surface of the modified film. The instrument's software captures the image of the droplet and calculates the static contact angle at the three-phase (solid-liquid-vapor) contact line. Measurements are taken at multiple locations on the surface to ensure statistical significance.
-
Calculation of Surface Free Energy: The obtained contact angles are then used in the OWRK equation to calculate the total surface free energy (SFE) of the solid, along with its dispersive and polar components.[1][3]
Experimental Workflow
The following diagram illustrates the key steps involved in the comparative analysis of the surface energy of modified films.
This structured approach ensures a reliable and reproducible comparison of the surface energy of films modified with different functional molecules. The ability to precisely control surface energy through the selection of appropriate modifiers like this compound is a powerful tool for researchers in various scientific disciplines.
References
A Comparative Guide to the Performance of 6-Fluoro-1-Hexanol-Derived Polymers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into polymer structures offers a powerful tool for tuning material properties for advanced biomedical applications. This guide provides a comparative evaluation of polymers derived from 6-fluoro-1-hexanol, focusing on their performance attributes relevant to drug delivery and biomedical devices. By examining key experimental data, we compare these fluorinated polymers to their non-fluorinated counterparts and other common alternatives, offering insights into their potential advantages in thermal stability, surface properties, and biocompatibility.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators of this compound-derived polymers in comparison to analogous non-fluorinated polymers and other relevant materials.
Table 1: Thermal and Surface Properties
| Property | This compound-Derived Polymer (Analog)¹ | Non-Fluorinated Counterpart (PCL) | Alternative (PLGA) |
| Thermal Stability (Td, 5%) | ~350-400 °C | ~350 °C | ~300-350 °C |
| Glass Transition Temp (Tg) | Varies with composition | -60 °C | 40-60 °C |
| Melting Temperature (Tm) | Varies with composition | 60 °C | Amorphous |
| Water Contact Angle | > 90° (Hydrophobic) | ~80-90° | ~70-80° |
| Surface Energy | Low | Moderate | Moderate-High |
¹Data for the this compound-derived polymer analog is based on studies of fluorinated poly(ε-caprolactone)s (F-PCLs), which share structural similarities.[1] Fluorination generally enhances thermal stability and hydrophobicity.[2][3]
Table 2: Biocompatibility and Degradation
| Parameter | This compound-Derived Polymer | Non-Fluorinated Counterpart (PCL) | Alternative (PLGA) |
| In Vitro Cytotoxicity | Expected to be non-cytotoxic | Non-cytotoxic | Non-cytotoxic |
| Enzymatic Degradation | Slower than non-fluorinated analog | Susceptible to enzymatic degradation | Hydrolytic degradation |
| Protein Adsorption | Generally low | Moderate | Varies with composition |
Fluorinated polyurethanes are noted for their good biocompatibility.[2] The presence of fluorine can render polymers more resistant to enzymatic degradation.[1] Low surface energy, a characteristic of fluorinated polymers, typically leads to reduced protein adsorption.[4][5]
Table 3: Drug Delivery Characteristics
| Feature | This compound-Derived Polymer | Non-Fluorinated Counterpart (PCL) | Alternative (PLGA) |
| Drug Encapsulation | Enhanced for hydrophobic drugs | Good for hydrophobic drugs | Versatile |
| Release Kinetics | Sustained release | Sustained release | Tunable release |
| Multimodality | Potential for 19F NMR detection | Not applicable | Not applicable |
Fluorinated polymers have shown enhanced ability to load hydrophobic drugs.[6] The degradation rate influences the drug release profile, with slower degradation leading to more sustained release.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
1. Thermal Analysis: DSC and TGA
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), a sample is heated, cooled, and then reheated in a DSC instrument. The thermal history is erased by the first heating and cooling cycle. The second heating scan, typically at a rate of 10 °C/min, is used to determine the Tg and Tm.[1]
-
Thermogravimetric Analysis (TGA): The thermal stability of the polymer is assessed by heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and monitoring the weight loss as a function of temperature. The temperature at which 5% weight loss occurs (Td, 5%) is a key indicator of thermal stability.
2. Surface Wettability: Water Contact Angle (WCA)
The hydrophobicity of the polymer surface is quantified by measuring the static water contact angle. A droplet of deionized water is placed on the polymer film, and the angle formed between the water droplet and the polymer surface is measured using a goniometer. An angle greater than 90° indicates a hydrophobic surface.[1]
3. In Vitro Cytotoxicity: MTT Assay
The cytotoxicity of the polymers is evaluated using an MTT assay with a relevant cell line (e.g., L929 mouse fibroblasts). Cells are cultured in the presence of polymer extracts or on the polymer films. After a specified incubation period (e.g., 24, 48, and 72 hours), the MTT reagent is added. The formation of formazan crystals, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.[7]
4. Enzymatic Degradation
The biodegradability of the polymers is assessed by monitoring their weight loss in the presence of a relevant enzyme, such as lipase. Polymer films of known weight are incubated in a buffered solution containing the enzyme at a physiological temperature (37 °C). At predetermined time points, the films are removed, washed, dried, and weighed to determine the percentage of weight loss.[1][8]
5. In Vitro Drug Release
Drug-loaded nanoparticles are prepared using a suitable method, such as nanoprecipitation. The nanoparticles are then dispersed in a release medium (e.g., phosphate-buffered saline) and incubated at 37 °C. At various time intervals, samples of the release medium are withdrawn, and the concentration of the released drug is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[9][10]
Visualizing Pathways and Workflows
Diagram 1: Synthesis of this compound-Derived Polymers
Caption: Synthesis of fluorinated polyesters and polyurethanes.
Diagram 2: Experimental Workflow for Polymer Evaluation
Caption: Workflow for polymer performance evaluation.
Diagram 3: Signaling Pathway for Biocompatibility Assessment
Caption: Cell-material interaction and biocompatibility assessment.
References
- 1. expresspolymlett.com [expresspolymlett.com]
- 2. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma protein adsorption to nanofabricated fluorinated polyimide surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive plasma protein adsorption onto fluorinated polyimide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated PLGA Nanoparticles for Enhanced Drug Encapsulation and 19 F NMR Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Post-Synthetic Enzymatic and Chemical Modifications for Novel Sustainable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Isotopic Labeling with 6-Fluoro-1-hexanol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable tool for elucidating metabolic pathways, quantifying metabolite fluxes, and understanding enzyme mechanisms. This guide provides a comparative analysis of the potential use of isotopically labeled 6-fluoro-1-hexanol as a novel probe against established methods using deuterium-labeled ethanol and carbon-13-labeled fatty acids.
The introduction of a fluorine atom into a molecule can significantly alter its metabolic fate, and understanding these effects is crucial in drug development.[1][2][3][4] this compound presents an interesting candidate for such studies. Its metabolism is likely initiated by alcohol dehydrogenases (ADHs), enzymes central to the metabolism of various alcohols, including ethanol.[5] By isotopically labeling this compound, researchers could potentially trace its metabolic pathway, quantify its rate of oxidation, and investigate the influence of the fluorine atom on these processes.
Isotopically Labeled this compound: A Novel Metabolic Probe
The strategic placement of isotopes like deuterium (²H) or carbon-13 (¹³C) in this compound would enable its use as a tracer in various biological systems. Deuterium labeling at the C1 position, for instance, would likely exhibit a kinetic isotope effect upon oxidation by ADH, providing insights into the rate-limiting steps of its metabolism.[6] Carbon-13 labeling would allow for tracing the carbon skeleton through downstream metabolic pathways.
While specific studies on isotopically labeled this compound are not yet prevalent in the literature, its synthesis can be envisioned based on established methods for labeling alcohols.
Proposed Synthesis of [1,1-²H₂]-6-fluoro-1-hexanol
A potential synthetic route to [1,1-²H₂]-6-fluoro-1-hexanol could involve the reduction of 6-fluorohexanoic acid or its corresponding ester using a deuterium-donating reducing agent like lithium aluminum deuteride (LiAlD₄).
Caption: Proposed synthesis of deuterium-labeled this compound.
Comparative Analysis with Established Isotopic Probes
To evaluate the potential of isotopically labeled this compound, it is essential to compare it with widely used isotopic probes for studying alcohol and fatty acid metabolism.
Alternative 1: Deuterium-Labeled Ethanol
Deuterium-labeled ethanol, such as [1,1-²H₂]-ethanol, is a cornerstone for in vivo studies of alcohol metabolism.[7][8] It allows for the investigation of ADH activity, the reversibility of the ADH-catalyzed reaction, and the metabolic fate of ethanol-derived acetaldehyde.
| Parameter | Deuterium-Labeled Ethanol ([1,1-²H₂]-ethanol) |
| Primary Application | In vivo and in vitro studies of alcohol metabolism kinetics and pathways. |
| Key Measurement | Rate of ethanol elimination, kinetic isotope effects, acetaldehyde production and reduction.[7] |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS).[7] |
| Advantages | Well-established methodology, directly probes the primary enzyme (ADH) in ethanol metabolism. |
| Limitations | Focuses on a short-chain alcohol; may not fully represent the metabolism of longer-chain or functionalized alcohols. |
-
Animal Model: Male Wistar rats equipped with bile duct cannulas.
-
Probe Administration: Intravenous injection of a mixture of [1,1-²H₂]-ethanol and [2,2,2-²H₃]-ethanol.
-
Sample Collection: Bile samples are collected at regular intervals.
-
Sample Preparation: An internal standard ([²H₆]-ethanol) is added to the bile samples, followed by derivatization to 3,5-dinitrobenzoates.
-
Analysis: The concentrations of the different deuterated ethanol isotopologues are determined by GC-MS.
-
Data Interpretation: The formation of [²H₄]-ethanol indicates the reduction of acetaldehyde derived from [2,2,2-²H₃]-ethanol, using NADH produced from the oxidation of [1,1-²H₂]-ethanol. This allows for the calculation of the rate of acetaldehyde reduction and the isotope effect on ethanol oxidation.[7]
Caption: Tracing deuterium from labeled ethanol through ADH-catalyzed reactions.
Alternative 2: Carbon-13-Labeled Fatty Acids
¹³C-labeled fatty acids, such as universally labeled palmitic acid ([U-¹³C]-palmitate), are extensively used to trace fatty acid uptake, β-oxidation, and incorporation into complex lipids like triglycerides and phospholipids.[9][10][11][12]
| Parameter | Carbon-13-Labeled Fatty Acids ([U-¹³C]-palmitate) |
| Primary Application | Tracing fatty acid metabolism in cell culture and in vivo. |
| Key Measurement | Incorporation of ¹³C into TCA cycle intermediates, triglycerides, phospholipids, and other lipids.[9][10] |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS).[10] |
| Advantages | Provides a comprehensive view of fatty acid fate, applicable to a wide range of biological questions. |
| Limitations | Does not directly probe the initial enzymatic steps of alcohol metabolism. |
-
Cell Culture: Cells of interest (e.g., hepatocytes, cardiomyocytes) are cultured to a desired confluency.
-
Probe Incubation: The culture medium is replaced with a medium containing [U-¹³C]-palmitate complexed to BSA for a defined period (e.g., 3-24 hours).
-
Metabolite Extraction: Cells are washed, and intracellular metabolites are extracted using a suitable solvent system (e.g., methanol/water).
-
Analysis: The isotopic enrichment in various lipid species (e.g., triglycerides, phosphatidylcholines) and TCA cycle intermediates is quantified by LC-MS/MS.
-
Data Interpretation: The distribution of ¹³C among different metabolites reveals the pathways of fatty acid utilization in the specific cell type.[9][10]
Caption: Tracing carbon-13 from labeled palmitate through major metabolic pathways.
Summary and Future Outlook
The following table provides a comparative summary of the potential use of isotopically labeled this compound against established methods.
| Feature | Isotopically Labeled this compound (Potential) | Deuterium-Labeled Ethanol | Carbon-13-Labeled Fatty Acids |
| Target Pathway | Alcohol metabolism, metabolism of fluorinated compounds. | Short-chain alcohol metabolism. | Fatty acid metabolism. |
| Key Enzyme(s) Probed | Alcohol Dehydrogenases, potentially others. | Alcohol Dehydrogenase. | Enzymes of β-oxidation and lipid synthesis. |
| Type of Information | Kinetic isotope effects, metabolic fate of a fluorinated alcohol. | In vivo kinetics of ADH, metabolic flux. | Fatty acid uptake, oxidation rates, lipid synthesis. |
| Synthesis Feasibility | Likely feasible via reduction of the corresponding acid/ester. | Commercially available. | Commercially available. |
| Analytical Method | GC-MS or LC-MS. | GC-MS. | LC-MS. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Hydrogen transfer between ethanol molecules during oxidoreduction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
- 12. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Reactivity of 6-Fluoro-1-hexanol: A Comparative Guide to Oxidation and Etherification
For researchers and professionals in drug development and organic synthesis, understanding the reactivity of functionalized molecules is paramount. This guide provides a comparative analysis of two fundamental transformations of 6-fluoro-1-hexanol: oxidation to 6-fluorohexanoic acid and etherification via the Williamson ether synthesis. By examining these reactions, we can confirm the predictable regioselectivity of this monofunctional alcohol and contrast it with the more complex reactivity of diols, where regioselectivity is a critical consideration.
Unveiling the Reactivity of a Monofunctional Fluoroalcohol
This compound presents a simple yet informative case study in chemical reactivity. With a primary alcohol as its sole reactive center under common synthetic conditions, the regioselectivity of its reactions is inherently straightforward. The terminal fluorine atom is generally unreactive in the transformations discussed below, allowing for selective modification of the hydroxyl group.
Comparative Analysis of Key Reactions
To illustrate the reactivity of this compound, we will explore two common and reliable synthetic operations. For comparison, we will contrast these with similar reactions on a difunctional analogue, hexane-1,6-diol, where the presence of two hydroxyl groups necessitates control over regioselectivity.
Reaction 1: Oxidation of this compound
The oxidation of primary alcohols to carboxylic acids is a cornerstone of organic synthesis. For this compound, this transformation is expected to proceed with high selectivity at the alcohol terminus, leaving the C-F bond intact.
Reaction 2: Williamson Ether Synthesis with this compound
The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[1][2][3][4] In the case of this compound, this reaction provides a clear pathway to functionalized fluoroalkanes.
| Reaction | Substrate | Reagents and Conditions | Product | Yield | Regioselectivity |
| Oxidation | This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | 6-Fluorohexanoic acid | High (typical for Jones oxidation)[5][6] | N/A (monofunctional) |
| Etherification | This compound | 1. NaH, THF; 2. Benzyl bromide | 1-(Benzyloxy)-6-fluorohexane | 50-95% (typical for Williamson)[1] | N/A (monofunctional) |
| Tosylation | Hexane-1,6-diol | TsCl, pyridine, CH₂Cl₂ | 6-Hydroxyhexyl tosylate | Variable, dependent on stoichiometry | High for mono-tosylation |
| Benzoylation | Hexane-1,6-diol | Benzoyl chloride, pyridine | 6-Hydroxyhexyl benzoate | Variable, dependent on stoichiometry | High for mono-benzoylation |
Table 1. Comparison of reactions with this compound and hexane-1,6-diol.
Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
Protocol 1: Jones Oxidation of a Primary Alcohol
Objective: To oxidize a primary alcohol to a carboxylic acid.
Procedure:
-
Dissolve the primary alcohol (1 equivalent) in acetone in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Prepare the Jones reagent by dissolving chromium trioxide in aqueous sulfuric acid.[6]
-
Slowly add the Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20°C.
-
Continue the addition until the orange color of the Jones reagent persists.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Isolate the carboxylic acid product by extraction with a suitable organic solvent, followed by washing, drying, and removal of the solvent.
Protocol 2: Williamson Ether Synthesis
Objective: To synthesize an ether from an alcohol and an alkyl halide.
Procedure:
-
To a solution of the alcohol (1 equivalent) in an anhydrous aprotic solvent such as THF, add a strong base like sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.[4]
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add the alkyl halide (1.1 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ether.
-
Purify the product by column chromatography if necessary.
Visualizing Reaction Pathways
To further clarify the processes, the following diagrams illustrate the experimental workflows and the concept of regioselectivity.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. Jones Oxidation [organic-chemistry.org]
Comparative Analysis of Short-Chain [¹⁸F]Fluoroalcohols as PET Tracers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate radiotracers is a critical step in the development of new diagnostic and therapeutic agents. This guide provides a comparative overview of two short-chain [¹⁸F]fluoroalcohols, 2-[¹⁸F]fluoroethanol and 3-[¹⁸F]fluoropropanol, which serve as valuable building blocks and potential tracers for Positron Emission Tomography (PET) imaging. While specific peer-reviewed data on 6-fluoro-1-hexanol as a PET tracer is limited, this analysis of its shorter-chain analogs offers insights into the characteristics of this class of compounds.
The use of fluorinated molecules in drug discovery and medical imaging is well-established, with fluorine substitution often leading to improved metabolic stability and binding affinity. In PET imaging, the incorporation of the positron-emitting isotope ¹⁸F allows for non-invasive in vivo imaging. Short-chain fluoroalcohols are of particular interest due to their potential to be used as prosthetic groups for radiolabeling larger molecules or as standalone tracers.
Performance Comparison of [¹⁸F]Fluoroalcohol Tracers
A key study comparing the properties of 2-[¹⁸F]fluoroethanol ([¹⁸F]FEtOH) and 3-[¹⁸F]fluoropropanol ([¹⁸F]FPrOH) provides valuable data for their evaluation. The following table summarizes their synthesis and in vivo biodistribution characteristics in mice.
| Parameter | 2-[¹⁸F]Fluoroethanol ([¹⁸F]FEtOH) | 3-[¹⁸F]Fluoropropanol ([¹⁸F]FPrOH) |
| Radiochemical Yield (decay-corrected) | 88.6 ± 2.0% | 65.6 ± 10.2% |
| Synthesis Time | 60 min | 60 min |
| In Vivo Clearance | Very slow clearance from major organs | Rapid clearance from major organs |
| In Vivo Defluorination | Low | High (31.3 ± 9.57 %ID/g in bone at 1h) |
Experimental Protocols
The methodologies employed in the comparative study of 2-[¹⁸F]FEtOH and 3-[¹⁸F]FPrOH are detailed below to provide a comprehensive understanding of the experimental setup.
Radiosynthesis of 2-[¹⁸F]Fluoroethanol and 3-[¹⁸F]Fluoropropanol
Objective: To synthesize [¹⁸F]FEtOH and [¹⁸F]FPrOH via nucleophilic substitution.
Materials:
-
n-Bu₄N[¹⁸F]F
-
Ethylene carbonate (for [¹⁸F]FEtOH)
-
1,3-dioxan-2-one (for [¹⁸F]FPrOH)
-
Diethylene glycol
-
Distillation apparatus
Procedure:
-
The precursor, either ethylene carbonate or 1,3-dioxan-2-one, was reacted with n-Bu₄N[¹⁸F]F in diethylene glycol.
-
The reaction mixture was heated to 165°C.
-
The resulting [¹⁸F]fluoroalcohol was purified by distillation.
-
The total synthesis time was approximately 60 minutes.
Biodistribution Studies in Mice
Objective: To evaluate the in vivo distribution and clearance of [¹⁸F]FEtOH and [¹⁸F]FPrOH.
Animal Model: Normal female Balb/C mice.
Procedure:
-
A solution of either [¹⁸F]FEtOH or [¹⁸F]FPrOH was administered intravenously to the mice.
-
At various time points post-injection, the animals were euthanized.
-
Major organs and tissues were dissected, weighed, and the radioactivity was measured using a gamma counter.
-
The percentage of injected dose per gram of tissue (%ID/g) was calculated for each organ to determine the biodistribution profile.
-
PET/CT imaging was also performed to visualize the tracer distribution in vivo.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the synthesis workflow for the [¹⁸F]fluoroalcohols and the logical flow of their comparative evaluation.
Caption: Synthesis workflow for 2-[¹⁸F]fluoroethanol and 3-[¹⁸F]fluoropropanol.
Caption: Logical flow for the comparative evaluation of the two [¹⁸F]fluoroalcohol tracers.
Discussion and Conclusion
The comparative data reveals a trade-off between the two short-chain [¹⁸F]fluoroalcohols. 2-[¹⁸F]Fluoroethanol can be synthesized with a higher radiochemical yield and exhibits greater in vivo stability with low defluorination. However, its very slow clearance from major organs could lead to high background signals in PET imaging, potentially complicating the interpretation of results.
Conversely, 3-[¹⁸F]fluoropropanol shows rapid clearance from major organs, which is a desirable characteristic for a PET tracer as it can lead to better target-to-background ratios. The major drawback of [¹⁸F]FPrOH is its significant in vivo defluorination, as evidenced by the high accumulation of radioactivity in the bones. This instability can lead to misleading imaging results and increased radiation dose to the bone.
For drug development professionals, these findings are crucial when considering the use of such fluoroalcohols as building blocks for more complex PET tracers. The in vivo stability of the fluoroalkyl moiety is a critical factor that must be carefully evaluated. While a longer alkyl chain, as in this compound, might alter the metabolic profile, the insights from these shorter analogs highlight the importance of thorough preclinical evaluation of any new fluorinated tracer. The choice between different fluoroalcohols will depend on the specific application, the design of the final tracer molecule, and the desired pharmacokinetic properties.
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-fluoro-1-hexanol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-fluoro-1-hexanol, a halogenated alcohol.
Key Safety and Disposal Information for Halogenated Solvents
The following table summarizes crucial safety and logistical data based on guidelines for halogenated solvents, which should be applied to the handling and disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Halogenated Organic Waste) | [1][3] |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical splash goggles, lab coat. Consider double gloving. | [4] |
| Handling Area | In a well-ventilated area, preferably inside a certified chemical fume hood. | [4][5] |
| Waste Collection Container | Designated, compatible, and clearly labeled polyethylene container. | [1][4] |
| Waste Segregation | Crucial: Keep halogenated waste separate from non-halogenated waste. Do not mix with acids, bases, or other incompatible materials. | [1][2][3][4] |
| Disposal Method | Do not dispose down the drain or allow to evaporate. Must be collected by a licensed hazardous waste disposal service for incineration. | [2][4] |
| Storage of Waste | Store in a designated, cool, and well-ventilated satellite accumulation area. Keep containers tightly closed. | [1][4] |
Detailed Disposal Protocol for this compound
The following step-by-step procedure outlines the proper disposal of this compound, adhering to the best practices for managing halogenated solvent waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat, when handling this compound.[4]
-
Conduct all transfers and handling of the chemical waste within a certified chemical fume hood to minimize inhalation exposure.[4][5]
2. Waste Collection and Segregation:
-
Use a designated and appropriately labeled waste container for "Halogenated Organic Waste."[1][3] These containers are typically provided by your institution's Environmental Health and Safety (EHS) department.
-
Crucially, do not mix this compound with non-halogenated solvent waste. [2][3] Mixing these waste streams can complicate the disposal process and significantly increase disposal costs.[1][2]
-
Avoid contaminating the halogenated waste with other materials such as water, acids, bases, or solid waste.[2]
3. Labeling and Storage:
-
Ensure the waste container is clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and any other constituents.
-
Store the sealed waste container in a designated satellite accumulation area that is cool, well-ventilated, and away from incompatible materials.[1][4]
4. Arranging for Disposal:
-
Once the waste container is full or ready for pickup, contact your institution's EHS or equivalent department to arrange for proper disposal.
-
Follow your institution's specific procedures for waste pickup requests.
Disposal Workflow for Halogenated Solvents
The following diagram illustrates the logical steps for the proper disposal of halogenated solvents like this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-fluoro-1-hexanol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal information for 6-fluoro-1-hexanol (CAS RN: 373-32-0; Molecular Formula: C₆H₁₃FO). Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a combustible liquid that is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] A thorough risk assessment should be conducted before handling. The following table summarizes the required PPE.
| Personal Protective Equipment (PPE) for this compound | |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles when there is a risk of splashing. |
| Skin Protection | A flame-resistant lab coat must be worn and kept buttoned. Long pants and closed-toe shoes are required. Avoid polyester and acrylic clothing. Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling, consider double-gloving or using heavier-duty gloves such as neoprene. Always inspect gloves for integrity before use and change them immediately upon contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. |
Safe Handling and Storage Protocol
Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.
Operational Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2][3] Gather all necessary PPE and materials.
-
Handling: Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Dispensing: Ground all containers to prevent static discharge, as the substance is a combustible liquid. Use only spark-proof tools.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Storage Requirements:
| Storage Condition | Requirement |
| Location | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][4] |
| Container | Keep the container tightly closed and protected from moisture. |
| Incompatible Materials | Store separately from strong oxidizing agents, strong bases, finely powdered metals, strong reducing agents, acid anhydrides, and acid chlorides.[2] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Pathway:
Caption: Logical flow for the disposal of this compound waste.
Disposal Procedure:
-
Waste Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be treated as hazardous waste.
-
Containerization: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[2][5] Do not dispose of this compound down the drain.[5]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
